Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIBNUOPVTZWRT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351331 | |
| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118399-28-3 | |
| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Introduction: The Significance of a Chiral Building Block
Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a chiral γ-butyrolactone derivative, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals. The inherent stereochemistry of this compound, with the (R)-configuration at the 3-position of the tetrahydrofuran ring, makes it an invaluable building block in asymmetric synthesis. The γ-butyrolactone scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. Consequently, the development of robust and efficient synthetic protocols for obtaining enantiomerically pure this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of a reliable synthetic protocol, detailing the underlying chemical principles, step-by-step experimental procedures, and analytical characterization.
Synthetic Strategy: The Logic of Amine Protection
The most direct and widely employed strategy for the synthesis of this compound involves the protection of the primary amine of the readily available chiral precursor, (R)-3-aminodihydrofuran-2(3H)-one. This starting material is commonly available as its hydrochloride salt, also known as L-Homoserine lactone hydrochloride.[1][2]
The protection of the amino group is a fundamental step in many organic syntheses to prevent its interference in subsequent reactions. For this particular transformation, the benzyloxycarbonyl (Cbz or Z) group is an ideal choice for an amine protecting group. The Cbz group is introduced by reacting the amine with benzyl chloroformate. This protecting group is favored for its stability under a wide range of reaction conditions and its facile removal through catalytic hydrogenolysis, which is a mild deprotection method that often preserves other functional groups within the molecule.
The reaction is typically carried out under Schotten-Baumann conditions. This involves a two-phase system, usually an organic solvent (such as dichloromethane or ethyl acetate) and an aqueous solution of a base (like sodium bicarbonate or sodium carbonate). The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction between the amine hydrochloride starting material and the benzyl chloroformate, driving the reaction to completion.
Visualizing the Reaction Pathway
The synthesis of this compound is a straightforward N-protection reaction. The key transformation is the formation of a carbamate linkage between the amino group of the starting material and the benzyloxycarbonyl group from benzyl chloroformate.
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from (R)-3-aminodihydrofuran-2(3H)-one hydrochloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| (R)-3-aminodihydrofuran-2(3H)-one hydrochloride | 2185-03-7 | 137.56 | 10.0 |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 12.0 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 30.0 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Hexane | 110-54-3 | 86.18 | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1.38 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol) in 50 mL of deionized water. Cool the flask to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: To the stirred aqueous solution, add 50 mL of dichloromethane. Slowly add benzyl chloroformate (1.71 mL, 12.0 mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 30 mL), followed by a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., starting with 20% ethyl acetate in hexane and gradually increasing the polarity). Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexane can be employed to yield the pure product as a white solid.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₂H₁₃NO₄
-
Molecular Weight: 235.24 g/mol [3]
-
¹H NMR (DMSO-d₆): δ 2.39 (dd, 1H), 2.86 (dd, 1H), 4.11 (dd, 1H), 4.319 (m, 1H), 4.43 (dd, 1H), 5.05 (s, 2H), 7.365 (m, 5H), 7.88 (d, 1H).[4]
-
LCMS: m/z 236 [M+H]⁺.[4]
Alternative Synthetic Route
An alternative synthesis of this compound has been reported starting from benzyl (R)-(2,5-dioxo-tetrahydrofuran-3-yl)carbamate.[4] This method involves the selective reduction of one of the carbonyl groups of the succinic anhydride moiety using a mild reducing agent like sodium borohydride in tetrahydrofuran at low temperatures.[4] Following the reduction, an acid-catalyzed cyclization is performed to yield the desired γ-lactone.[4]
Safety and Handling Precautions
-
Benzyl Chloroformate: This reagent is highly corrosive, lachrymatory, and toxic. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane: This solvent is a suspected carcinogen and should be handled in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
The N-benzyloxycarbonylation of (R)-3-aminodihydrofuran-2(3H)-one hydrochloride provides a reliable and efficient method for the synthesis of this compound. The procedure, employing Schotten-Baumann conditions, is straightforward and utilizes readily available starting materials. The resulting product is a valuable chiral building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The protocol detailed in this guide, along with the provided characterization data and safety information, offers a comprehensive resource for researchers and scientists engaged in synthetic organic chemistry.
References
- 1. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 3. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]
- 4. This compound | 118399-28-3 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
This guide provides a comprehensive overview of the core physicochemical properties of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a key intermediate in organic synthesis and drug development.[1][2] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the structural, physical, and spectral characteristics of this compound, supported by detailed experimental protocols and expert insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound, also known as 3(R)-[(Carbobenzyloxy)amino]-γ-butyrolactone, is a chiral building block of significant interest in medicinal chemistry.[1][3] Its rigid tetrahydrofuran core and the protected amine functionality make it a valuable precursor for the synthesis of complex molecules with defined stereochemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic routes, ensuring purity, stability, and predictable reactivity. This guide delves into these properties, providing both the data and the methodologies to verify them.
Molecular Structure and Identity
The foundational aspect of any chemical entity is its structure. This compound possesses a well-defined stereocenter, which is critical for its application in stereospecific synthesis.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 118399-28-3 | [1][4][5] |
| Molecular Formula | C₁₂H₁₃NO₄ | [5][6] |
| Molecular Weight | 235.24 g/mol | [5][7] |
| Appearance | White to off-white solid/crystals | [1][3] |
| Purity | ≥97% | [6] |
| SMILES | O=C1C--INVALID-LINK--CO1 | [6] |
| InChI Key | BNIBNUOPVTZWRT-SNVBAGLBSA-N | [8] |
Physicochemical Data
The physical properties of a compound are critical for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 105.0 to 109.0 °C | [3][8] |
| Boiling Point (Predicted) | 466.1 ± 44.0 °C | [3][4] |
| Density (Predicted) | 1.27 g/cm³ | [3][4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3][4] |
| pKa (Predicted) | 10.87 ± 0.20 | [3][8] |
| LogP (Predicted) | 1.2283 | [6] |
| Topological Polar Surface Area (TPSA) | 64.63 Ų | [6] |
Experimental Protocols for Physicochemical Characterization
To ensure the identity and purity of this compound, a series of analytical techniques should be employed. The following protocols are designed to be self-validating and are based on standard laboratory practices.
Caption: General Experimental Workflow for Physicochemical Characterization.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range close to the literature value indicates high purity.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Validation: The observed melting range should be compared with the literature value (105.0 to 109.0 °C).[3][8] A broad melting range may suggest the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen atoms.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed and compared to expected values. The reported ¹H NMR data in DMSO-d₆ is: δ 2.39 (dd, 1H), 2.86 (dd, 1H), 4.11 (dd, 1H), 4.319 (m, 1H), 4.43 (dd, 1H), 5.05 (s, 2H), 7.365 (m, 5H), 7.88 (d, 1H).[1]
-
Validation: The observed spectrum should match the reported data, confirming the presence of the benzyl and tetrahydrofuran moieties and their respective proton environments.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The spectrum is analyzed for the presence of the molecular ion peak. For this compound, a prominent peak at m/z 236 [M+H]⁺ is expected.[1]
-
Validation: The observed molecular ion peak should correspond to the calculated molecular weight of the compound (235.24 g/mol ), confirming its identity.[5][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule. Key expected peaks include:
-
N-H stretch (around 3300 cm⁻¹)
-
C=O stretch (lactone and carbamate, around 1780 and 1700 cm⁻¹, respectively)
-
Aromatic C-H and C=C stretches (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively)
-
C-O stretch (around 1200-1000 cm⁻¹)
-
-
Validation: The presence of these characteristic peaks provides strong evidence for the compound's structure.
Stability and Storage
For maintaining the integrity of this compound, proper storage is essential.
-
Chemical Stability: The compound is stable under recommended storage conditions.[9]
-
Storage Conditions: It should be stored in a cool, dry, and well-ventilated place.[8][9][10] The recommended storage temperature is between 2-8°C.[3][4] The container should be kept tightly closed.[9]
Safety and Handling
As with any chemical, appropriate safety precautions must be taken when handling this compound.
-
Hazard Identification: The compound is classified as an irritant.[3][8] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][7]
-
Personal Protective Equipment (PPE): Use personal protective equipment, including safety glasses with side-shields, gloves, and a lab coat.[9]
-
Handling: Avoid contact with skin and eyes.[9] Avoid the formation of dust and aerosols.[9] Ensure adequate ventilation.[9]
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By understanding and applying the information and protocols outlined herein, researchers and drug development professionals can confidently utilize this important chiral building block in their synthetic endeavors. The combination of tabulated data, detailed experimental methodologies, and safety information serves as a comprehensive resource for the effective and safe handling and application of this compound.
References
- 1. This compound | 118399-28-3 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 118399-28-3 [amp.chemicalbook.com]
- 4. This compound | 118399-28-3 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [acrospharma.co.kr]
- 9. lookchem.com [lookchem.com]
- 10. dayang.lookchem.com [dayang.lookchem.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. By dissecting the chemical shifts, coupling constants, and multiplicities, we aim to provide a comprehensive reference for researchers engaged in the synthesis, characterization, and quality control of this and related molecules. This document is structured to deliver not just spectral data, but also the underlying principles and experimental considerations that inform a robust structural elucidation.
Introduction: The Structural Significance of this compound
This compound is a chiral building block of significant interest in medicinal chemistry. Its tetrahydrofuranone core and the stereochemistry at the C3 position are crucial features in the design of various bioactive molecules. The carbamate moiety, specifically the benzyloxycarbonyl (Cbz) group, serves as a common protecting group for the amine functionality during multi-step syntheses.[1]
The unambiguous confirmation of the structure and stereochemistry of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient. NMR spectroscopy, through its detailed probing of the local electronic environment of each proton and carbon nucleus, stands as the primary method for this confirmation. This guide will delve into the specific spectral features of this compound, providing a foundational understanding for its characterization.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectrum, recorded in DMSO-d₆, reveals distinct signals for each proton, with their chemical shifts and coupling patterns being highly informative.[2]
Detailed Peak Assignments
The proton NMR spectrum can be logically dissected into three main regions: the aromatic protons of the benzyl group, the protons of the benzylic methylene and the carbamate NH, and the protons of the tetrahydrofuranone ring.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-Ar | 7.365 | multiplet | - | 5H |
| H-NH | 7.88 | doublet | 4.5 | 1H |
| H-Benzylic | 5.05 | singlet | - | 2H |
| H-3 | 4.319 | multiplet | - | 1H |
| H-5a | 4.43 | doublet of doublets | J₁ = 9.0, J₂ = 6.0 | 1H |
| H-5b | 4.11 | doublet of doublets | J₁ = 9.3, J₂ = 3.6 | 1H |
| H-4a | 2.86 | doublet of doublets | J₁ = 17.7, J₂ = 8.1 | 1H |
| H-4b | 2.39 | doublet of doublets | J₁ = 18.0, J₂ = 3.6 | 1H |
Data obtained from DMSO-d₆ solvent.[2]
Rationale Behind the Assignments
-
Aromatic Protons (H-Ar): The five protons of the phenyl ring of the benzyl group resonate as a multiplet around 7.365 ppm.[2] This is a characteristic chemical shift for aromatic protons.[3]
-
Benzylic Protons (H-Benzylic): The two protons of the methylene group attached to the phenyl ring and the carbamate oxygen appear as a sharp singlet at 5.05 ppm.[2] Their equivalence is due to free rotation around the C-O single bond. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen and the aromatic ring.[4]
-
Carbamate Proton (H-NH): The proton on the nitrogen of the carbamate group appears as a doublet at 7.88 ppm with a coupling constant of 4.5 Hz.[2] This doublet arises from coupling with the adjacent chiral proton (H-3). The chemical shift of amide and carbamate protons can be significantly influenced by the solvent and temperature due to hydrogen bonding.[5]
-
Tetrahydrofuranone Ring Protons (H-3, H-4a/b, H-5a/b):
-
H-3: The proton at the chiral center C3 resonates as a multiplet at 4.319 ppm.[2] This proton is coupled to the NH proton and the two diastereotopic protons on C4, resulting in a complex splitting pattern.
-
H-5a and H-5b: The two protons on C5, adjacent to the lactone oxygen, are diastereotopic and thus have different chemical shifts, appearing as distinct doublet of doublets at 4.43 ppm and 4.11 ppm.[2] They are coupled to each other (geminal coupling) and to the proton at C4.
-
H-4a and H-4b: The two protons on C4 are also diastereotopic and resonate as two separate doublet of doublets at 2.86 ppm and 2.39 ppm.[2] They exhibit a large geminal coupling constant (around 18 Hz) and different vicinal coupling constants with H-3, reflecting their different dihedral angles.
-
Visualization of the Spin-Spin Coupling Network
The following diagram illustrates the key proton-proton couplings within the molecule.
Caption: Spin-spin coupling network in this compound.
¹³C NMR Spectral Analysis: Elucidating the Carbon Skeleton
Predicted ¹³C Chemical Shifts and Assignments
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C=O (Lactone) | ~175-178 | The carbonyl carbon of a γ-butyrolactone typically resonates in this region. |
| C=O (Carbamate) | ~155-157 | The carbonyl carbon of a carbamate is generally found in this range. |
| C-ipso (Aromatic) | ~136-138 | The quaternary carbon of the phenyl ring attached to the benzylic group. |
| C-ortho/meta/para (Aromatic) | ~127-129 | Characteristic chemical shifts for the protonated carbons of a monosubstituted benzene ring. |
| C-5 | ~70-75 | The carbon adjacent to the lactone oxygen is significantly deshielded. |
| C-Benzylic | ~66-68 | The benzylic carbon is deshielded by the adjacent oxygen and the aromatic ring. |
| C-3 | ~48-52 | The carbon bearing the carbamate group is deshielded by the nitrogen atom. |
| C-4 | ~32-36 | The methylene carbon in the tetrahydrofuranone ring. |
Justification of Predicted Chemical Shifts
-
Carbonyl Carbons: The two carbonyl carbons are the most downfield signals. The lactone carbonyl is typically more deshielded than the carbamate carbonyl.
-
Aromatic Carbons: The aromatic carbons of the benzyl group will appear in the typical aromatic region of ~127-138 ppm. The exact shifts will vary slightly for the ipso, ortho, meta, and para positions.
-
Tetrahydrofuranone Ring Carbons:
-
C-5: This carbon, being bonded to the ester oxygen, will be significantly downfield, estimated around 70-75 ppm.
-
C-3: The carbon attached to the nitrogen of the carbamate will be in the range of 48-52 ppm.
-
C-4: This methylene carbon, being beta to both carbonyl and the ester oxygen, will be the most upfield of the ring carbons, around 32-36 ppm.
-
-
Benzylic Carbon: The benzylic carbon (CH₂) of the Cbz group is expected to be around 66-68 ppm due to the deshielding effects of the adjacent oxygen and the aromatic ring.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR spectra, the following experimental protocols are recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: DMSO-d₆ is a suitable solvent as it effectively dissolves the compound and its residual proton signal (at ~2.50 ppm) does not overlap with the analyte signals.
-
Temperature: Spectra should be acquired at a constant temperature, typically 298 K (25 °C).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient.
-
Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 220-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration and Peak Picking: Integrate the ¹H NMR signals and accurately pick the peaks for both ¹H and ¹³C spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H NMR spectrum, with its characteristic chemical shifts and coupling patterns, allows for the unambiguous assignment of all protons and provides insights into the molecule's conformation. While experimental ¹³C NMR data is not widely available, a reliable prediction of the chemical shifts can be made based on established principles and data from analogous structures. This technical guide serves as a comprehensive resource for researchers, providing not only the spectral data but also the rationale behind the assignments and the necessary experimental protocols for obtaining high-quality data. Adherence to these guidelines will ensure the accurate and reliable characterization of this important synthetic intermediate.
References
A Technical Guide to the Stereoselective Synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Introduction: The Significance of Chiral γ-Butyrolactones
The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] This five-membered lactone ring system serves as a versatile building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, and diuretic properties.[2] The stereochemistry of substituents on the lactone ring is often crucial for biological activity, making the development of enantioselective synthetic methods a significant area of research for organic and medicinal chemists.[3][4]
Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate is a chiral functionalized γ-butyrolactone of interest in drug discovery and development. The presence of the carbamate group at the C3 position with a defined (R)-stereochemistry makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides an in-depth examination of a common and reliable synthetic pathway to this target molecule, focusing on the underlying reaction mechanisms, experimental considerations, and the importance of stereochemical control.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests that the molecule can be constructed from a key chiral intermediate, (R)-3-aminotetrahydrofuran-2-one (also known as (R)-3-amino-γ-butyrolactone). The benzyl carbamate functionality can be readily installed via nucleophilic attack of the amine onto benzyl chloroformate or a similar Cbz-protection reagent.
Therefore, a plausible forward synthesis involves two main stages:
-
Enantioselective synthesis of the chiral amine precursor: This is the most critical part of the synthesis, as it establishes the desired stereocenter. A common and efficient approach starts from a readily available chiral starting material, such as L-aspartic acid.
-
Carbamate formation: Protection of the amine group as a benzyl carbamate.
This strategy is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Chiral Precursor, (R)-3-amino-γ-butyrolactone
The enantioselective synthesis of the key intermediate, (R)-3-amino-γ-butyrolactone, is paramount. The following section details a robust method starting from the inexpensive and naturally occurring chiral pool starting material, L-aspartic acid.
Step 1: Diazotization and Intramolecular Cyclization of L-Aspartic Acid
The synthesis commences with the diazotization of the primary amine of L-aspartic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid to form the cyclic anhydride. This reaction proceeds with retention of stereochemistry at the α-carbon.
Mechanism:
-
Formation of the Diazonium Salt: In the presence of an acid (e.g., HBr) and sodium nitrite (NaNO₂), the amino group of L-aspartic acid is converted into a diazonium salt. This is a good leaving group (N₂).
-
Intramolecular Cyclization: The γ-carboxylate acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group and displacing nitrogen gas. This results in the formation of (S)-2,5-dioxotetrahydrofuran-3-carboxylic acid.
Caption: Mechanism of diazotization and cyclization of L-aspartic acid.
Step 2: Selective Reduction of the Anhydride
The resulting chiral anhydride is then selectively reduced to the corresponding lactone. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it will preferentially reduce the more reactive anhydride carbonyl over the carboxylic acid.
Step 3: Conversion of the Hydroxyl Group to an Amine with Inversion of Stereochemistry
This step is crucial for establishing the desired (R)-stereochemistry at the C3 position from the (S)-hydroxy intermediate. This is typically achieved via a two-step sequence involving an Sₙ2 reaction.
-
Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-hydroxy-γ-butyrolactone is a poor leaving group. It is therefore activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
-
Nucleophilic Substitution with Azide: The activated intermediate is then treated with a source of azide ions (e.g., sodium azide). The azide anion acts as a nucleophile and displaces the mesylate or tosylate group via an Sₙ2 mechanism. This reaction proceeds with a complete inversion of stereochemistry at the C3 carbon, yielding (R)-3-azido-γ-butyrolactone.
Step 4: Reduction of the Azide to the Primary Amine
The azido group is then reduced to the primary amine. This can be accomplished through various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred as it proceeds under milder conditions. This step yields the desired (R)-3-amino-γ-butyrolactone.
Part 2: Synthesis of this compound
With the chiral amine precursor in hand, the final step is the formation of the benzyl carbamate.
Mechanism of Carbamate Formation
This is a standard N-protection reaction. The primary amine of (R)-3-amino-γ-butyrolactone acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the HCl generated during the reaction.
Caption: Mechanism for the formation of the benzyl carbamate.
Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and scale.
Protocol 1: Synthesis of (R)-3-amino-γ-butyrolactone hydrochloride
-
Step A: (S)-2,5-dioxotetrahydrofuran-3-carboxylic acid: To a cooled (0 °C) solution of L-aspartic acid in aqueous HBr, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours and then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step B: (S)-3-hydroxy-γ-butyrolactone: The crude anhydride from the previous step is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride is added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of acidic water, and the product is extracted.
-
Step C: (R)-3-azido-γ-butyrolactone: The (S)-3-hydroxy-γ-butyrolactone is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. After stirring, the reaction mixture is washed, dried, and concentrated. The crude mesylate is then dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is heated to facilitate the Sₙ2 reaction.
-
Step D: (R)-3-amino-γ-butyrolactone hydrochloride: The azido-lactone is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and HCl (in a suitable solvent like ether) is added to precipitate the hydrochloride salt of the amine.
Protocol 2: Synthesis of this compound
-
(R)-3-amino-γ-butyrolactone hydrochloride is suspended in a mixture of dichloromethane and water.
-
The mixture is cooled to 0 °C, and sodium bicarbonate is added to neutralize the hydrochloride and free the amine.
-
Benzyl chloroformate is added dropwise to the vigorously stirred biphasic mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.[5][6]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield |
| Diazotization/Cyclization | L-Aspartic Acid | NaNO₂, HBr | 70-80% |
| Anhydride Reduction | (S)-Anhydride | NaBH₄ | 85-95% |
| Azide Displacement (two steps) | (S)-Hydroxy-lactone | MsCl, Et₃N; NaN₃ | 65-75% |
| Azide Reduction | (R)-Azido-lactone | H₂, Pd/C | >90% |
| Carbamate Formation | (R)-Amino-lactone | Benzyl chloroformate, NaHCO₃ | 80-90% |
Yields are approximate and can vary based on reaction scale and optimization.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the effective control of stereochemistry. By starting from a chiral pool material like L-aspartic acid, a robust and scalable route can be established. The key stereochemical inversion step, an Sₙ2 reaction with azide, is a classic and reliable method for achieving the desired (R)-configuration from an (S)-precursor. The final carbamate formation is a high-yielding and straightforward protection step. This guide provides a comprehensive overview of the mechanistic principles and practical considerations for the successful synthesis of this valuable chiral building block, which is of significant interest to researchers in drug development and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kbfi.ee [kbfi.ee]
- 5. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 118399-28-3 [amp.chemicalbook.com]
A Technical Guide to the Potential Biological Activities of Cbz-Protected Aminobutyrolactone
Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk
Foreword: Unmasking the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the strategic combination of well-understood molecular fragments. The γ-butyrolactone ring is a privileged scaffold, a recurring structural motif in a vast array of natural products known for their potent biological activities.[1][2][3][4][5] Simultaneously, the neurochemical architecture of the central nervous system is dominated by the inhibitory signaling of γ-aminobutyric acid (GABA), making its analogues a cornerstone of neurological drug discovery.[6][7]
This guide focuses on the intersection of these two domains: the Cbz-protected aminobutyrolactone . This molecule is more than a mere synthetic intermediate; it represents a deliberate fusion of a biologically relevant core (aminobutyrolactone, a GABA analogue) with a functional group (the Carboxybenzyl, or Cbz, group) that profoundly alters its physicochemical properties. The Cbz group, a staple in peptide synthesis, imparts significant lipophilicity and metabolic stability.[8][9][10] This modification is not trivial—it has the potential to enhance membrane permeability, alter target engagement, and unlock new therapeutic avenues.
This document moves beyond established data to present a series of scientifically grounded hypotheses on the potential biological activities of this scaffold. We will explore three primary areas of investigation: neuromodulation, anticancer cytotoxicity, and bacterial quorum sensing inhibition. For each hypothesis, we will delve into the mechanistic rationale, provide detailed experimental protocols for validation, and present frameworks for data interpretation, empowering researchers to systematically explore the promise of this versatile molecule.
Section 1: Hypothesis — Neuromodulatory and Anticonvulsant Potential
Mechanistic Rationale: A Lipophilic Key for a Neurological Lock
The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA. Its primary receptor, the GABA-A receptor, is a ligand-gated chloride ion channel.[6] Upon GABA binding, the channel opens, leading to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[6] A failure in this GABAergic inhibition is a key factor in the induction and generalization of seizures.[11] Consequently, compounds that enhance GABA-mediated inhibition, including GABA analogues, often exhibit a broad spectrum of anticonvulsant activity.[7][12][13]
The core aminobutyrolactone structure is a cyclic analogue of GABA. We hypothesize that the addition of the lipophilic Cbz group enhances the molecule's ability to cross the blood-brain barrier, a critical hurdle for many CNS drug candidates. Once in the CNS, the molecule could act as a modulator of the GABA-A receptor, either by binding directly to the GABA site or an allosteric site, thereby potentiating the inhibitory signal. This potential for enhanced CNS penetration and receptor interaction forms the basis of its investigation as a novel anticonvulsant agent.[7][9][14]
Signaling Pathway: The GABA-A Receptor Chloride Channel
The following diagram illustrates the canonical signaling pathway for the GABA-A receptor, the proposed target for the neuromodulatory activity of Cbz-protected aminobutyrolactone.
Caption: GABA-A receptor activation and potential modulation by the test compound.
Experimental Protocol: GABA-A Receptor Competitive Binding Assay
This protocol describes a radioligand binding assay to determine if the Cbz-protected aminobutyrolactone can displace a known GABA-A receptor agonist, providing evidence of direct interaction.[15][16]
Objective: To quantify the binding affinity (Kᵢ) of Cbz-protected aminobutyrolactone for the GABA-A receptor.
Materials:
-
Tissue: Rat whole brain, homogenized.
-
Radioligand: [³H]Muscimol (a potent GABA-A agonist).
-
Non-specific binding control: 10 mM GABA (unlabeled).
-
Test Compound: Cbz-protected aminobutyrolactone, serially diluted.
-
Buffers: Homogenization Buffer (0.32 M sucrose), Binding Buffer (50 mM Tris-HCl, pH 7.4).
-
Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, 96-well plates.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[15]
-
Wash the pellet by resuspending in ice-cold Binding Buffer and repeating the centrifugation step three times to remove endogenous GABA.[15]
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/well and store at -70°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for three conditions:
-
Total Binding: Membrane suspension + Binding Buffer + [³H]Muscimol (e.g., 5 nM).
-
Non-specific Binding: Membrane suspension + 10 mM unlabeled GABA + [³H]Muscimol.
-
Competitive Binding: Membrane suspension + varying concentrations of Cbz-protected aminobutyrolactone + [³H]Muscimol.
-
-
Incubate the plate at 4°C for 45 minutes.[15]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Data Presentation: Binding Affinity Summary
| Compound | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| Cbz-Protected Aminobutyrolactone | [³H]Muscimol | Result | Result |
| Unlabeled GABA (Positive Control) | [³H]Muscimol | Result | Result |
Section 2: Hypothesis — Anticancer and Cytotoxic Activity
Mechanistic Rationale: A Privileged Scaffold for Cell Death
The γ-butyrolactone motif is a hallmark of numerous natural products with potent cytotoxic and anticancer properties.[4][17][18][19][20] For instance, aminated α-methylene-γ-butyrolactones have demonstrated significant activity against pancreatic cancer cell lines.[20] The mechanisms are diverse but often converge on the induction of cellular stress and apoptosis. Recent studies on rubrolide analogues, which contain a butenolide (a related lactone) core, showed they induce endoplasmic reticulum (ER) stress and increase reactive oxygen species (ROS) levels, ultimately triggering apoptosis and G2/M phase cell cycle arrest.[21]
We hypothesize that Cbz-protected aminobutyrolactone could exhibit cytotoxic activity against cancer cells. The lactone ring itself can be reactive, while the overall structure may allow it to interact with critical cellular targets. The Cbz group, by increasing lipophilicity, could facilitate cell membrane traversal, leading to higher intracellular concentrations and enhanced potency compared to more polar analogues.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following workflow provides a systematic approach to evaluating the cytotoxic potential of the compound against a panel of cancer cell lines.
Caption: A standard workflow for determining the IC₅₀ of a test compound.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a standard method for screening cytotoxic compounds.[17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cbz-protected aminobutyrolactone on various cancer cell lines.
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast, H460 lung, SF268 astrocytoma).[22]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Media: Appropriate cell culture medium (e.g., RPMI-1640) with FBS and antibiotics.
-
Equipment: 96-well cell culture plates, multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Cbz-protected aminobutyrolactone in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate for another 48-72 hours.
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated / Absorbance of Control) * 100.
-
Plot the % Viability against the log concentration of the compound to generate a dose-response curve.
-
Use non-linear regression to calculate the IC₅₀ value.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Cancer | Result | Result |
| H460 | Lung Cancer | Result | Result |
| Panc-1 | Pancreatic Cancer | Result | Result |
| SF268 | Astrocytoma | Result | Result |
Section 3: Hypothesis — Quorum Sensing Inhibition in Pathogenic Bacteria
Mechanistic Rationale: Jamming Bacterial Communication
Many pathogenic Gram-negative bacteria utilize a communication system called quorum sensing (QS) to coordinate collective behaviors, including the production of virulence factors and the formation of biofilms.[23][24][25] This communication relies on small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs).[23] The core of every AHL is a homoserine lactone ring, which is structurally related to γ-butyrolactone.
Disrupting QS, a strategy known as quorum quenching, is a promising anti-virulence approach that does not exert selective pressure for resistance development.[23][26] We hypothesize that Cbz-protected aminobutyrolactone, due to its structural similarity to the core of AHLs, can act as a competitive antagonist. It may bind to the bacterial AHL receptor proteins (e.g., LasR in Pseudomonas aeruginosa) without activating them, thereby blocking the binding of the native AHL signal and inhibiting the downstream expression of virulence genes.
Logical Relationship: Quorum Quenching and Pathogenesis Disruption
This diagram shows the proposed mechanism by which a QS inhibitor can disrupt the pathogenic cascade in bacteria like P. aeruginosa.
Caption: Inhibition of the AHL-mediated quorum sensing pathway.
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
This protocol provides a quantitative method to assess the ability of the test compound to inhibit biofilm formation by Pseudomonas aeruginosa.
Objective: To quantify the reduction in biofilm mass in the presence of Cbz-protected aminobutyrolactone.
Materials:
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).
-
Media: Luria-Bertani (LB) broth.
-
Reagents: Crystal Violet solution (0.1%), Glacial Acetic Acid (30%).
-
Equipment: 96-well flat-bottomed polystyrene plates, plate shaker, microplate reader.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add the Cbz-protected aminobutyrolactone to the wells at various sub-lethal concentrations (determined previously via a growth inhibition assay to ensure effects are anti-virulence, not antimicrobial). Include untreated control wells.
-
Incubate the plate without shaking for 24-48 hours at 37°C.
-
-
Biofilm Staining and Quantification:
-
Carefully discard the planktonic (free-floating) culture from each well.
-
Gently wash the wells three times with phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.
-
Air-dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. The crystal violet will stain the biofilm mass.
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate again.
-
Add 125 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance value is directly proportional to the amount of biofilm formed.
-
Calculate the percentage of biofilm inhibition: % Inhibition = [1 - (OD of Treated / OD of Control)] * 100.
-
Data Presentation: Biofilm Inhibition Activity
| Compound Concentration (µM) | Mean Absorbance (OD₅₉₀) ± SD | Biofilm Inhibition (%) |
| 0 (Control) | Result | 0 |
| 10 | Result | Result |
| 25 | Result | Result |
| 50 | Result | Result |
| 100 | Result | Result |
References
- 1. Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 14. chemimpex.com [chemimpex.com]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Biological Evaluation, and Mechanistic Insights of Rubrolide Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. JCI - Citations to Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections [jci.org]
Introduction: Navigating the Safety Profile of a Niche Synthetic Intermediate
An In-Depth Technical Guide to the Chemical Safety and Hazards of CAS 118399-28-3: Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, intermediates like this compound (CAS 118399-28-3) are pivotal building blocks. Their safe and effective handling is paramount to both scientific progress and laboratory safety. This guide offers a comprehensive analysis of the known safety and hazard information for this compound, tailored for the discerning researcher. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind safety protocols, acknowledging the critical data gaps that necessitate a cautious and informed approach.
This document is structured to provide a logical flow of information, beginning with the fundamental identification of the chemical, proceeding to its known hazards, and culminating in detailed protocols for safe handling and emergency response. The underlying principle is one of self-validating safety: understanding the why behind a precaution is as critical as knowing the precaution itself.
Section 1: Chemical Identification and Physicochemical Properties
A clear understanding of a substance's identity and properties is the foundation of a robust safety assessment.
-
Chemical Name: this compound[1]
-
CAS Number: 118399-28-3[1]
-
IUPAC Name: benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Solid, Off-White | [3] |
| Melting Point | 105.0 to 109.0 °C | [3] |
| Boiling Point | 466.1±44.0 °C (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |
| Storage Temperature | 2-8°C | [3] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the classification points to irritant properties. However, it is crucial to note that some suppliers' safety data sheets (SDS) inconclusively state "no data available" for hazard classification, underscoring the need for a conservative approach to handling.[4]
Table 2: GHS Hazard Classification for CAS 118399-28-3
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] | ||
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation[1] |
The identified hazards—skin, eye, and respiratory irritation—are common for many organic compounds in powder form. The causality is rooted in the chemical's ability to interact with and disrupt biological tissues upon direct contact. The fine particulate nature of the solid can also lead to mechanical irritation of the respiratory tract.
References
Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate molecular weight and formula
An In-Depth Technical Guide to Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate: A Chiral Building Block in Modern Drug Discovery
Introduction
This compound is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure combines a γ-butyrolactone ring, a carbamate-protected amine, and a specific stereochemical configuration (R-enantiomer), making it a valuable intermediate for the asymmetric synthesis of complex, biologically active molecules. The γ-butyrolactone motif is a privileged scaffold found in numerous natural products and pharmaceuticals, while the benzyl carbamate (Cbz) protecting group offers stability and straightforward removal under specific conditions.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, safety protocols, and its critical role as an intermediate in synthesizing high-value pharmaceutical agents, such as antiviral and central nervous system (CNS) drugs.[1] By explaining the causality behind its application and synthetic strategies, this document serves as a resource for leveraging this key chiral intermediate in research and development.
Physicochemical and Structural Properties
The utility of this compound in organic synthesis is defined by its unique chemical and physical characteristics. The presence of a lactone, a protected amine, and a defined stereocenter provides distinct reactive sites and spatial orientation for subsequent chemical transformations.
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₄ | [2][3][4] |
| Molecular Weight | 235.24 g/mol | [2][3][4] |
| CAS Number | 118399-28-3 | [3][5][6][7] |
| Appearance | Off-white solid | [6] |
| Melting Point | 105.0 to 109.0 °C | [5][6] |
| Boiling Point | 466.1 ± 44.0 °C (Predicted) | [5][6] |
| Density | 1.27 g/cm³ (Predicted) | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5][6] |
Structural Analysis
The molecule's core is the tetrahydrofuran-2-one (or γ-butyrolactone) ring, which is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate linear, functionalized structures. The amine at the C3 position is protected by the benzyl carbamate (Cbz) group. This is a crucial feature for synthetic chemists; the Cbz group is robust enough to withstand a variety of reaction conditions but can be selectively removed via catalytic hydrogenation, preventing unwanted side reactions at the amine. The (R)-configuration at the C3 chiral center is fundamental, as it allows for the synthesis of enantiomerically pure final products, a critical requirement for modern therapeutics to ensure target specificity and minimize off-target effects.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the chemical integrity and safety of personnel working with this compound.
Hazard Identification
The compound is classified as an irritant.[5][6] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
Recommended Protocols
-
Handling: Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]
-
Storage: The compound is stable under recommended storage conditions.[8] It should be stored at 2-8°C in a tightly sealed container in a dry, dark, and well-ventilated place to prevent degradation.[5][8][9]
-
First-Aid Measures: In case of skin contact, wash off with soap and plenty of water.[8] For eye contact, rinse thoroughly with water for at least 15 minutes.[8] If inhaled, move the person to fresh air.[8] In all cases of exposure, consult a physician.[8]
Role and Application in Asymmetric Synthesis
The primary value of this compound lies in its application as a chiral intermediate for producing enantiomerically pure pharmaceuticals.[1] Its structure is a gateway to a variety of complex molecules.
Conceptual Synthetic Workflow
The synthesis of this building block itself relies on establishing the chiral center and constructing the lactone ring. A common conceptual approach involves starting from a readily available chiral precursor, such as a derivative of (R)-aspartic acid or (R)-malic acid. The workflow below illustrates a logical pathway for its synthesis, highlighting the key strategic decisions in an asymmetric synthesis campaign.
Caption: Conceptual workflow for the asymmetric synthesis of the target compound.
Strategic Importance in Drug Discovery
The lactone can be opened by various nucleophiles (e.g., amines, alcohols) to yield highly functionalized, linear chiral molecules. The Cbz-protected amine can be deprotected and then coupled with other fragments to build molecular complexity. This versatility makes it a key intermediate for:
-
Antiviral Agents: Many nucleoside analogues and protease inhibitors incorporate chiral backbones derived from such intermediates.
-
CNS-Targeting Drugs: The synthesis of neuromodulators and other CNS agents often requires precise stereochemistry to ensure selective interaction with receptors or enzymes, a feature provided by this building block.[1]
-
Antitubercular and Antiparasitic Agents: Research into novel therapeutics for diseases like tuberculosis and leishmaniasis has utilized related carbamate and dihydrofuran scaffolds, demonstrating the broader applicability of this chemical class in addressing infectious diseases.[10][11][12]
The diagram below illustrates the central role of this intermediate in a typical drug discovery pipeline.
Caption: Role as a central intermediate in generating diverse drug candidates.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical development. Its well-defined stereochemistry, orthogonal protecting group, and reactive lactone ring provide a reliable and versatile platform for the synthesis of complex, high-purity chiral molecules. For research teams engaged in the discovery of new therapeutics, a thorough understanding of its properties, handling requirements, and synthetic potential is crucial for accelerating the development of next-generation medicines.
References
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- 8. lookchem.com [lookchem.com]
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A Technical Guide to Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate: A Chiral Keystone for Advanced Neurological Therapeutics
Introduction: The Significance of Chirality in Neurological Drug Development
In the landscape of modern medicinal chemistry, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological effects, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. This principle is particularly salient in the development of drugs targeting the central nervous system (CNS), where precise molecular recognition at receptor sites is paramount. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a chiral γ-butyrolactone derivative, stands as a pivotal intermediate in the synthesis of advanced neurological therapeutics. Its rigid, stereochemically defined structure provides a scaffold for the construction of molecules with high enantiomeric purity, a crucial factor for ensuring both the efficacy and safety of the final drug product.[1] This guide provides an in-depth technical overview of this important chiral building block, from its fundamental properties and synthesis to its application in the development of novel antiepileptic drugs.
Core Compound Identification and Properties
The formal IUPAC name for this compound is benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate .[2] It is also commonly referred to by several synonyms, including (R)-3-(Benzyloxycarbonylamino)-γ-butyrolactone and (R)-CBZ-3-amino-γ-butyrolactone.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference by researchers.
| Property | Value | Source |
| CAS Number | 118399-28-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₃NO₄ | --INVALID-LINK-- |
| Molecular Weight | 235.24 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 105-109 °C | --INVALID-LINK-- |
| Storage | 2-8°C, under inert gas | --INVALID-LINK-- |
Synthesis Protocol: Enantioselective N-Benzyloxycarbonylation
The synthesis of this compound is most commonly achieved through the N-protection of the commercially available chiral starting material, (R)-3-amino-γ-butyrolactone hydrochloride. The benzyloxycarbonyl (Cbz or Z) protecting group is ideal for this transformation due to its stability under a range of reaction conditions and its straightforward removal by catalytic hydrogenation.[3][4]
Causality of Experimental Choices
The selection of the Cbz protecting group is a deliberate choice driven by several factors. Firstly, the protection of the amine functionality is essential to prevent its unwanted reaction in subsequent synthetic steps. The Cbz group forms a stable carbamate that is resistant to many reagents. Secondly, the use of benzyl chloroformate (Cbz-Cl) as the protecting agent is a well-established and high-yielding reaction. The Schotten-Baumann conditions, employing a mild base like sodium bicarbonate in a biphasic solvent system (e.g., THF/water), are often used to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the starting amine and driving the reaction to completion.[3] The choice of a low temperature (0 °C) helps to control the exothermicity of the reaction and minimize potential side reactions.
Step-by-Step Experimental Protocol
This protocol is a representative procedure for the N-benzyloxycarbonylation of an amino lactone.
Materials:
-
(R)-3-amino-γ-butyrolactone hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-amino-γ-butyrolactone hydrochloride (1.0 equivalent) in a 2:1 mixture of THF and deionized water.
-
Basification and Cooling: Add sodium bicarbonate (2.0 equivalents) to the solution to neutralize the hydrochloride and free the amine. Cool the flask to 0 °C in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.5 equivalents) dropwise, ensuring the temperature is maintained at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 60:40) as the eluent to yield pure this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: The Case of Brivaracetam
The primary application of this compound in drug development is as a key chiral intermediate in the synthesis of the antiepileptic drug, brivaracetam . Brivaracetam is a chemical analog of levetiracetam and is used for the treatment of partial-onset seizures.[5]
Mechanism of Action of Brivaracetam and the Role of Chirality
Brivaracetam's mechanism of action involves its high-affinity and selective binding to the synaptic vesicle glycoprotein 2A (SV2A).[6] SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. By binding to SV2A, brivaracetam modulates its function, leading to a reduction in excitatory neurotransmitter release, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that characterizes seizures.[5]
The (R)-chirality at the 4-position of the pyrrolidinone ring of brivaracetam, which is derived from this compound, is critical for its high affinity for SV2A. Studies have shown that brivaracetam has a 20-fold greater affinity for SV2A than its predecessor, levetiracetam.[5][7] This enhanced affinity is attributed to the specific stereochemical interactions between the (R)-enantiomer and the binding site on the SV2A protein. Research suggests that brivaracetam and levetiracetam may interact with different conformational states of the SV2A protein, and specific amino acid residues within the binding site are crucial for this interaction.[8] The precise orientation of the substituents on the chiral center, dictated by the (R)-configuration, allows for optimal binding and modulation of SV2A function, resulting in a more potent anticonvulsant effect.[9]
Brivaracetam's Interaction with the SV2A Signaling Pathway
The binding of brivaracetam to SV2A is thought to interfere with the normal trafficking and function of synaptotagmin, a key calcium sensor involved in triggering neurotransmitter release. This modulation ultimately leads to a decrease in the probability of vesicle fusion and a reduction in excitatory neurotransmission.
Caption: Proposed mechanism of action of Brivaracetam via SV2A modulation.
Conclusion: A Versatile Chiral Building Block for Future Innovations
This compound is more than just a chemical intermediate; it is a testament to the power of stereochemistry in drug design. Its well-defined chirality provides a robust starting point for the synthesis of enantiomerically pure pharmaceuticals, exemplified by its crucial role in the production of the potent antiepileptic drug brivaracetam. The principles of its synthesis and the understanding of its application in targeting specific neuronal proteins like SV2A offer valuable insights for researchers and scientists in the field of drug development. As the quest for more selective and effective treatments for neurological disorders continues, the strategic use of such chiral building blocks will undoubtedly remain a cornerstone of innovation, enabling the creation of next-generation therapeutics with improved efficacy and safety profiles.
References
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- 3. total-synthesis.com [total-synthesis.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Brivaracetam - Wikipedia [en.wikipedia.org]
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- 8. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of chirality is fundamental to pharmaceutical sciences, where the three-dimensional arrangement of atoms in a drug molecule can dictate its efficacy, pharmacology, and toxicology.[1][] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[3][4] Consequently, the demand for enantiomerically pure pharmaceuticals has grown significantly, with regulatory bodies like the FDA now strongly favoring the development of single-enantiomer drugs over racemic mixtures.[3][5][6] This guide provides a comprehensive technical overview of the core strategies employed in the discovery and synthesis of chiral building blocks, the foundational components for these stereochemically defined active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings and practical applications of asymmetric catalysis, the strategic use of the chiral pool, and advanced resolution techniques, offering field-proven insights to navigate the complexities of modern chiral synthesis.
The Strategic Imperative for Enantiopure Pharmaceuticals
Historically, many chiral drugs were marketed as racemic mixtures, containing a 50:50 ratio of two enantiomers.[4][7] However, it is now well-established that enantiomers can exhibit markedly different physiological effects. One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be inactive, interfere with the eutomer, or even be toxic.[7] The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity.[8][9]
The development of single-enantiomer drugs offers numerous advantages, including:
-
Improved Therapeutic Index: By eliminating the inactive or harmful distomer, the therapeutic window of a drug can be widened, potentially allowing for higher efficacy at lower doses with fewer side effects.[7][10]
-
Simplified Pharmacokinetics and Pharmacodynamics: The presence of a single enantiomer leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles, as well as a more targeted interaction with the biological target.[11][12]
-
Reduced Patient-to-Patient Variability: A single, well-defined molecular entity can lead to more consistent therapeutic outcomes across a patient population.
Given these factors, the ability to efficiently and selectively synthesize a target enantiomer is a cornerstone of modern drug discovery and development.[1][13] The selection of a synthetic strategy is a critical decision, guided by factors such as the complexity of the target molecule, the availability of starting materials, scalability, and economic viability.[14]
Core Strategies for Accessing Chiral Building Blocks
There are three primary avenues for obtaining enantiomerically pure or enriched compounds: asymmetric synthesis, utilization of the chiral pool, and resolution of racemic mixtures.
Asymmetric Synthesis: Crafting Chirality
Asymmetric synthesis involves the conversion of an achiral starting material into a chiral product, creating one or more new stereocenters with a preference for one enantiomer.[7][15] This is often the most elegant and atom-economical approach.[16]
Asymmetric catalysis is a powerful technique that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[1][] This approach has been recognized with Nobel Prizes in Chemistry in 2001 and 2021, underscoring its transformative impact.[4][8]
-
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are highly effective for a range of transformations, most notably asymmetric hydrogenation.[1][17][18] This technology is mature and has been successfully applied on an industrial scale for the production of chiral alcohols, amines, and acids.[17][19][20] For example, the synthesis of the Lipitor side chain utilizes a Noyori-type BINAP-ruthenium catalyst for the asymmetric hydrogenation of a β-keto ester.[17]
-
Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as the third pillar of catalysis.[8][21] Organocatalysts are often more stable in air and water, less toxic, and can be more environmentally benign than their metal-based counterparts.[1][21] Proline and its derivatives, for instance, are highly effective in a variety of reactions, including aldol and Michael additions.[1][8] A key advantage is the production of a metal-free API.[21] Chiral secondary amines can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions, enabling a wide range of stereoselective transformations.[8][22]
-
Biocatalysis (Enzymatic Synthesis): Enzymes are nature's catalysts, exhibiting remarkable chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[23][24] Hydrolases (lipases, proteases), oxidoreductases (ketoreductases), and transaminases are commonly used.[][25] Advances in protein engineering and directed evolution have expanded the substrate scope of enzymes, allowing them to catalyze reactions on non-natural substrates with high efficiency and enantioselectivity.[1][25] Biocatalysis is an attractive green chemistry approach, reducing the need for organic solvents and heavy metals.[23][24]
Workflow: Selecting an Asymmetric Catalysis Strategy
Caption: Decision workflow for selecting an asymmetric catalysis strategy.
Chiral Pool Synthesis: Nature's Head Start
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[7][] This approach is advantageous because the chirality is already present, obviating the need for an asymmetric induction step.[15][] The synthetic challenge lies in modifying the starting material to the target molecule without affecting the existing stereocenters.[]
Causality in Experimental Choice: This strategy is particularly attractive when the target molecule shares a significant portion of its chiral framework with an inexpensive natural product.[] The decision to pursue a chiral pool approach is often driven by a retrospective analysis that connects the target's stereocenters to a known chiral precursor.
Limitations: The diversity of accessible target molecules is inherently limited by the structures of the available natural starting materials.[12] The synthetic routes can sometimes be lengthy if extensive functional group manipulations are required.
Resolution of Racemates: Separating Mirror Images
When a racemic mixture is synthesized, resolution techniques are employed to separate the two enantiomers.[5]
In kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent.[27][28] This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess. The primary drawback of this method is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[27][29]
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and esters due to their high stereoselectivity.[28][30]
Dynamic kinetic resolution (DKR) is a more advanced technique that overcomes the 50% yield limitation of traditional kinetic resolution.[27][29][31] DKR combines an enantioselective reaction with an in-situ racemization of the starting material.[27] As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted back into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[31][32]
This powerful strategy often employs a combination of a highly selective enzyme (for the resolution step) and a metal catalyst (for the racemization step).[28][33] The successful implementation of DKR requires careful tuning of the reaction conditions to ensure that the rate of racemization is faster than or at least comparable to the rate of the slower enantiomer's reaction.[29]
Table 1: Comparison of Chiral Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer from an achiral substrate.[1] | High atom economy, high efficiency (low catalyst loading), scalable.[17][19] | Catalyst development can be complex and costly; may require specialized equipment.[10] |
| Chiral Pool Synthesis | Utilizes a naturally occurring chiral molecule as a starting material.[] | Chirality is pre-defined; can be cost-effective if the starting material is abundant.[] | Limited by the structural diversity of the chiral pool; can involve long synthetic routes.[12] |
| Kinetic Resolution | Enantiomers of a racemate react at different rates with a chiral agent.[27] | Conceptually simple; wide range of enzymes and catalysts available.[28][30] | Maximum theoretical yield is 50%; requires separation of product from unreacted starting material.[29] |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the starting material.[27] | Theoretical yield up to 100%; highly efficient.[31][32] | Requires compatible catalysts for both resolution and racemization; can be challenging to optimize.[29] |
Experimental Protocols and Methodologies
A self-validating system is crucial for any synthetic protocol. This involves not only a detailed, step-by-step procedure but also robust analytical methods to confirm the outcome, particularly the enantiomeric purity.
Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes a typical lipase-catalyzed acylation for the kinetic resolution of a racemic secondary alcohol.
Objective: To separate the enantiomers of a racemic alcohol, yielding one enantiomer as an ester and the other as the unreacted alcohol.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., Toluene or Hexane)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the racemic alcohol (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the alcohol in the anhydrous organic solvent. Add the acyl donor (typically 0.5 - 0.6 equivalents to target ~50% conversion).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the ester product and unreacted alcohol can be separated by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of both the purified ester and the recovered alcohol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[34]
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Objective: To quantify the ratio of two enantiomers in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)[34]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[34]
-
Method Development:
-
Mobile Phase Selection: A common starting point for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.[34]
-
Flow Rate and Temperature: Typical flow rates are 0.5-1.5 mL/min. The column temperature can be adjusted to improve resolution.[34]
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the area of each peak.
-
Calculate the ee using the formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
Future Perspectives: Integrating Technology and Sustainability
The field of chiral synthesis is continuously evolving, driven by the need for more efficient, sustainable, and cost-effective methods.
-
Continuous Flow Chemistry: The application of continuous flow and microreactor technology to asymmetric synthesis is gaining traction.[11][12][21] This approach offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for easier scale-up and automation.[11]
-
Photoredox Catalysis: The merger of photoredox catalysis with organocatalysis and transition metal catalysis is opening new avenues for novel asymmetric transformations.[21]
-
Computational Chemistry: In-silico modeling and computational tools are increasingly used to design more effective catalysts and predict the outcomes of chiral reactions, accelerating the development process.[24][35]
-
Green Chemistry: There is a strong emphasis on developing more sustainable processes, including the use of biocatalysis, catalysts derived from renewable resources, and reactions in environmentally benign solvents like water.[23][24]
Conclusion
The synthesis of chiral building blocks is a critical and enabling discipline within pharmaceutical development. The choice of synthetic strategy—be it the de novo creation of chirality through asymmetric catalysis, the clever manipulation of nature's building blocks from the chiral pool, or the efficient separation of enantiomers via resolution techniques—is a multifaceted decision that profoundly impacts the entire drug development pipeline. As Senior Application Scientists, our role is to understand the fundamental principles and practical nuances of each approach. By leveraging the ever-expanding toolbox of synthetic methodologies and integrating modern technologies, we can continue to innovate, creating more efficient, sustainable, and robust pathways to the life-saving, single-enantiomer medicines of the future.
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- 23. pharmasalmanac.com [pharmasalmanac.com]
- 24. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 27. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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- 29. princeton.edu [princeton.edu]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. benchchem.com [benchchem.com]
- 35. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
Methodological & Application
The Versatile Chiral Building Block: Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate in Asymmetric Synthesis
Introduction: Unlocking Chiral Complexity with a Pre-functionalized Lactone
In the landscape of modern asymmetric synthesis, the demand for enantiomerically pure building blocks that offer both reliability and versatility is paramount. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a Cbz-protected chiral γ-butyrolactone, has emerged as a cornerstone for the stereoselective synthesis of a diverse array of biologically significant molecules.[1][2] Its rigid furanone core, coupled with the stereodefined amine functionality, provides a robust platform for the construction of complex chiral architectures, including key intermediates for antiviral agents and compounds targeting the central nervous system.[1] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic applications and field-proven protocols for the effective utilization of this invaluable chiral synthon.
The inherent value of this compound lies in its pre-installed chirality at the C3 position and the presence of a lactone ring, a feature that allows for a variety of stereocontrolled transformations. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the amine under a range of reaction conditions, yet it can be readily removed via standard hydrogenolysis procedures, providing a gateway to further functionalization.[1][3][4] This guide will delve into specific applications, providing not just procedural steps but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Core Applications in Asymmetric Synthesis
The utility of this compound extends to the synthesis of several classes of chiral molecules that are pivotal in medicinal chemistry and chemical biology.
Synthesis of Chiral 3-Hydroxypyrrolidines: A Gateway to Novel Therapeutics
Chiral 3-hydroxypyrrolidines are privileged scaffolds found in a multitude of biologically active compounds. The conversion of this compound to these valuable building blocks proceeds through a diastereoselective reduction followed by intramolecular cyclization.
Caption: Synthesis of a chiral 3-hydroxypyrrolidine derivative.
This protocol outlines a two-step, one-pot procedure for the conversion of the chiral lactone to a key pyrrolidine intermediate.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) or Lithium borohydride (LiBH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Appropriate acid or base for cyclization (e.g., HCl, TsOH, or NaOMe)
-
Anhydrous solvents and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Lactone Reduction:
-
Dissolve this compound (1.0 eq) in anhydrous THF or MeOH under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C. The choice of reducing agent can influence the diastereoselectivity. LiBH₄ often provides higher selectivity.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
-
In situ Cyclization:
-
Upon completion of the reduction, carefully quench the reaction by the slow addition of an acidic or basic workup solution. For acid-catalyzed cyclization, a solution of HCl in methanol can be added. For base-catalyzed cyclization, a solution of sodium methoxide in methanol can be used.
-
The choice of acidic or basic conditions will depend on the stability of the protecting groups and the desired final product.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) to facilitate the intramolecular cyclization, forming the pyrrolidine ring.
-
Monitor the formation of the product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the cyclization is complete, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3S,4R)-1-Benzyl-4-hydroxypyrrolidin-3-amine.
-
Causality and Mechanistic Insights: The stereochemical outcome of this transformation is dictated by the initial chirality of the starting material. The reduction of the lactone carbonyl is generally directed by the adjacent Cbz-protected amino group, leading to the formation of the syn-diol intermediate with high diastereoselectivity. Subsequent intramolecular cyclization, typically an SN2 reaction, proceeds with inversion of configuration at the carbon bearing the hydroxyl group that is displaced, ultimately yielding the trans-substituted pyrrolidine.
Precursor for Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are an important class of antiviral and anticancer agents.[3][5][6] The chiral core of this compound can be elaborated into a cyclopentane ring, which serves as the carbocyclic sugar mimic.
Caption: General strategy for carbocyclic nucleoside synthesis.
This protocol describes the initial steps to transform the lactone into a functionalized cyclopentane precursor suitable for conversion into carbocyclic nucleosides.
Materials:
-
This compound
-
Strong reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)
-
Protecting group reagents (e.g., TBDMSCl, Ac₂O)
-
Reagents for olefination (e.g., Wittig reagent)
-
Grubbs' catalyst for Ring-Closing Metathesis (RCM)
-
Anhydrous solvents and inert atmosphere
Procedure:
-
Reductive Opening to a Tetrahydroxyamine Derivative:
-
Carefully add a solution of this compound in anhydrous THF to a suspension of LiAlH₄ in THF at 0 °C under an inert atmosphere. This powerful reducing agent will open the lactone and reduce the resulting carboxylic acid to a primary alcohol.
-
Stir the reaction at room temperature until complete, then perform a standard Fieser workup.
-
-
Selective Protection and Functionalization:
-
Protect the primary hydroxyl groups selectively, for example, as silyl ethers (e.g., TBDMS ethers).
-
The secondary hydroxyl group can then be oxidized to a ketone.
-
-
Chain Elongation and Diene Formation:
-
Introduce a vinyl group via a Wittig reaction or other olefination methods.
-
Introduce a second double bond at a suitable position to create a diene amenable to RCM.
-
-
Ring-Closing Metathesis:
-
Subject the diene to RCM using a suitable Grubbs' catalyst to form the cyclopentene ring.
-
-
Further Elaboration:
-
The resulting chiral cyclopentenyl intermediate can then be further functionalized, for example, by epoxidation and ring-opening, to introduce the necessary stereocenters for the desired carbocyclic nucleoside analogue. The nucleobase can then be introduced via established methods, such as the Mitsunobu reaction.[7]
-
Trustworthiness of the Protocols: The protocols described are based on established and reliable synthetic transformations in organic chemistry. The stereochemical integrity of the starting material is maintained and transferred throughout the synthetic sequence, ensuring the enantiopurity of the final product. It is crucial to use anhydrous conditions and an inert atmosphere for reactions involving highly reactive reagents like LiAlH₄ and organometallic catalysts.
Data Summary
| Application | Key Transformation | Typical Reagents | Expected Yield | Enantiomeric Purity |
| Chiral 3-Hydroxypyrrolidine Synthesis | Diastereoselective Reduction & Cyclization | NaBH₄, LiBH₄, Acid/Base | 70-90% | >98% ee |
| Carbocyclic Nucleoside Precursor | Reductive Opening, RCM | LiAlH₄, Grubbs' Catalyst | 50-70% (multi-step) | >98% ee |
Conclusion
This compound stands as a powerful and versatile chiral building block in the arsenal of the synthetic organic chemist. Its pre-defined stereochemistry and latent functionalities provide a streamlined and efficient entry point to valuable chiral molecules, particularly substituted pyrrolidines and carbocyclic nucleoside analogues. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, enabling them to confidently employ this synthon in their pursuit of novel and complex molecular targets with high stereochemical control.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. This compound [myskinrecipes.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. EP0409595A2 - Process for the preparation of a carbocyclic nucleoside analogue - Google Patents [patents.google.com]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
The Versatile Chiral Building Block: Application Notes for Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for enantiomerically pure and structurally sophisticated building blocks is paramount. Among these, Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a chiral γ-butyrolactone derivative, has emerged as a critical intermediate in the synthesis of a diverse array of bioactive molecules. Its rigid tetrahydrofuran core, coupled with the stereodefined amine functionality protected by a readily cleavable benzyloxycarbonyl (Cbz) group, offers a unique combination of structural features that medicinal chemists can exploit to achieve high stereoselectivity and potent biological activity.
This comprehensive guide delves into the multifaceted applications of this compound in drug discovery and development. We will explore its role in the synthesis of therapeutics targeting the central nervous system (CNS) and viral infections, providing detailed protocols and the scientific rationale behind its strategic implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chiral synthon in their synthetic endeavors.
Core Attributes and Strategic Advantages
This compound (Chemical Formula: C₁₂H₁₃NO₄, Molecular Weight: 235.24 g/mol , CAS Number: 118399-28-3) is a white to off-white solid.[1] Its utility in medicinal chemistry stems from several key attributes:
-
Pre-installed Chirality: The (R)-stereocenter at the C3 position provides a crucial chiral handle, enabling the synthesis of enantiomerically pure final compounds. This is of utmost importance as the biological activity and safety of a drug often reside in a single enantiomer.
-
Versatile Lactone Moiety: The γ-butyrolactone ring is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate a variety of linear intermediates with multiple functional groups.
-
Orthogonal Protection Strategy: The Cbz-protected amine and the lactone functionality allow for selective chemical manipulation. The Cbz group can be readily removed under standard hydrogenolysis conditions without affecting the lactone ring, and vice-versa.
-
Scaffold for Bioisosteric Replacement: The tetrahydrofuran ring serves as a valuable scaffold and can act as a bioisostere for other cyclic systems, offering a means to modulate physicochemical properties and biological activity.
Application in Central Nervous System (CNS) Drug Discovery: The Case of Tecadenoson
A prominent example showcasing the utility of this compound is in the synthesis of Tecadenoson , a selective A₁ adenosine receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia.[2] The core of Tecadenoson's structure features an (R)-3-aminotetrahydrofuran moiety, which is directly derived from our title compound.
The (R)-3-aminotetrahydrofuran fragment is crucial for the compound's interaction with the A₁ adenosine receptor, contributing to its selectivity and pharmacological profile.[3] The synthesis of this key intermediate highlights the strategic importance of this compound.
Synthetic Workflow: From Chiral Intermediate to Key Pharmacophore
The synthetic route to the (R)-3-aminotetrahydrofuran core of Tecadenoson involves the deprotection of this compound. This seemingly simple step is a critical transformation that unveils the primary amine necessary for coupling with the purine core of the final drug molecule.
Caption: Synthetic pathway to Tecadenoson highlighting the role of this compound.
Protocol 1: Synthesis of this compound from L-Aspartic Acid
The enantioselective synthesis of the title compound can be achieved from the readily available and inexpensive chiral pool starting material, L-aspartic acid. This multi-step protocol involves the protection of the amine, selective reduction of one carboxylic acid, and subsequent cyclization.
Step 1: N-Benzyloxycarbonyl-L-aspartic acid
-
Dissolve L-aspartic acid (1 equiv.) in a 1 M aqueous solution of sodium hydroxide (2.2 equiv.) with stirring at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv.) and a 2 M aqueous solution of sodium hydroxide (1.2 equiv.) simultaneously over 1-2 hours, maintaining the pH between 9.5 and 10.5.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyloxycarbonyl-L-aspartic acid as a white solid.
Step 2: N-Benzyloxycarbonyl-L-aspartic acid anhydride
-
Suspend N-benzyloxycarbonyl-L-aspartic acid (1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add acetic anhydride (1.2 equiv.) and stir the mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude anhydride, which can be used in the next step without further purification.
Step 3: Selective Reduction and Lactonization
-
Dissolve the crude anhydride in anhydrous THF and cool to 0 °C.
-
Add sodium borohydride (1.5 equiv.) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
| Step | Key Reagents | Typical Yield | Analytical Characterization |
| 1 | L-Aspartic acid, Benzyl chloroformate, NaOH | 85-95% | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 2 | Acetic anhydride | 90-98% (crude) | IR (anhydride stretch) |
| 3 | Sodium borohydride | 60-75% | ¹H NMR, ¹³C NMR, Chiral HPLC |
Application in Antiviral Drug Discovery: A Scaffold for Potent Inhibitors
The tetrahydrofuran motif is a privileged structure in antiviral drug design, particularly in the development of protease inhibitors. Substituted tetrahydrofurans can effectively mimic the peptide backbone and engage in crucial hydrogen bonding and van der Waals interactions within the enzyme's active site.[4] this compound serves as a versatile starting material for the synthesis of these key P2 ligands in HIV protease inhibitors.
Rationale for Use in HIV Protease Inhibitors
The (R)-3-aminotetrahydrofuran moiety, accessible from our title compound, can be incorporated as the P2 ligand in HIV protease inhibitors. This fragment is designed to interact with the S2 subsite of the HIV-1 protease active site, forming hydrogen bonds with the backbone atoms of the enzyme and displacing a structurally conserved water molecule. This interaction contributes significantly to the inhibitor's binding affinity and overall potency. The stereochemistry at the 3-position is critical for optimal fitting into the S2 pocket.
Caption: General workflow for incorporating the (R)-3-aminotetrahydrofuran moiety into HIV protease inhibitors.
Protocol 2: Synthesis of a (R)-3-Aminotetrahydrofuran-based P2 Ligand and Coupling
This protocol outlines the general steps for preparing the (R)-3-aminotetrahydrofuran core and its subsequent coupling to a representative protease inhibitor scaffold.
Step 1: Preparation of (R)-3-Aminotetrahydrofuran Hydrochloride
-
Dissolve this compound (1 equiv.) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (R)-3-aminotetrahydrofuran-2-one.
-
Dissolve the crude lactam in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 equiv.) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 6 M hydrochloric acid.
-
Heat the mixture to reflux for 1 hour, then cool to room temperature and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol/diethyl ether to yield (R)-3-aminotetrahydrofuran hydrochloride.
Step 2: Coupling to a Protease Inhibitor Scaffold
-
Dissolve the protease inhibitor scaffold containing a carboxylic acid or an activated ester (1 equiv.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add (R)-3-aminotetrahydrofuran hydrochloride (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv.).
-
Add a coupling agent such as HATU (1.2 equiv.) and stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final HIV protease inhibitor.
| Inhibitor Class | P2 Ligand Derived From Target Compound | Example IC₅₀ / Kᵢ | Reference |
| HIV Protease Inhibitor | (R)-3-aminotetrahydrofuran | Kᵢ = 0.51 nM | Ghosh et al. |
| A₁ Adenosine Receptor Agonist | (R)-3-aminotetrahydrofuran | EC₅₀ = 41 nM | TargetMol |
Troubleshooting and Expert Insights
-
Incomplete Cbz-deprotection: If the hydrogenolysis in Protocol 2, Step 1 is sluggish, ensure the catalyst is active and the system is free of catalyst poisons. Increasing the hydrogen pressure or reaction time may be necessary.
-
Lactone Ring Opening during Reduction: The reduction of the lactam with borane (Protocol 2, Step 1) should be performed under anhydrous conditions to prevent unwanted side reactions. Over-reduction can be an issue; therefore, careful monitoring of the reaction by TLC or LC-MS is recommended.
-
Epimerization: During coupling reactions, the use of appropriate coupling agents and bases at controlled temperatures is crucial to minimize the risk of epimerization at the chiral center.
Conclusion
This compound is a testament to the power of chiral building blocks in modern drug discovery. Its strategic application has enabled the efficient and stereocontrolled synthesis of complex bioactive molecules, including promising CNS agents and potent antiviral therapies. The protocols and insights provided herein are intended to empower medicinal chemists to harness the full potential of this versatile intermediate in their pursuit of novel therapeutics. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the importance of synthons like this compound in the medicinal chemist's toolbox will undoubtedly continue to expand.
References
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tecadenoson | Adenosine Receptor | TargetMol [targetmol.com]
- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate in Asymmetric Synthesis: A Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a derivative of (R)-3-amino-γ-butyrolactone, has emerged as a pivotal chiral building block in modern organic synthesis. Its rigid γ-butyrolactone scaffold, combined with the stereochemically defined amine at the C3 position, offers a powerful platform for the synthesis of a diverse array of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its application, focusing on the strategic transfer of its inherent chirality to construct key structural motifs found in biologically active compounds. While often categorized with chiral auxiliaries, its primary role is that of a chiral synthon, where the core lactone structure is integrated into the final product. This document will detail its application in diastereoselective alkylation and as a precursor to valuable chiral β-amino acids, providing both the theoretical underpinnings and practical, step-by-step protocols for its use in the laboratory. This compound is particularly valuable in the pharmaceutical industry as an intermediate for antiviral and central nervous system-acting drugs, where high enantiomeric purity is critical for efficacy and safety[1].
Core Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 118399-28-3 | [2][3] |
| Molecular Formula | C₁₂H₁₃NO₄ | [2] |
| Molecular Weight | 235.24 g/mol | [2] |
| Appearance | Off-white solid | [4] |
| Melting Point | 105.0 to 109.0 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |
| Storage | Room temperature, under inert atmosphere | [5] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Application I: Diastereoselective α-Alkylation of the γ-Butyrolactone Core
The enolization of the γ-butyrolactone ring allows for the introduction of substituents at the α-position (C2). The existing stereocenter at C3, bearing the Cbz-protected amino group, effectively directs the approach of the incoming electrophile, leading to a high degree of diastereoselectivity. This strategy is a cornerstone for the synthesis of polysubstituted γ-butyrolactones, which are key structural motifs in a variety of natural products, including the lignan family of bioactive compounds[6][7][8][9][10][11].
Mechanistic Rationale for Diastereoselection
The stereochemical outcome of the α-alkylation is dictated by the formation of a thermodynamically stable chelated enolate intermediate. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), deprotonates the α-position. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the Cbz protecting group. This rigid, five-membered ring structure effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered opposite face. This results in the formation of the new carbon-carbon bond with a predictable stereochemistry relative to the C3 substituent.
Diagram: Proposed Mechanism of Diastereoselective Alkylation
Caption: Chelation-controlled diastereoselective alkylation.
Experimental Protocol: Diastereoselective Benzylation
This protocol describes a general procedure for the diastereoselective α-benzylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Diisopropylamine (1.2 equiv)
-
Benzyl bromide (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add benzyl bromide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated product.
-
Application II: Synthesis of Chiral β-Amino Acids via Lactone Ring-Opening
The γ-butyrolactone ring of this compound can be opened to generate valuable chiral γ-hydroxy-β-amino acid derivatives. These compounds are important building blocks for the synthesis of peptidomimetics, natural products, and pharmaceuticals[12][13]. The stereochemistry at the C3 position is preserved during the ring-opening process, providing enantiomerically pure products.
Mechanistic Overview of Ring-Opening
The ester linkage of the γ-butyrolactone is susceptible to nucleophilic attack under both acidic and basic conditions.
-
Basic Hydrolysis: Treatment with a base, such as sodium hydroxide, results in saponification of the ester to yield the corresponding sodium carboxylate. Subsequent acidification provides the γ-hydroxy-β-amino acid.
-
Acidic Hydrolysis: In the presence of a strong acid and water, the lactone is hydrolyzed to the carboxylic acid.
-
Aminolysis: Reaction with an amine can open the lactone to form the corresponding amide.
The choice of ring-opening conditions depends on the desired functional group at the C1 position (carboxylic acid, ester, or amide) and the compatibility of other functional groups in the molecule.
Diagram: Ring-Opening Pathways
Caption: Versatile ring-opening reactions of the lactone.
Experimental Protocol: Basic Hydrolysis to a β-Amino Acid Derivative
This protocol outlines the ring-opening of this compound to form (R)-3-(benzyloxycarbonylamino)-4-hydroxybutanoic acid.
Materials:
-
This compound (1.0 equiv)
-
Methanol
-
1 M Sodium hydroxide solution (1.1 equiv)
-
1 M Hydrochloric acid solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add the 1 M sodium hydroxide solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed (typically 2-6 hours).
-
-
Work-up and Isolation:
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude (R)-3-(benzyloxycarbonylamino)-4-hydroxybutanoic acid can be purified by recrystallization or flash column chromatography if necessary.
-
Subsequent Transformations: Cleavage of the Cbz Protecting Group
A key advantage of using the Cbz group is its facile removal under mild conditions, most commonly through catalytic hydrogenolysis. This deprotection step unmasks the free amine, which can then be used in subsequent reactions, such as peptide couplings.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amino acid derivative (1.0 equiv)
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction by TLC until complete consumption of the starting material.
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected product.
-
Conclusion
This compound is a highly valuable and versatile chiral building block for asymmetric synthesis. Its utility lies not as a traditional, recyclable auxiliary, but as a chiral synthon that effectively transfers its inherent stereochemistry to create complex and valuable molecules. The protocols detailed herein for diastereoselective α-alkylation and lactone ring-opening provide a foundation for researchers to harness the potential of this reagent in the synthesis of enantiomerically pure β-amino acids, substituted lactones, and other key intermediates for the pharmaceutical and agrochemical industries. The straightforward and reliable nature of these transformations, coupled with the commercial availability of the starting material, ensures its continued importance in the field of synthetic organic chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 118399-28-3 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 75443-62-8|(R)-Benzyl (2,5-dioxotetrahydrofuran-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 6. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Advances in the Synthesis of Lignan Natural Products [mdpi.com]
- 10. The Syntheses of (R)-(+)-b-Vanillyl-g-butyrolactone and of Chiral Lignans Therefrom [chooser.crossref.org]
- 11. Stereoselective Syntheses of Cis- and Trans-Isomers of alpha-Hydroxy-alpha,beta-dibenzyl-gamma-butyrolactone Lignans: New Syntheses of (+/-)-Trachelogenin and (+/-)-Guayadequiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 13. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Novel γ-Amino Acid Derivatives Using Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Aminobutyric acid (GABA) derivatives are a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] The stereochemistry of these molecules is often critical to their pharmacological activity, necessitating enantiomerically pure synthetic routes.[2] This guide details the strategic use of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a chiral γ-butyrolactone, as a versatile starting material for the synthesis of novel, enantiomerically enriched γ-amino acid derivatives. The core transformation detailed is the nucleophilic ring-opening of the lactone, a robust and adaptable method for generating a library of diverse derivatives. This document provides the mechanistic rationale, a detailed step-by-step protocol for a representative synthesis, characterization guidelines, and a discussion on expanding the synthetic scope for applications in drug discovery and medicinal chemistry.
The Strategic Importance of this compound
This compound (CAS 118399-28-3) is an invaluable chiral building block for several key reasons.[3] Its structure incorporates a γ-butyrolactone ring, which is primed for nucleophilic attack, and a carbamate-protected amine at the C3 position.[4][5] The (R)-configuration at this stereocenter is fixed, allowing for the direct synthesis of chiral products without the need for resolution or asymmetric induction steps, which can be costly and inefficient.[6] The benzyl carbamate (Cbz) group is a stable and widely used amine protecting group that can be readily removed under standard hydrogenolysis conditions, providing a free amine for further functionalization.
Causality Behind its Utility: The inherent chirality and the electrophilic nature of the lactone's carbonyl carbon make this reagent a powerful tool for stereoselective synthesis. The lactone acts as a constrained γ-hydroxy acid equivalent, and its ring-opening directly installs two functional groups—a hydroxyl and an amide/ester—in a predictable spatial arrangement relative to the existing chiral center.
| Property | Value | Source |
| CAS Number | 118399-28-3 | [4][7] |
| Molecular Formula | C₁₂H₁₃NO₄ | [4] |
| Molecular Weight | 235.24 g/mol | [4] |
| Appearance | Off-White Solid | [5] |
| Melting Point | 105.0 to 109.0 °C | [5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5] |
Core Synthetic Strategy: Nucleophilic Ring-Opening of the γ-Lactone
The primary transformation leveraging this compound is the nucleophilic ring-opening of the γ-butyrolactone ring.[8] This reaction is a classic acyl substitution where a nucleophile attacks the electrophilic carbonyl carbon of the ester. The strained five-membered ring facilitates this process, although γ-butyrolactone itself is relatively stable compared to β-lactones.[9][10] The reaction proceeds via a tetrahedral intermediate, which then collapses to open the ring, yielding a linear γ-substituted carboxylic acid derivative.
Mechanistic Rationale: The choice of nucleophile (Nu⁻) dictates the nature of the resulting derivative.
-
Amines (R-NH₂): Aminolysis results in the formation of a γ-hydroxy-β-amino amide derivative. This is one of the most common and useful transformations.
-
Alcohols/Alkoxides (R-O⁻): Alcoholysis yields a γ-hydroxy-β-amino ester.
-
Water/Hydroxide (OH⁻): Hydrolysis produces the corresponding γ-hydroxy-β-amino carboxylic acid.
This versatility allows for the creation of a wide array of functionalized molecules from a single chiral precursor.
Caption: General mechanism of nucleophilic ring-opening.
Protocol: Synthesis of Benzyl (R)-4-(benzylamino)-4-oxo-3-hydroxybutylcarbamate
This protocol details a representative aminolysis reaction using benzylamine as the nucleophile.
Objective: To synthesize a novel γ-amino acid amide derivative with high enantiomeric purity via the ring-opening of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flasks |
| Benzylamine, ≥99% | Magnetic stirrer and stir bars |
| Anhydrous Tetrahydrofuran (THF) | Nitrogen/Argon inlet |
| Ethyl Acetate (EtOAc), ACS grade | Syringes and needles |
| 1M Hydrochloric Acid (HCl) | Thin Layer Chromatography (TLC) plates (silica) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Brine (Saturated NaCl soln.) | Glass column for chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Analytical balance |
| Silica gel for column chromatography | NMR Spectrometer, Mass Spectrometer, HPLC |
Step-by-Step Methodology
-
Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.25 mmol).
-
Rationale: Using dried glassware is crucial to prevent premature hydrolysis of the lactone by ambient moisture.
-
-
Dissolution: Add 20 mL of anhydrous THF to the flask. Stir until all the solid has dissolved. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Rationale: THF is an excellent solvent for the reactants and is sufficiently polar to facilitate the reaction without participating in it. An inert atmosphere prevents side reactions with oxygen or moisture.
-
-
Addition of Nucleophile: In a separate vial, dissolve benzylamine (0.50 g, 4.67 mmol, 1.1 eq.) in 5 mL of anhydrous THF. Add this solution dropwise to the stirred lactone solution over 5 minutes at room temperature.
-
Rationale: A slight excess of the amine ensures complete consumption of the limiting lactone starting material. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Rationale: While some aminolysis reactions can be faster, allowing for an extended period ensures high conversion. The reaction can be gently heated (e.g., to 40 °C) to accelerate the rate if monitoring shows slow progress.
-
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Hexanes:EtOAc). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Rationale: TLC is a quick and effective way to qualitatively assess the reaction's completion, preventing unnecessary reaction time or premature work-up.
-
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of Ethyl Acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with 25 mL of 1M HCl, 25 mL of saturated NaHCO₃ solution, and 25 mL of brine.
-
Rationale: The HCl wash removes any unreacted benzylamine. The NaHCO₃ wash neutralizes any residual acid and removes any hydrolyzed starting material. The brine wash removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 70:30 and moving to 50:50) to afford the pure product.
Characterization and Validation
The identity and purity of the synthesized Benzyl (R)-4-(benzylamino)-4-oxo-3-hydroxybutylcarbamate should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic protons from the benzylamine group. Disappearance of the characteristic lactone methylene protons and appearance of new signals for the CH₂-OH and CH-OH groups. |
| LC-MS | A parent ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺).[11] Purity can be assessed by the peak area. |
| Chiral HPLC | Injection onto a chiral column should show a single major enantiomeric peak, confirming the retention of stereochemical integrity. |
| FT-IR | Disappearance of the lactone C=O stretch (~1770 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹) and an amide C=O stretch (~1650 cm⁻¹). |
Expanding the Synthetic Scope
The true power of this method lies in its adaptability. By simply substituting the nucleophile, a diverse library of γ-amino acid derivatives can be generated. This allows for systematic exploration of the structure-activity relationship (SAR) in a drug discovery context.
| Nucleophile (Nu-H) | Resulting Product Class | Potential Application |
| Aniline Derivatives | γ-Hydroxy-β-amino anilides | Building blocks for kinase inhibitors |
| Amino Acid Esters | Dipeptide-like molecules | Peptidomimetics |
| Hydrazine | γ-Hydroxy-β-amino hydrazides | Precursors for heterocycles |
| Sodium Azide (NaN₃) | γ-Hydroxy-β-amino acyl azides | Versatile synthetic intermediates |
Troubleshooting & Causality:
-
Low Yield: If the reaction stalls, this could be due to steric hindrance from a bulky nucleophile. Solution: Add a non-nucleophilic base (e.g., DBU) or a Lewis acid catalyst to activate the lactone carbonyl, or increase the reaction temperature.
-
Side Products: If the nucleophile has multiple reactive sites, protection of other functional groups may be necessary to ensure chemoselectivity.
Caption: Library synthesis via nucleophile variation.
Applications in Drug Discovery
The chiral, non-racemic γ-amino acid derivatives synthesized through these protocols are high-value intermediates for pharmaceutical development.[12][13]
-
GABA Analogs: These scaffolds can be further modified to create novel analogs of drugs like Pregabalin or Baclofen, potentially offering improved potency, selectivity, or pharmacokinetic profiles.[1]
-
Peptidomimetics: The incorporation of γ-amino acids can induce specific secondary structures (e.g., helices, turns) in peptides, enhancing their stability against proteolysis and improving their cell permeability.
-
Constrained Scaffolds: The γ-hydroxy functionality can be used as a handle for cyclization, leading to the formation of conformationally restricted heterocyclic systems such as piperidines or pyrrolidines, which are common motifs in CNS-active drugs.[14]
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation (H315, H319, H335).[4] Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents & Reagents: THF, Ethyl Acetate, and Benzylamine are flammable and have associated health hazards. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
General: All chemical manipulations should be performed by trained personnel in a controlled laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 3. This compound | 118399-28-3 [chemicalbook.com]
- 4. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 118399-28-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 10. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. γ-Lactam synthesis [organic-chemistry.org]
experimental procedure for Cbz deprotection of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
An In-Depth Guide to the Cbz Deprotection of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Chiral Intermediate
The target molecule, (R)-3-aminodihydrofuran-2(3H)-one[1][2], is a valuable chiral lactone that serves as a critical building block in the synthesis of numerous biologically active compounds and pharmaceutical agents. Its stereochemically defined structure makes it an essential synthon for creating complex molecules with high specificity. The synthesis of this intermediate often involves the protection of its amine functionality to prevent unwanted side reactions during preceding synthetic steps.
One of the most robust and widely used amine-protecting groups in organic synthesis is the benzyloxycarbonyl (Cbz or Z) group.[3][4] Introduced in the 1930s, the Cbz group offers stability across a wide range of reaction conditions, yet it can be removed selectively under predictable and well-established protocols.[3][4] The successful deprotection of this compound is a pivotal step in leveraging this intermediate for further molecular elaboration.
This application note provides a comprehensive guide to the experimental procedures for the Cbz deprotection of this compound. We will explore the mechanisms, advantages, and detailed protocols for the most effective deprotection methodologies, offering field-proven insights to guide your synthetic strategy.
Reaction Overview
The fundamental transformation involves the cleavage of the Cbz group to yield the free amine, (R)-3-aminodihydrofuran-2(3H)-one, often isolated as a more stable hydrochloride salt. The byproducts of the most common method, hydrogenolysis, are toluene and carbon dioxide, which are volatile and easily removed.[5]
Caption: General scheme for Cbz deprotection.
Part 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most prevalent and often preferred method for Cbz group removal due to its exceptionally mild and clean reaction profile.[3]
Mechanism and Rationale
The reaction proceeds via the cleavage of the benzyl C-O bond by hydrogen gas on the surface of a palladium catalyst.[4][5] The palladium surface adsorbs both the hydrogen gas and the Cbz-protected substrate, facilitating the reductive cleavage. This process is highly efficient and typically proceeds at room temperature and atmospheric pressure, minimizing the risk of side reactions.[3][5]
Caption: Mechanism of Cbz deprotection via hydrogenolysis.
Experimental Protocol: Hydrogenolysis using H₂/Pd-C
This protocol is a standard procedure for Cbz deprotection on substrates that lack other reducible functional groups like alkenes, alkynes, or nitro groups.[3][5]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).[5]
-
Inerting: Purge the flask with an inert gas (N₂ or Ar) for several minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.[5]
-
Hydrogenation Setup: Seal the flask and purge the atmosphere with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[3][5] For larger scales or less reactive substrates, a Parr hydrogenation apparatus is recommended for controlled pressure.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material.[3] The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminodihydrofuran-2(3H)-one.
-
Purification (if necessary): The crude product is often pure enough for subsequent steps. If purification is required, it can be achieved by crystallization or chromatography. For long-term storage, conversion to the hydrochloride salt is advisable.
Part 2: Catalytic Transfer Hydrogenation
This method is an excellent and safer alternative to using hydrogen gas, making it highly suitable for standard laboratory setups not equipped for high-pressure hydrogenations.[3]
Mechanism and Rationale
In transfer hydrogenation, a hydrogen donor molecule provides the necessary hydrogen in situ. Ammonium formate is a common and effective donor; in the presence of Pd/C, it decomposes to hydrogen, ammonia, and carbon dioxide. This method is often milder and can exhibit greater chemoselectivity for substrates with other reducible groups.[5][7]
Experimental Protocol: Transfer Hydrogenation using Ammonium Formate
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C), 5-10 mol% by weight
-
Ammonium formate (HCOONH₄), 3-5 equivalents[3]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.[3]
-
Reagent Addition: To this solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq).[3]
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction if necessary.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically faster than direct hydrogenation, often completing in 1-4 hours.
-
Work-up and Purification: Follow steps 7-10 from the Catalytic Hydrogenolysis protocol. The excess ammonium formate and its byproducts are typically removed during the work-up and concentration steps.
Caption: General experimental workflow for Cbz deprotection.
Part 3: Data Presentation and Method Comparison
The choice of deprotection method is critical and depends on the substrate's sensitivity and available laboratory equipment.
| Parameter | Catalytic Hydrogenolysis (H₂/Pd-C) | Transfer Hydrogenation (HCOONH₄) | Acidic Cleavage (HBr/AcOH) |
| Primary Reagents | H₂ gas, 10% Pd/C[3] | Ammonium Formate, 10% Pd/C[3] | 33% HBr in Acetic Acid[3] |
| Key Advantages | Very clean byproducts (toluene, CO₂), mild, neutral pH, high yields.[3] | No H₂ gas required (safer), often faster, can be more chemoselective.[3][5] | Effective for substrates with hydrogenation-sensitive groups (e.g., alkynes).[3] |
| Limitations | Requires H₂ gas handling, incompatible with reducible functional groups.[3][5] | Requires stoichiometric hydrogen donor, work-up may be more involved. | Harsh acidic conditions, not suitable for acid-labile substrates.[4] |
| Safety | Flammable H₂ gas, pyrophoric catalyst.[5] | Pyrophoric catalyst. | Highly corrosive and toxic acid. |
Part 4: Troubleshooting and Final Considerations
| Problem | Possible Cause | Suggested Solution |
| Incomplete or Slow Reaction | 1. Catalyst deactivation. 2. Insufficient hydrogen pressure/donor. 3. Poor substrate solubility. | 1. Use fresh, high-quality Pd/C. 2. Increase H₂ pressure or add more ammonium formate. 3. Try a different solvent or solvent mixture (e.g., EtOH, EtOAc, THF).[3] |
| Undesired Side Reactions | Reduction of other sensitive functional groups on the molecule. | Switch to a milder method like transfer hydrogenation.[5] |
| Product Amine Deactivates Catalyst | The basic amine product coordinates to the palladium surface, inhibiting its activity. | Perform the reaction in a slightly acidic solvent like acetic acid to protonate the product amine.[5] |
| Filtration is Slow | Fine particles of carbon catalyst are clogging the filter paper. | Use a thicker pad of Celite® over the filter paper. |
Analytical Monitoring
-
TLC: Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane) to monitor the disappearance of the UV-active Cbz-protected starting material and the appearance of the ninhydrin-staining amine product at a lower Rf.
-
LC-MS: Provides a more accurate assessment of reaction completion and can identify the mass of the desired product, confirming its formation.[8][9]
Conclusion
The removal of the Cbz protecting group from this compound is a critical transformation for accessing the valuable chiral intermediate (R)-3-aminodihydrofuran-2(3H)-one. Both catalytic hydrogenolysis and transfer hydrogenation are highly effective methods, with the latter offering a significant safety advantage for general use.[3] By understanding the principles behind each protocol and carefully monitoring the reaction, researchers can achieve high yields of the desired product, paving the way for advancements in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. 2(3H)-Furanone,3-aminodihydro-,(3R)-(9CI) | 51744-82-2 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate in Modern Antiviral Synthesis
Introduction: The Quest for Chiral Precision in Antiviral Drug Development
The development of potent and selective antiviral agents is a cornerstone of modern medicine. A critical aspect of this endeavor lies in the precise control of stereochemistry, as the three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with viral targets.[1] Chiral building blocks, therefore, serve as invaluable starting materials for the synthesis of complex, enantiomerically pure pharmaceuticals. Among these, γ-butyrolactone derivatives have emerged as versatile intermediates due to their inherent reactivity and stereochemical integrity.[2] This application note delves into the pivotal role of a specific chiral lactone, Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, in the synthesis of antiviral agents, with a particular focus on its application in the production of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir.[3][4][5] We will explore the strategic advantages of this intermediate, provide detailed protocols for its utilization, and elucidate the chemical principles that underpin its successful application in multi-step synthetic pathways.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is fundamental to its effective use. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 118399-28-3 | [6] |
| Molecular Formula | C₁₂H₁₃NO₄ | [6][7] |
| Molecular Weight | 235.24 g/mol | [6][7] |
| Appearance | Off-White Solid | [6] |
| Melting Point | 105.0 to 109.0 °C | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [6] |
| Storage | 2-8°C | [6] |
Safety Precautions: this compound is classified as an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]
The Strategic Importance of this compound in Antiviral Synthesis
The utility of this compound as a chiral building block stems from several key features:
-
Pre-installed Stereocenter: The (R)-configuration at the C3 position of the tetrahydrofuran ring provides a crucial stereochemical handle. This pre-defined stereocenter directs the stereochemical outcome of subsequent reactions, obviating the need for challenging and often low-yielding chiral resolutions or asymmetric syntheses at later stages.
-
Latent Functionality: The γ-butyrolactone ring is a stable, yet reactive, functional group. It can be selectively opened by various nucleophiles to unmask a carboxylic acid and a secondary alcohol, providing two points for further molecular elaboration.
-
Orthogonal Protection: The amino group at the C3 position is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be cleanly removed under specific conditions, most commonly catalytic hydrogenation.[8][9] This orthogonality allows for selective manipulation of other functional groups in the molecule without disturbing the protected amine.
The following diagram illustrates the overall synthetic strategy for boceprevir, highlighting the central role of our title compound.
Caption: Overview of the synthetic pathway to Boceprevir.
Application Protocol: Synthesis of a Key Boceprevir Intermediate
This section provides a detailed protocol for the nucleophilic ring-opening of this compound, a critical step in the synthesis of boceprevir. This reaction exemplifies the strategic use of the lactone as a precursor to a chiral β-amino-γ-hydroxy acid derivative.
Protocol 1: Ring-Opening of this compound
Objective: To synthesize (2R,3S)-3-(benzyloxycarbonylamino)-4-cyclobutyl-2-hydroxybutanoic acid, a key intermediate in the boceprevir synthesis, via the ring-opening of this compound.
Reaction Scheme:
References
- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate as a Versatile Chiral Precursor for CNS-Active Compound Synthesis
Introduction: The Strategic Value of Chiral Lactones in CNS Drug Discovery
In the intricate landscape of central nervous system (CNS) drug development, the demand for stereochemically pure and structurally sophisticated building blocks is paramount. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a chiral γ-butyrolactone derivative, has emerged as a valuable precursor for the synthesis of a variety of CNS-active compounds. Its rigid, chiral scaffold provides a strategic starting point for the introduction of diverse functionalities, enabling the exploration of novel chemical space in the pursuit of potent and selective neurotherapeutics. The inherent chirality of this molecule is of particular significance, as the stereochemistry of drug candidates often dictates their pharmacological activity and safety profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of CNS-active compounds, with a focus on anticonvulsant agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for successful reaction planning and execution. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 235.24 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white solid | --INVALID-LINK--[2] |
| Melting Point | 105.0 to 109.0 °C | --INVALID-LINK--[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | --INVALID-LINK--[2] |
| Optical Rotation | Consistent with (R)-enantiomer | --INVALID-LINK--[2] |
| CAS Number | 118399-28-3 | --INVALID-LINK--[1] |
Synthetic Protocol: Conversion to a Key Intermediate for Anticonvulsant Synthesis
The following protocol details the nucleophilic ring-opening of this compound with benzylamine to generate (R)-N-benzyl-2-(benzyloxycarbonylamino)-4-hydroxybutanamide. This intermediate is a crucial building block for the synthesis of anticonvulsant drugs structurally related to Lacosamide.
Experimental Protocol: Synthesis of (R)-N-benzyl-2-(benzyloxycarbonylamino)-4-hydroxybutanamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Benzylamine: Add benzylamine (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, (R)-N-benzyl-2-(benzyloxycarbonylamino)-4-hydroxybutanamide, as a white solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, ensuring a cleaner reaction profile.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of benzylamine on the lactone carbonyl, facilitating the ring-opening reaction.
-
Aqueous Work-up: The series of acidic and basic washes are crucial for removing unreacted benzylamine and any acidic or basic byproducts, simplifying the subsequent purification step.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for isolating the desired product from any remaining starting material and non-polar impurities.
Caption: Synthetic workflow for the ring-opening of the chiral lactone.
Further Elaboration to a CNS-Active Compound: A Pathway to Lacosamide Analogs
The synthesized intermediate, (R)-N-benzyl-2-(benzyloxycarbonylamino)-4-hydroxybutanamide, is a versatile precursor for the synthesis of anticonvulsant agents. The subsequent steps to obtain a Lacosamide analog involve well-established chemical transformations, as documented in the synthesis of Lacosamide itself.[3][4][5]
-
Methylation of the Hydroxyl Group: The primary alcohol of the intermediate can be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride, to yield the corresponding methoxy derivative.
-
Deprotection of the Amine: The benzyloxycarbonyl (Cbz) protecting group on the amine can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas).
-
Acetylation of the Amine: The resulting free amine can then be acetylated using acetic anhydride or acetyl chloride to afford the final N-acetylated product, a structural analog of Lacosamide.
These synthetic steps are common in medicinal chemistry and provide a reliable route to the target CNS-active compound.[6][7]
Caption: Synthetic pathway from the intermediate to a Lacosamide analog.
Mechanism of Action and Therapeutic Potential
Lacosamide, the target analog, is an anticonvulsant drug believed to act through a dual mechanism of action. It selectively enhances the slow inactivation of voltage-gated sodium channels, which results in the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing. Additionally, it may modulate the collapsin response mediator protein 2 (CRMP2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth.
The synthesis of novel analogs of Lacosamide using this compound as a starting material allows for the exploration of structure-activity relationships (SAR). By modifying the substituents on the aromatic ring of the benzylamine used in the initial ring-opening step, or by using different alkylating agents in the methylation step, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds. This approach can lead to the discovery of new CNS-active agents with improved efficacy, selectivity, and safety profiles for the treatment of epilepsy and other neurological disorders.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of CNS-active compounds. The protocol outlined in this document provides a reliable method for its conversion into a key intermediate for the synthesis of Lacosamide analogs and other potential neurotherapeutics. The strategic use of this chiral precursor, coupled with established synthetic methodologies, offers a powerful platform for the discovery and development of novel drugs for the treatment of CNS disorders.
References
- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 118399-28-3 [amp.chemicalbook.com]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]
- 7. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Stereoselective Synthesis of Conformationally Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Conformational Constraint in Modern Drug Discovery
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] Conformationally constrained amino acids have emerged as a powerful tool in peptidomimetic drug design, offering a solution to these challenges by reducing the conformational freedom of peptide backbones.[2][3] By incorporating rigid structural motifs, these non-canonical amino acids can lock a peptide into a bioactive conformation, enhancing its potency, selectivity, and bioavailability.[1][4] This has led to the successful development of numerous drugs, including the anticoagulant Ximelagatran and the anti-diabetic drug Saxagliptin, which feature conformationally restricted amino acid surrogates.[2]
This comprehensive guide provides an in-depth exploration of the stereoselective synthesis of key classes of conformationally constrained amino acids. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these synthetic strategies, offering field-proven insights to empower researchers in their quest for novel therapeutics. The protocols detailed herein are designed to be self-validating, with a focus on achieving high levels of stereocontrol, a critical parameter for biological activity.
I. Asymmetric Synthesis of Cyclopropane Amino Acids via Catalytic Cyclopropanation
Cyclopropane rings, the smallest of all carbocycles, introduce a significant degree of conformational rigidity when incorporated into amino acid structures. The unique stereoelectronic properties of the cyclopropane moiety can also modulate the biological activity of peptides and small molecules. Catalytic asymmetric cyclopropanation of alkenes has become a method of choice for accessing these valuable building blocks with high enantiopurity.[5][6]
Mechanistic Insight: The Role of Metal Carbenoids in Stereocontrol
The transition metal-catalyzed decomposition of diazo compounds is a powerful method for generating metal carbenoids, which are key intermediates in cyclopropanation reactions.[7] In the presence of a chiral ligand, the metal center becomes a chiral environment, directing the approach of the alkene and the subsequent C-C bond formation to favor one enantiomer of the cyclopropane product. The choice of metal catalyst and ligand is therefore paramount in achieving high stereoselectivity. Copper(I) and Rhodium(II) complexes are among the most effective catalysts for these transformations.[7][8]
Diagram 1: Catalytic Cycle for Asymmetric Cyclopropanation
Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.
Protocol: Copper(I)-Catalyzed Asymmetric Cyclopropanation of Alkenes
This protocol describes a highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes using an in situ generated iodonium ylide derived from methyl nitroacetate.[5]
Materials:
-
Styrene (or other alkene)
-
Iodosobenzene (PhIO)
-
Methyl nitroacetate
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add Cu(OTf))₂·C₆H₆ (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve iodosobenzene (1.5 mmol) and methyl nitroacetate (1.0 mmol) in anhydrous DCM (5 mL).
-
Slowly add the solution from step 4 to the catalyst mixture at 0 °C over a period of 1 hour using a syringe pump.
-
Add the alkene (2.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-nitrocyclopropyl ester.
Subsequent Transformations:
The resulting 1-nitrocyclopropyl esters are versatile intermediates that can be converted to the corresponding cyclopropane amino esters through reduction of the nitro group (e.g., using Zn/HCl or catalytic hydrogenation).[5][6]
Table 1: Representative Results for Asymmetric Cyclopropanation
| Alkene | Diastereomeric Ratio (trans/cis) | Enantiomeric Excess (% ee) |
| Styrene | 95:5 | 97.5 |
| 4-Methylstyrene | 94:6 | 96 |
| 1-Octene | 90:10 | 92 |
Data adapted from Moreau, B.; Charette, A. B. J. Am. Chem. Soc. 2005, 127 (51), 18014–18015.[5]
II. Stereoselective Synthesis of β-Lactam Constrained Amino Acids
The β-lactam (azetidin-2-one) ring is a four-membered lactam that is a key structural motif in a wide range of antibiotics, including penicillins and cephalosporins.[9] Its inherent ring strain makes it a versatile synthetic intermediate for the preparation of various amino acids and other biologically active molecules.[10] The Staudinger ketene-imine [2+2] cycloaddition is a classic and reliable method for the synthesis of β-lactams.[9][10]
Mechanistic Insight: The Staudinger [2+2] Cycloaddition
The Staudinger reaction involves the cycloaddition of a ketene with an imine to form a β-lactam.[11] The stereochemical outcome of the reaction is influenced by the substituents on both the ketene and the imine. For asymmetric synthesis, a chiral auxiliary can be incorporated into either the ketene or the imine, or a chiral catalyst can be employed to control the facial selectivity of the cycloaddition.[10] Cinchona alkaloids, for instance, have been successfully used as organocatalysts to achieve high enantioselectivity.[10]
Diagram 2: Staudinger [2+2] Cycloaddition Workflow
Caption: A general workflow for the Staudinger β-lactam synthesis.
Protocol: Asymmetric Synthesis of β-Lactams via Ketene-Imine Cycloaddition
This protocol outlines a catalytic, asymmetric synthesis of β-lactams using a chiral organocatalyst.
Materials:
-
Acid chloride
-
Imine
-
Benzoylquinine (chiral catalyst)
-
Proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene)
-
Toluene, anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the imine (1.0 mmol), benzoylquinine (0.1 mmol, 10 mol%), and proton sponge (1.2 mmol).
-
Add anhydrous toluene (10 mL) and cool the mixture to -78 °C (dry ice/acetone bath).
-
In a separate syringe, dissolve the acid chloride (1.2 mmol) in anhydrous toluene (2 mL).
-
Slowly add the acid chloride solution to the reaction mixture at -78 °C over a period of 30 minutes.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-lactam.
III. Stereoselective Synthesis of Aziridine-Containing Amino Acids
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are valuable building blocks in organic synthesis due to their high ring strain, which facilitates ring-opening reactions with various nucleophiles to afford a wide range of functionalized amino compounds.[12][13] The asymmetric synthesis of aziridines allows for the preparation of enantiomerically pure amino acids with diverse side chains.[14][15]
Protocol: Asymmetric Aziridination of Alkenes
This protocol describes an organocatalytic nitrogen transfer methodology for the aziridination of isolated C=C bonds.[14]
Materials:
-
Alkene
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Chiral ketone organocatalyst (e.g., a derivative of fructose)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the alkene (1.0 mmol), the chiral ketone organocatalyst (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add a mixture of MeCN and water (e.g., 4:1 v/v, 5 mL).
-
Add hydroxylamine-O-sulfonic acid (1.5 mmol) in portions over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aziridine.
IV. Enantioselective Synthesis of Piperidine-Based Amino Acids
Piperidines are six-membered nitrogen-containing heterocycles that are prevalent in a vast number of pharmaceuticals and natural products.[16][17] The stereoselective synthesis of substituted piperidines is therefore of great interest in medicinal chemistry.[18][19]
Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This protocol describes a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative to access enantioenriched 3-substituted piperidines.[20]
Materials:
-
Pyridine
-
Phenyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Arylboronic acid
-
[Rh(cod)(OH)]₂ (cod = 1,5-cyclooctadiene)
-
Chiral diene ligand (e.g., a derivative of (R)-BINAP)
-
1,4-Dioxane
-
Water
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Potassium hydroxide (KOH)
-
Methanol
-
Standard laboratory glassware, magnetic stirrer, and hydrogenation apparatus
Procedure:
Part A: Synthesis of the Dihydropyridine Substrate
-
React pyridine with phenyl chloroformate to form the corresponding N-phenoxycarbonylpyridinium salt.
-
Reduce the pyridinium salt with NaBH₄ in a controlled manner to obtain the 1,2-dihydropyridine derivative.
Part B: Rhodium-Catalyzed Asymmetric Carbometalation
-
In a glovebox, to a vial add [Rh(cod)(OH)]₂ (0.025 mmol) and the chiral diene ligand (0.055 mmol).
-
Add 1,4-dioxane (1 mL) and stir for 10 minutes.
-
Add the arylboronic acid (1.2 mmol), the dihydropyridine substrate from Part A (1.0 mmol), and water (0.2 mL).
-
Seal the vial and stir at the desired temperature (e.g., 60 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel. Concentrate the filtrate to obtain the crude tetrahydropyridine product.
Part C: Reduction and Deprotection to the Piperidine
-
Dissolve the crude tetrahydropyridine in a suitable solvent (e.g., methanol).
-
Add Pd/C (10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in methanol and add an aqueous solution of KOH.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final piperidine product by column chromatography.
V. Determination of Enantiomeric Excess
The accurate determination of enantiomeric excess (ee) is crucial to validate the success of a stereoselective synthesis.[21][22] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods for this purpose.[23][24]
Protocol: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column suitable for the class of compound being analyzed (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).
-
-
Method Development:
-
Start with a mobile phase consisting of a mixture of hexane and isopropanol (for normal phase) or an aqueous buffer and acetonitrile/methanol (for reversed phase).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
The use of a racemic standard is essential for initial method development to identify the retention times of both enantiomers.
-
-
Analysis:
-
Inject the sample onto the chiral column.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the % ee using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Table 2: Comparison of Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[23] | High resolution, direct analysis.[23] | Expensive chiral columns. |
| Chiral GC | Separation of volatile derivatives on a chiral column. | High sensitivity. | Requires derivatization. |
| NMR Spectroscopy with Chiral Solvating Agents | Formation of diastereomeric complexes with different NMR spectra.[25] | No separation needed, absolute method.[23] | Lower sensitivity, potential for peak overlap. |
Conclusion
The stereoselective synthesis of conformationally constrained amino acids is a vibrant and enabling field within modern medicinal chemistry. The methodologies and protocols presented in this guide offer a robust starting point for researchers aiming to incorporate these valuable building blocks into their drug discovery programs. A thorough understanding of the underlying mechanistic principles is paramount for troubleshooting and adapting these procedures to new substrates. By leveraging these powerful synthetic tools, the scientific community can continue to push the boundaries of peptide and small molecule therapeutics.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of cyclopropane alpha-amino acids by the catalytic asymmetric cyclopropanation of alkenes using iodonium ylides derived from methyl nitroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Cyclopropane synthesis [organic-chemistry.org]
- 9. β-Lactam - Wikipedia [en.wikipedia.org]
- 10. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 13. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 22. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate Synthesis
Introduction
Welcome to the technical support resource for the synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate. This molecule is a valuable chiral building block in pharmaceutical development, particularly in the synthesis of antiviral and central nervous system-acting agents.[1] Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve your reaction yields. The primary synthetic route discussed involves the N-protection of a chiral amine precursor with a benzyloxycarbonyl (Cbz or Z) group.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.
Q1: My overall yield is disappointingly low. Where should I start my investigation?
A low isolated yield can result from a single critical flaw or an accumulation of minor losses at each stage.[2][3] A systematic approach to troubleshooting is the most effective way to identify the root cause.[4] Begin by evaluating the three main phases of your process: Reagents & Reaction Setup, Reaction Progress, and Workup & Purification.
The following decision tree can guide your investigation:
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: The carbamate formation step is incomplete or messy. How can I improve it?
The reaction of an amine with benzyl chloroformate (Cbz-Cl) to form a carbamate is generally robust, but several factors can lead to low yields.[5][6]
-
Cause 1: Reagent Decomposition. Benzyl chloroformate is moisture-sensitive and can decompose over time into benzyl alcohol and HCl. Using old or improperly stored Cbz-Cl is a common cause of failure.
-
Solution: Always use freshly opened or recently purchased Cbz-Cl. If in doubt, you can quickly check its purity by IR spectroscopy (look for a sharp carbonyl stretch around 1760 cm⁻¹) or by titrating the HCl content.
-
-
Cause 2: Incorrect Base or Stoichiometry. The reaction produces one equivalent of HCl, which must be neutralized to prevent protonation of the starting amine, rendering it non-nucleophilic.
-
Solution: A mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often ideal, especially in a biphasic system (e.g., dioxane/water or DCM/water). Using at least 2 equivalents of the amine or a non-nucleophilic organic base like triethylamine (TEA) is also common. Ensure the base is added and mixed effectively.[7]
-
-
Cause 3: Inadequate Temperature Control. The reaction is exothermic. Adding the Cbz-Cl too quickly without cooling can lead to side reactions.
Q3: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity formation complicates purification and reduces the yield of the desired product.
-
Side Product 1: Di-Cbz Protected Amine. If the starting material is a primary amine, it's possible, though less common under standard conditions, to form a di-protected species. More likely is the formation of benzylurea derivatives if the Cbz-Cl reacts with any ammonia contaminants.
-
Side Product 2: Azlactone Formation. If your synthesis starts from an N-protected amino acid that requires a subsequent cyclization step, activation of the carboxylic acid can lead to the formation of an azlactone.[8] While this is not directly applicable to protecting a pre-formed lactone, it's a critical consideration for alternative synthetic routes. Azlactone formation from carbamate-protected amino acids is generally less favorable than from amide-protected ones.[8]
-
Minimization Strategy:
-
Strict Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the Cbz-Cl, but avoid a large excess which can lead to side reactions.
-
Reaction Monitoring: Use TLC to track the consumption of the starting amine. Quench the reaction as soon as the starting material is no longer visible to prevent the formation of further byproducts.[2]
-
Controlled Conditions: Maintain the recommended low temperature during reagent addition and ensure efficient stirring.[9]
-
Q4: My product yield drops significantly after aqueous workup and purification. What could be the cause?
Losing a product that has already been formed is a common and frustrating issue.[2]
-
Cause 1: Emulsion Formation. During the aqueous workup, vigorous shaking of the separatory funnel can create stable emulsions, trapping your product between the organic and aqueous layers.[4]
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, helping to break the emulsion.[4] If an emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
-
Cause 2: Product Solubility. The target molecule has some polarity due to the carbamate and lactone moieties. It may have partial solubility in the aqueous phase, especially if an incorrect pH is used.
-
Solution: Ensure you perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate or dichloromethane). Before extraction, check the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[4]
-
-
Cause 3: Decomposition during Chromatography. While generally stable, some compounds can degrade on silica gel, which is slightly acidic.
-
Solution: Minimize the time your compound spends on the silica gel column. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, consider recrystallization as a purification method if your product is a solid and sufficiently pure after workup.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis? The most direct precursor is (R)-3-Aminodihydrofuran-2(3H)-one (also known as (R)-3-amino-γ-butyrolactone). It is commercially available, and using it simplifies the synthesis to a single protection step, avoiding potentially low-yielding cyclization reactions.
Q2: Which analytical techniques are essential for monitoring this reaction? Thin Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system like 1:1 Hexanes:Ethyl Acetate. The starting amine should have a low Rf value (streaks on baseline), while the Cbz-protected product will have a higher Rf. Staining with ninhydrin is useful as it will stain the primary amine starting material but not the carbamate product. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm product formation and identify byproducts.
Q3: What are the optimal storage conditions for the product and key reagents? this compound should be stored in a cool, dry place. Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and a lachrymator; it should be stored tightly sealed under an inert atmosphere (nitrogen or argon) in a refrigerator.
Q4: Can alternative protecting groups be used? Yes. The tert-butyloxycarbonyl (Boc) group is a very common alternative.[10] It is installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic and hydrogenolysis conditions used to remove Cbz, but is easily removed with mild acid (like TFA).[10] The choice of protecting group depends on the overall synthetic strategy for the larger molecule you are building.[]
Section 3: Optimized Experimental Protocol
This protocol details the synthesis from (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride.
Protocol 1: Synthesis via N-Benzyloxycarbonyl Protection
Caption: Synthetic Workflow Diagram.
Materials:
-
(R)-3-Aminodihydrofuran-2(3H)-one hydrochloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC (1:1 Hexanes:EtOAc, visualize with UV and ninhydrin stain). The reaction is complete when the starting amine spot is no longer visible.
-
Once complete, add deionized water to dissolve any remaining salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine to remove residual water and break any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Section 4: Data Summary
The following table summarizes key parameters and their expected impact on the reaction outcome. Optimizing these variables is crucial for maximizing yield.
| Parameter | Standard Condition | Potential Issue if Deviated | Troubleshooting Action | Expected Yield Range |
| Cbz-Cl Equivalents | 1.05 - 1.1 eq | <1.0: Incomplete reaction>1.2: Increased side products | Verify mass and purity of starting amine and Cbz-Cl. | 75-90% |
| Base Equivalents | 2.5 eq NaHCO₃ | <2.0: Incomplete reaction due to amine protonation | Ensure base is fully dissolved/suspended and mixed well. | 70-85% |
| Temperature | 0 °C for addition | >10 °C: Formation of impurities | Maintain ice bath and add Cbz-Cl slowly. | 80-95% |
| Reaction Time | 2-4 hours | Too short: Incomplete reactionToo long: Potential side reactions | Monitor closely with TLC and quench upon completion. | 85-95% |
| Solvent Quality | Reagent Grade | Wet Solvents: Decomposition of Cbz-Cl | Use fresh, anhydrous solvents for best results.[4] | 75-90% |
References
- 1. This compound [myskinrecipes.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Welcome to the technical support center for Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate (Cbz-(R)-3-amino-γ-butyrolactone), a critical chiral building block in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with its purification. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth troubleshooting advice and validated protocols to ensure the highest purity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when handling the purification of this compound.
Q1: What are the typical physical properties of this compound?
This compound is typically an off-white solid with a melting point in the range of 105-109 °C.[1] It is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol.[1] Understanding these properties is the first step in designing a successful purification strategy.
Q2: What are the most common impurities I should expect?
Impurities often stem from the starting materials or side reactions during synthesis. Common contaminants may include:
-
Starting Materials: Unreacted (R)-3-aminobutyrolactone or benzyl chloroformate.
-
Diastereomers: The corresponding (S)-enantiomer if the chiral integrity of the starting material was compromised.
-
Ring-Opened Products: Hydrolysis of the lactone ring can lead to the formation of (R)-4-((benzyloxy)carbonylamino)-3-hydroxybutanoic acid, especially under strong basic or acidic conditions.[2][3]
-
Over-alkylation or side-products from the carbamate formation.[4]
Q3: Is this compound stable to standard purification techniques like silica gel chromatography?
Carbamates and lactones can be sensitive to the acidic nature of standard silica gel, potentially causing streaking, decomposition, or hydrolysis of the lactone ring.[5][6] While chromatography is feasible, it often requires careful selection of a neutralized stationary phase or a non-acidic solvent system to prevent degradation.
Q4: How can I best monitor the purity of my fractions during purification?
Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. For accurate assessment of purity, especially chiral purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8] A chiral HPLC method is essential to determine the enantiomeric excess (ee) of the final product.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental challenges.
Problem 1: My final product is a persistent oil or wax instead of a crystalline solid.
Q: I've removed all solvent under vacuum, but the product remains a viscous oil and refuses to crystallize. What's causing this and how can I induce crystallization?
A: Rationale and Solution
An oily or waxy product is typically a sign of persistent impurities that are disrupting the crystal lattice formation. These can include residual solvents (like THF or DCM) or synthetic byproducts that form a eutectic mixture with your desired compound.
Troubleshooting Protocol: Trituration and Solvent-Antisolvent Crystallization
-
Impurity Analysis (Optional but Recommended): Before proceeding, obtain a ¹H NMR spectrum of the crude oil. The presence of broad solvent peaks or unexpected aromatic/aliphatic signals can help identify the impurity and guide solvent choice.
-
Trituration:
-
Place the oil in a flask with a stir bar.
-
Add a small volume of a solvent in which your product is expected to be poorly soluble, but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture).
-
Stir vigorously at room temperature. If the product is pure, it should solidify as the impurities are washed away.
-
If solidification occurs, filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum. A synthesis procedure notes that grinding the residue with ether can induce crystallization to yield a white solid.[9]
-
-
Solvent-Antisolvent Recrystallization:
-
If trituration fails, dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone).
-
Slowly add a "poor" solvent (antisolvent) in which the product is insoluble (e.g., hexanes, pentane) dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator (2-8°C) to facilitate slow crystal growth.
-
Collect the crystals by filtration.
-
| Solvent | Polarity | Boiling Point (°C) | Use Case |
| Ethyl Acetate | Medium | 77.1 | Good solvent for initial dissolution |
| Dichloromethane | Medium | 39.6 | Good solvent for initial dissolution |
| Diethyl Ether | Low | 34.6 | Good for trituration/antisolvent |
| Hexanes | Very Low | 69.0 | Good for trituration/antisolvent |
| Toluene | Low | 110.6 | Can be used for azeotropic water removal before crystallization.[9] |
Table 1: Common Solvents for Crystallization.[10]
Problem 2: My compound is degrading during silica gel chromatography.
Q: I'm observing significant streaking on my TLC plate and recovering low yields of a less pure product after flash chromatography. What is happening on the column?
A: Rationale and Solution
This is a classic sign of compound decomposition on the acidic stationary phase. The γ-butyrolactone ring is known to be stable, but can be susceptible to ring-opening under strongly acidic or basic conditions.[2][5] More commonly, the carbamate linkage itself can be labile. Standard silica gel has an acidic surface (pH ≈ 4-5) which can catalyze hydrolysis.
Troubleshooting Protocol: Modifying Chromatographic Conditions
-
Neutralize the Eluent: The simplest solution is to add a small amount of a volatile base to your mobile phase to neutralize the silica surface.
-
Prepare your eluent (e.g., 50:50 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume.
-
Run a TLC using this modified eluent to see if streaking is reduced and the Rf value is more consistent.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For a sensitive molecule like this, neutral or basic alumina is recommended. Note that the elution order of compounds may differ from silica.
-
Deactivated Silica: If you must use silica, you can prepare a "deactivated" version by adding 1-10% water by weight to the dry silica gel and mixing thoroughly before packing the column. This reduces the number of acidic silanol groups.
-
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an excellent alternative as it avoids the acidic environment of silica gel.[11]
Problem 3: The enantiomeric excess (ee) of my product is low after purification.
Q: My starting material had a high ee, but after purification, chiral HPLC analysis shows significant racemization. What conditions could cause this?
A: Rationale and Solution
The chiral center in this compound is at the C3 position, which is alpha to the carbonyl group of the lactone. Under certain conditions, this proton can be abstracted to form an enolate, which is achiral (planar). Reprotonation can then occur from either face, leading to racemization. This is more likely to occur under basic conditions.
Troubleshooting Protocol: Maintaining Chiral Integrity
-
Avoid Strong Bases: During workup and purification, avoid using strong, non-volatile bases (e.g., NaOH, KOH). If a base is needed, use a milder, organic base like triethylamine or DIPEA, and ensure it is removed during the workup or under vacuum.
-
Buffer Chromatographic Systems: When performing chromatography, especially on silica gel, the acidic surface can sometimes promote unwanted side reactions. Using a buffered mobile phase or the addition of a volatile modifier as described in Problem 2 can help maintain a neutral environment.
-
Temperature Control: Perform all purification steps at or below room temperature whenever possible. Elevated temperatures can provide the energy needed to overcome the activation barrier for enolization and racemization.
-
Confirm with Chiral HPLC: Always confirm the final product's enantiomeric purity using a validated chiral HPLC method. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of carbamate-containing compounds.[8]
Part 3: Visualization & Workflows
Workflow for Purification Strategy Selection
The following decision tree illustrates a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
- 1. This compound | 118399-28-3 [amp.chemicalbook.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 118399-28-3 [chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Welcome to the technical support center for the synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols to resolve them.
Problem 1: Low Yield of the Desired Product
Question: I am getting a low yield of this compound when reacting (R)-3-amino-γ-butyrolactone with benzyl chloroformate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this reaction can stem from several factors, ranging from incomplete reaction to the formation of side products. Here’s a breakdown of the likely culprits and how to address them:
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of benzyl chloroformate (1.1-1.2 equivalents) to drive the reaction forward. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[1] This side reaction consumes your reagent and can lower the pH of the reaction mixture, protonating the starting amine and reducing its nucleophilicity.
-
Preventative Measures: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzyl chloroformate slowly to the reaction mixture, especially if it is an aqueous biphasic system.
-
-
Incorrect pH: The pH of the reaction is critical. For the N-Cbz protection of an amine, a basic environment is required to neutralize the HCl generated and to ensure the amine is in its free, nucleophilic form.[2] However, excessively high pH can lead to side reactions.
-
Optimization: A pH range of 8-10 is generally recommended for Cbz protection of amino acids. Using a bicarbonate buffer (e.g., NaHCO₃) can help maintain the optimal pH.
-
-
Side Product Formation: Several side products can form, consuming your starting material and reducing the yield of the desired product. These are discussed in detail in the following sections.
Problem 2: Presence of an Unexpected, Less Polar Impurity on TLC
Question: I observe a significant spot on my TLC plate that is less polar than my product. What could this impurity be?
Answer:
A common, less polar impurity in Cbz protection reactions is dibenzyl carbonate .
Mechanism of Formation:
Dibenzyl carbonate is formed when benzyl chloroformate reacts with benzyl alcohol. Benzyl alcohol can be present as an impurity in the benzyl chloroformate starting material or can be formed in situ by the hydrolysis of benzyl chloroformate.
Caption: Formation of Dibenzyl Carbonate Side Product.
Identification and Removal:
-
TLC Analysis: Dibenzyl carbonate is significantly less polar than the desired carbamate product and will have a higher Rf value.
-
Purification: This impurity can typically be removed by column chromatography on silica gel.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) will elute the dibenzyl carbonate first.
Problem 3: Appearance of a More Polar Impurity and Potential for Racemization
Question: My reaction mixture shows a more polar spot on TLC, and I am concerned about the stereochemical integrity of my product. What could be happening?
Answer:
A more polar impurity could be the ring-opened product, N-Cbz-γ-amino-β-hydroxybutyric acid, resulting from the hydrolysis of the lactone ring. Furthermore, the basic conditions used in the reaction can pose a risk of racemization at the chiral center.
1. Lactone Ring Hydrolysis:
The γ-butyrolactone ring is an ester and is susceptible to hydrolysis under basic conditions, especially at elevated temperatures or with strong bases.[4][5]
Caption: Hydrolysis of the γ-butyrolactone ring.
Prevention and Mitigation:
-
Control of Base: Use a mild inorganic base like sodium bicarbonate rather than strong bases like sodium hydroxide.
-
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of hydrolysis.
-
Workup: During the aqueous workup, ensure the pH does not become strongly basic for extended periods.
2. Racemization:
The proton alpha to the carbonyl group of the lactone is acidic and can be abstracted by a base to form an enolate intermediate. This planar intermediate can be protonated from either face, leading to racemization of the chiral center at the 3-position.
Prevention of Racemization:
-
Mild Base: The use of a mild base such as NaHCO₃ is crucial.
-
Low Temperature: Maintaining a low reaction temperature significantly reduces the rate of enolization and subsequent racemization.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and quench it once the starting material is consumed.
Assessing Enantiomeric Purity:
The enantiomeric excess (ee) of your product should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[4][6][7]
| Parameter | Value | Reference |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) | [8] |
| Mobile Phase | Typically a mixture of hexane and a polar alcohol (e.g., isopropanol) | [9] |
| Detection | UV at a wavelength where the benzyl group absorbs (e.g., 220-254 nm) | [8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental procedure for the N-Cbz protection of (R)-3-amino-γ-butyrolactone?
A common and effective method is the Schotten-Baumann reaction, which is performed in a biphasic system.
Detailed Experimental Protocol:
-
Dissolution: Dissolve (R)-3-amino-γ-butyrolactone hydrochloride (1.0 equivalent) in water.
-
Addition of Base: Cool the solution in an ice bath and add a solution of sodium bicarbonate (2.5 - 3.0 equivalents) in water.
-
Addition of Cbz-Cl: To the vigorously stirred biphasic mixture, add a solution of benzyl chloroformate (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]
Q2: Are there alternative synthetic routes to this compound?
Yes, an alternative route involves the reduction of Benzyl (R)-(2,5-dioxotetrahydrofuran-3-yl)carbamate.
Synthetic Scheme:
Caption: Reduction of a succinic anhydride derivative.
Experimental Outline:
This method involves the selective reduction of one of the carbonyl groups of the succinic anhydride derivative using a mild reducing agent like sodium borohydride in an ethereal solvent like THF.[1]
Potential Issues:
-
Over-reduction: Using a stronger reducing agent or harsher conditions could lead to the reduction of both carbonyl groups or the opening of the lactone ring.
-
Incomplete Reaction: The reaction may be sluggish and require careful monitoring.
Q3: How should I store this compound?
The compound is a solid at room temperature. It should be stored in a cool, dry place, away from moisture to prevent hydrolysis of the lactone ring. Storage at 2-8°C is recommended.
Q4: What are the main safety hazards associated with the synthesis?
-
Benzyl Chloroformate: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[11]
-
Solvents: The organic solvents used (e.g., THF, dichloromethane, ethyl acetate) are flammable and/or volatile. Handle them with care and away from ignition sources.
-
Sodium Borohydride: This reducing agent reacts with water to produce flammable hydrogen gas.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
References
- 1. This compound | 118399-28-3 [chemicalbook.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Optimizing Coupling Reactions with Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Welcome to the technical support center for optimizing coupling reactions involving Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of utilizing this versatile building block in synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
I. Introduction to this compound in Synthesis
This compound is a chiral building block of significant interest in medicinal chemistry. Its γ-lactone core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] The carbamate functionality at the C3 position offers a convenient handle for introducing diverse substituents via coupling reactions, making it a valuable intermediate for constructing complex molecular architectures.[2][3]
The primary coupling reaction involving this molecule is typically an amide bond formation, where the carbamate-protected amine can be deprotected to reveal a primary amine, which is then coupled with a carboxylic acid. However, the presence of the lactone ring introduces specific challenges that require careful optimization of reaction conditions to avoid side reactions and achieve high yields.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers provide not only solutions but also the underlying chemical principles to empower your experimental design.
Q1: I am observing low yields in my coupling reaction. What are the most common causes?
Low coupling yields are a frequent issue, often stemming from a combination of factors related to steric hindrance, reagent choice, and reaction conditions.
A1: Common culprits for low yields include:
-
Incomplete Deprotection of the Cbz Group: Before coupling, the benzyloxycarbonyl (Cbz) protecting group on the amine must be efficiently removed. Incomplete deprotection will result in unreacted starting material and consequently, a low yield of the desired coupled product.
-
Steric Hindrance: The γ-lactone ring and the incoming coupling partner can create steric congestion around the reactive amine, slowing down the reaction rate.[4]
-
Suboptimal Coupling Reagents: Not all peptide coupling reagents are equally effective for this substrate. Standard carbodiimides like DCC or EDC alone may be insufficient.[4]
-
Inappropriate Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and must be tailored to the specific substrates.[4]
-
Side Reactions: The lactone ring is susceptible to ring-opening under certain conditions, leading to undesired byproducts.
Troubleshooting Workflow:
References
- 1. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Welcome to the technical support guide for the synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into identifying, controlling, and troubleshooting common impurities encountered during this critical synthesis. By understanding the causality behind impurity formation, you can enhance reaction efficiency, product purity, and overall process robustness.
Part 1: FAQ - Understanding Core Synthesis & Potential Impurities
This section addresses the most frequently asked questions regarding the synthesis, providing a foundational understanding of the reaction landscape and the genesis of common impurities.
Q1: What is the standard synthetic route and what are the key reaction components?
The most direct and widely employed method for synthesizing this compound is the N-protection of the chiral amine, (R)-3-aminodihydrofuran-2(3H)-one, typically available as its hydrochloride salt. The protecting agent is Benzyl chloroformate (Cbz-Cl), a common reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group.[1][2][3][4] The reaction requires a base to neutralize the hydrochloric acid generated and to deprotonate the amine hydrochloride starting material.
Typical Reaction Scheme:
The choice of base and solvent is critical and directly influences the impurity profile. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate or sodium carbonate.[5] Solvents are typically aprotic, such as dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF).
Q2: My HPLC/TLC shows several unexpected spots. What are the most probable impurities?
Impurities can be broadly categorized based on their origin: starting materials, side reactions during the process, or degradation of the product. Understanding these sources is the first step in troubleshooting.
A. Starting Material-Related Impurities:
-
Unreacted (R)-3-aminodihydrofuran-2(3H)-one: Incomplete reaction is a common cause of this impurity. It is highly polar and will typically appear at a very different retention time (HPLC) or Rf value (TLC) compared to the product.
-
Benzyl Alcohol: Benzyl chloroformate is often prepared from benzyl alcohol and phosgene and can contain residual benzyl alcohol.[1][2][3] It can also form from the decomposition of Cbz-Cl in the presence of moisture.[1][2][6]
-
Impurities from Upstream Synthesis: The starting materials themselves may contain impurities from their own synthesis, which can carry through to the final product.[7]
B. Process-Related Impurities (Side Reactions):
-
Dibenzyl Carbonate: This is a very common byproduct in Cbz-protection reactions. It forms when benzyl chloroformate reacts with benzyl alcohol (an impurity or formed in situ) or disproportionates. Using an excess of phosgene during the preparation of benzyl chloroformate minimizes this impurity.[3]
-
(S)-Diastereomer (Epimerization): The proton on the chiral center (C3) of the lactone ring is alpha to a carbonyl group, making it susceptible to abstraction by a strong base. This can lead to epimerization, forming the undesired (S)-diastereomer of the product. The risk is elevated with strong bases or at higher temperatures.[8][9][10]
-
Ring-Opened Product (Hydroxy Acid Derivative): The lactone is an ester and can be hydrolyzed under excessively basic (saponification) or acidic conditions, particularly with heat. This would result in the formation of (R)-2-(benzyloxycarbonylamino)-4-hydroxybutanoic acid.
C. Degradation-Related Impurities:
-
Benzyl Carbamate: If the lactone ring were to degrade and decarboxylate, which is less common under these conditions, a simpler benzyl carbamate derivative could be formed.
-
Hydrolysis Products: Over time or during a challenging workup, both the carbamate and lactone functionalities are susceptible to hydrolysis, leading back to the starting amine or the ring-opened hydroxy acid.
Q3: The optical rotation of my final product is lower than expected. Is this due to the (S)-diastereomer?
A lower-than-expected optical rotation is a strong indicator of enantiomeric or diastereomeric contamination. In this synthesis, the most likely culprit is the formation of the Benzyl (S)-5-oxotetrahydrofuran-3-ylcarbamate via epimerization.
Causality: The hydrogen atom at the C3 position is acidic due to its position alpha to the lactone's carbonyl group.[11] In the presence of a base, this proton can be reversibly removed to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (R) and (S) isomers, thus reducing the optical purity of the final product.[8]
Preventative Measures:
-
Choice of Base: Use a non-nucleophilic, hindered base like DIPEA, or a weaker inorganic base like NaHCO₃. Avoid strong bases like hydroxides or alkoxides if possible.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.
-
Stoichiometry: Use only a slight excess of the base, just enough to neutralize the HCl salt and the HCl generated during the reaction.
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This table provides a quick reference for troubleshooting common issues observed during the synthesis and purification.
| Symptom Observed | Probable Cause(s) | Recommended Diagnostic & Corrective Actions |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup (product has some water solubility). 3. Degradation of Cbz-Cl reagent. | 1. Diagnostic: Monitor reaction by TLC/HPLC to confirm consumption of starting amine. Action: Increase reaction time or slightly warm the reaction if epimerization is not a concern. 2. Action: Saturate the aqueous layer with NaCl during extraction to reduce product solubility. Perform multiple extractions with a suitable organic solvent (e.g., EtOAc, DCM). 3. Action: Use fresh, high-purity Cbz-Cl. Store it properly at 2-8°C under an inert atmosphere.[2] |
| Multiple Spots on TLC/HPLC | 1. Formation of Dibenzyl Carbonate. 2. Presence of unreacted starting materials (amine, benzyl alcohol). 3. Epimerization. | 1. Diagnostic: This byproduct is less polar than the product. It can be confirmed by LC-MS. Action: Ensure anhydrous reaction conditions. Use high-purity Cbz-Cl. 2. Diagnostic: Co-spot/co-inject with authentic standards of starting materials. Action: Optimize reaction stoichiometry and time. 3. Diagnostic: Chiral HPLC is required to resolve the (R) and (S) diastereomers. Action: Re-run the reaction with a weaker base and at a lower temperature. |
| Product is an Oil/Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Diagnostic: Analyze purity by ¹H NMR and HPLC. The presence of benzyl alcohol or dibenzyl carbonate can lead to oiling out. Action: Re-purify the material using column chromatography. 2. Diagnostic: Check for solvent peaks in the ¹H NMR spectrum. Action: Dry the product under high vacuum for an extended period. |
| Incorrect ¹H NMR Spectrum | 1. Significant levels of impurities. 2. Ring-opening of the lactone. | 1. Diagnostic: Compare the spectrum to a reference. Look for characteristic peaks of benzyl alcohol (singlet ~4.6 ppm, broad singlet for OH) or dibenzyl carbonate (singlet ~5.1 ppm). Action: Purify via chromatography or recrystallization. 2. Diagnostic: Look for the disappearance of the characteristic lactone protons and the appearance of new signals corresponding to a linear hydroxy-acid structure. Action: Ensure the workup and reaction conditions are not overly acidic or basic. |
Part 3: Protocols for Purity Analysis and Control
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general reversed-phase HPLC method for assessing the purity of the final product and detecting common non-chiral impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Order (Approximate):
-
(R)-3-aminodihydrofuran-2(3H)-one (very early)
-
Benzyl Alcohol
-
This compound (Product)
-
Dibenzyl Carbonate (late eluting)
-
Protocol 2: Strategy for Minimizing Impurity Formation
This protocol outlines best practices for the synthesis to ensure high purity and yield.
-
Reagent Quality: Start with high-purity (R)-3-aminodihydrofuran-2(3H)-one hydrochloride (>98%) and freshly purchased or distilled Benzyl Chloroformate (>98%).
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of Cbz-Cl.
-
Order of Addition: Suspend the amine hydrochloride in the chosen anhydrous solvent (e.g., DCM). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA) to the suspension and stir for 15-20 minutes. This deprotonates the amine salt and prepares it for reaction, with a slight excess to neutralize the forthcoming HCl.
-
Cbz-Cl Addition: Add 1.05 equivalents of Benzyl Chloroformate dropwise to the cooled mixture, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or HPLC every 1-2 hours until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to neutralize excess base. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from Ethyl Acetate/Hexanes) or flash column chromatography on silica gel.
Part 4: Visualizing the Impurity Landscape
Impurity Formation Pathways
This diagram illustrates the main synthetic pathway and the key side reactions that lead to the formation of common impurities.
Caption: Key pathways in the synthesis and impurity formation.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when encountering an issue with product purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]
- 10. orientjchem.org [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Solvents for Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate Reactions
Welcome to the technical support guide for navigating solvent selection in reactions involving Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate. This molecule is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably as a building block for the antiviral agent Nirmatrelvir.[1][2][3][4][5] As the pharmaceutical industry pivots towards greener and more sustainable manufacturing practices, moving away from conventional, often hazardous, solvents is a paramount concern.[6]
This guide provides field-proven insights and troubleshooting protocols to help you successfully transition your reactions to safer, more environmentally benign solvent systems without compromising yield or purity.
Frequently Asked Questions (FAQs)
Q1: Why should I replace traditional solvents like DCM, THF, or DMF in my reactions?
Traditional solvents, while effective, pose significant environmental, health, and safety (EHS) risks.
-
Dichloromethane (DCM): A suspected carcinogen and environmental pollutant.
-
Tetrahydrofuran (THF): Prone to forming explosive peroxides and has high water miscibility, often complicating aqueous workups.[7][8]
-
N,N-Dimethylformamide (DMF): Classified as a substance of very high concern (SVHC) due to its reproductive toxicity, facing increasing regulatory restrictions.[9][10]
Adopting greener alternatives mitigates these risks, aligns with corporate sustainability goals, and can lead to safer, more efficient, and often more cost-effective processes in the long run.[6][11]
Q2: What are the primary reactions for this intermediate and the common solvent-related challenges?
The most critical reaction for this compound is amide bond formation (amidation) , where the lactone ring is opened by an amine nucleophile. This is a key step in building more complex molecular scaffolds.[1][3]
Common Challenges:
-
Solubility: Ensuring both the carbamate starting material and the incoming amine or peptide fragment are fully dissolved is crucial for reaction kinetics.
-
Side Reactions: In protic solvents, solvolysis can compete with the desired amidation. In reactions with strong bases, the carbamate proton can be abstracted, potentially leading to undesired pathways.
-
Product Isolation: High-boiling point polar aprotic solvents like DMF or DMSO, while excellent for solubility, are difficult to remove and can complicate product isolation and purification.[12]
Q3: Which greener solvents are recommended as replacements?
Several bio-based or less hazardous solvents have emerged as powerful alternatives. The choice depends on the specific reaction requirements, particularly polarity and temperature.
| Solvent Category | Traditional Solvent | Recommended Green Alternative(s) | Key Advantages of Alternative |
| Ethereal | THF, Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) [13][14], Cyclopentyl methyl ether (CPME) [8][15][16][17] | Low water miscibility for easier workup, higher boiling point, and reduced tendency to form peroxides.[7][8][13] |
| Polar Aprotic | DMF, NMP, DMAc | Cyrene™ (dihydrolevoglucosenone) [18][19][20][21][22], Propylene Carbonate (PC) [23][24], Dimethyl Sulfoxide (DMSO) | Bio-derived (Cyrene™)[18][20], non-toxic, biodegradable, and high boiling points suitable for reactions requiring heat.[21][22][25] |
| Ester / Carbonate | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) , Dimethyl Carbonate (DMC) | Lower toxicity, favorable environmental profiles, and often easier to remove. |
Q4: How do I select the best alternative solvent for my amidation reaction?
Solvent selection is a multi-parameter decision. Use the following workflow to guide your choice.
Caption: Solvent selection workflow for amidation reactions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion After Switching Solvents
A drop in yield is the most common issue when changing a solvent system. The cause often lies in subtle changes to reaction kinetics or equilibria.[26][27]
Question: I switched from DMF to 2-MeTHF for an amidation and my reaction stalled at 50% conversion. What should I do?
Answer: This is a classic polarity and temperature issue. DMF is a highly polar aprotic solvent, while 2-MeTHF is a less polar ethereal solvent. This change can impact both reactant solubility and the stability of the reaction's transition state.[27]
Troubleshooting Protocol:
-
Verify Solubility: Before starting, confirm that both your carbamate and amine are fully soluble in 2-MeTHF at the reaction temperature. If not, you may need a more polar solvent or a co-solvent mixture.
-
Increase Temperature: 2-MeTHF has a boiling point of 80°C.[13] If the reaction was run at room temperature in DMF, try heating the 2-MeTHF reaction to 50-60°C. Increased thermal energy can help overcome a higher activation barrier.
-
Extend Reaction Time: Monitor the reaction by TLC or UPLC. Reactions in alternative solvents may simply be slower. Allow for a longer reaction time before concluding it has stalled.
-
Consider a More Polar Alternative: If the above steps fail, 2-MeTHF may not be suitable. Evaluate a more polar green solvent like Cyrene™ or ethyl acetate.[19] Studies have shown that for many amidation reactions, EtOAc and 2-MeTHF are effective replacements for DCM and DMF.
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Difficult Product Isolation from High-Boiling Point Solvents
Question: My reaction works beautifully in Cyrene™, but I'm struggling to remove the solvent and isolate my product. How can I improve my workup?
Answer: High-boiling point solvents like Cyrene™ (227°C) or DMSO (189°C) cannot be easily removed by standard rotary evaporation.[12][21] The key is to leverage their water miscibility.[21][22]
Workup Protocol for Water-Miscible Green Solvents:
-
Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, CPME, or MTBE). A volume 5-10 times that of the Cyrene™/DMSO is a good starting point.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash repeatedly with water or a brine solution. The polar Cyrene™/DMSO will partition into the aqueous layer, leaving your product in the organic phase.[28]
-
Pro-Tip: For a 50 mL reaction in DMSO, washing with 4-5 portions of 100 mL water is often effective.
-
-
Back-Extraction: To recover any product that may have partitioned into the aqueous layer, combine all aqueous washes and perform a "back-extraction" with a fresh portion of your chosen organic solvent.[26]
-
Drying and Concentration: Combine all organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your crude product.
References
- 1. jsr.org [jsr.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. chempoint.com [chempoint.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. benchchem.com [benchchem.com]
- 16. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 17. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 23. The greening of peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 26. benchchem.com [benchchem.com]
- 27. uhplcs.com [uhplcs.com]
- 28. Workup [chem.rochester.edu]
Technical Support Center: Scaling Up Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate Production
Welcome to the technical support guide for the synthesis and scale-up of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate. This resource is designed for researchers, chemists, and process development professionals. Here, we provide in-depth answers to common questions and troubleshoot critical issues encountered during the multi-step synthesis of this important chiral intermediate.
Synthesis Overview & Core Principles
This compound is a key chiral building block. Its synthesis requires precise control over stereochemistry and reaction conditions. The most common and scalable synthetic route begins with (R)-Aspartic acid and involves three primary stages:
-
N-Protection: The amine group of (R)-Aspartic acid is protected with a benzyloxycarbonyl (Cbz or Z) group.
-
Selective Reduction: The α-carboxylic acid of N-Cbz-(R)-aspartic acid is selectively reduced to a primary alcohol.
-
Lactonization: The resulting γ-hydroxy amino acid undergoes acid-catalyzed intramolecular cyclization to form the target γ-butyrolactone ring.
Maintaining enantiomeric purity throughout this sequence is paramount to the final product's efficacy and safety in subsequent applications, such as the synthesis of antiviral or CNS-active agents.[1]
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Step 1: N-Cbz Protection
Q1: What are the optimal conditions for the Cbz-protection of (R)-Aspartic acid?
A1: The protection is typically performed under Schotten-Baumann conditions.[2][3] This involves reacting (R)-Aspartic acid with benzyl chloroformate (Cbz-Cl) in an aqueous basic solution. Key parameters are:
-
Base: Sodium carbonate or sodium hydroxide are commonly used. A mixed buffer of Na₂CO₃ and NaHCO₃ can effectively maintain the optimal pH.[4]
-
pH Control: Maintaining a pH between 9 and 11 is critical. A pH below 8 can lead to slow reaction and decomposition of Cbz-Cl, while a pH above 12 can increase the risk of racemization and Cbz-Cl hydrolysis.[4][5][6]
-
Temperature: The reaction is exothermic. It should be performed at 0-5°C to minimize side reactions and ensure selectivity.[7]
-
Reagent Addition: Cbz-Cl and the base should be added simultaneously and slowly to the cooled solution of aspartic acid to maintain tight control over temperature and pH.[8]
Q2: Why is a two-phase solvent system sometimes used?
A2: A biphasic system (e.g., water and an organic solvent like dichloromethane or diethyl ether) helps keep the starting materials and product in the organic phase while the base neutralizes the generated HCl in the aqueous phase.[3] This can improve reaction efficiency and simplify work-up. The amine is more nucleophilic than water and generally resides in the organic phase, outcompeting water for reaction with the acyl chloride.[9]
Step 2: Selective Reduction
Q3: Which reducing agent is best for selectively reducing the α-carboxylic acid?
A3: Borane complexes are the reagents of choice for this transformation. Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are highly effective. They selectively reduce carboxylic acids in the presence of carbamates and esters. The α-carboxylic acid of N-Cbz-aspartic acid is generally more sterically accessible and electronically favored for reduction compared to the β-carboxylic acid.
Q4: What are the critical safety precautions when using borane reagents on a large scale?
A4: Borane reagents are pyrophoric and react violently with water.
-
Inert Atmosphere: All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The initial addition of the borane reagent should be done at low temperatures (0°C or below) to control the exothermic reaction.
-
Quenching: The reaction must be quenched carefully and slowly by the addition of a protic solvent like methanol at low temperature. This safely destroys any excess borane, releasing hydrogen gas, which must be properly vented.
Step 3: Lactonization
Q5: What is the mechanism of the acid-catalyzed lactonization?
A5: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid group.[10] This activation increases its electrophilicity, making it highly susceptible to intramolecular nucleophilic attack by the hydroxyl group. The subsequent elimination of a water molecule forms the stable five-membered γ-lactone ring.[11]
Q6: Why is a Dean-Stark apparatus necessary for this step?
A6: The lactonization is a reversible equilibrium reaction.[10] To drive the reaction to completion, the water byproduct must be continuously removed. A Dean-Stark apparatus, used with a solvent that forms an azeotrope with water (like toluene), is the most effective method for achieving this on a laboratory and pilot scale.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Caption: Troubleshooting decision tree for key synthesis challenges.
Experimental Protocols & Data
Protocol 1: N-Cbz Protection of (R)-Aspartic Acid
-
Setup: In a jacketed reactor equipped with overhead stirring, a temperature probe, and two addition funnels, charge (R)-Aspartic acid (1.0 eq) and water. Cool the resulting slurry to 0-5°C.
-
Base & Reagent Preparation: Prepare a solution of sodium carbonate (2.5 eq) in water in one addition funnel. Charge neat benzyl chloroformate (1.1 eq) into the second addition funnel.
-
Reaction: Begin slow, simultaneous dropwise addition of the sodium carbonate solution and benzyl chloroformate into the reactor. Monitor the internal temperature to ensure it remains below 5°C and the pH to ensure it stays between 9.5 and 10.5.[7]
-
Completion: After addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LCMS for the disappearance of the starting material.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. The product, N-Cbz-(R)-aspartic acid, will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Acid-Catalyzed Lactonization
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, a condenser, and a temperature probe.
-
Charging: Charge the crude (R)-2-(Cbz-amino)-4-hydroxybutanoic acid (1.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: Monitor the reaction progress by TLC or LCMS.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: The product can be purified by crystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Table 1: Typical Impurity Profile and Identification
| Impurity Name | Origin | Analytical Marker (¹H NMR) | Mitigation Strategy |
| Benzyl Alcohol | Hydrolysis of Cbz-Cl | Singlet ~4.6 ppm, broad OH | Maintain low temperature during protection; ether wash during work-up. |
| N,N-di-Cbz-Aspartic Acid | Over-reaction | Complex aromatic region, loss of NH proton | Use stoichiometric Cbz-Cl; avoid excess base. |
| Unreacted (R)-Aspartic Acid | Incomplete Protection | Insoluble in organic solvents | Ensure complete reaction by LCMS; optimize pH and reaction time. |
| (R)-2-(Cbz-amino)-4-hydroxybutanoic acid | Incomplete Lactonization | Presence of free COOH and OH signals | Ensure complete water removal; check catalyst activity. |
| (S)-Enantiomer | Racemization | Chiral HPLC peak | Maintain pH < 11 during protection; use mild lactonization conditions. |
Quality Control: Ensuring Enantiomeric Purity
Maintaining the (R)-configuration is the most critical quality attribute. The enantiomeric purity (%ee) of the final product must be rigorously verified.
Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers. Direct methods using Chiral Stationary Phases (CSPs) are preferred as they do not require derivatization, which can introduce artifacts.[12][13]
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., CHIRALPAK® series), often provide excellent resolution for carbamate-protected amino acid derivatives.[14][15]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol. The polarity of the mobile phase plays a major role in achieving chiral recognition.[14]
-
Detection: UV detection is standard, typically monitored at a wavelength where the benzene ring of the Cbz group absorbs (e.g., 254 nm).
-
Validation: The method should be validated to accurately quantify the undesired (S)-enantiomer down to a limit of 0.1%.[16]
Safety Considerations
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. It is also moisture-sensitive, decomposing in contact with water.[17] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]
-
Borane Reagents: Pyrophoric and react violently with water. Handle under an inert atmosphere. Ensure proper quenching procedures are in place and that the system is vented to handle hydrogen gas evolution.
-
Scale-Up Operations: All exothermic steps (Cbz-protection, borane reduction, quenching) require careful thermal management. Use a jacketed reactor with an appropriate cooling system to control heat evolution and prevent thermal runaways.
This guide is intended to provide expert-level support for the synthesis of this compound. For further assistance, please consult the references below or contact your technical support representative.
References
- 1. This compound [myskinrecipes.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 6. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. reddit.com [reddit.com]
- 10. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. chemos.de [chemos.de]
Validation & Comparative
A Comparative Guide to the Chiral Purity Analysis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate by HPLC
An expert guide by a Senior Application Scientist.
Abstract
The stereochemical integrity of pharmaceutical intermediates is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate is a key chiral building block whose enantiomeric purity must be rigorously controlled. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers. We will explore the rationale behind the selection of chiral stationary phases (CSPs) and mobile phase conditions, presenting a detailed, optimized method alongside a comparison with alternative approaches. All protocols are designed to be self-validating, grounded in established chromatographic principles and supported by verifiable references.
Introduction: The Imperative of Chiral Purity
Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. For intermediates like this compound, the undesired (S)-enantiomer can be considered a process-related impurity. Regulatory bodies, including the FDA and EMA, mandate strict control over chiral impurities. Therefore, a robust, selective, and validated analytical method is not merely a quality control requirement but a cornerstone of process development and patient safety.
The target molecule possesses key structural features that guide our analytical strategy:
-
A Stereocenter: The C3 position of the tetrahydrofuranone ring.
-
Hydrogen Bonding Sites: The carbamate NH (donor) and C=O groups (acceptors).
-
π-System: The aromatic benzyl group, capable of π-π stacking interactions.
-
Dipole Moment: Associated with the lactone and carbamate functionalities.
A successful chiral separation hinges on exploiting these features to achieve differential interaction with a chiral stationary phase.
The Primary HPLC Method: Polysaccharide-Based CSP in Polar Organic Mode
Our primary recommendation for the routine, high-resolution analysis of this compound is a method utilizing an immobilized polysaccharide-based CSP. These phases are renowned for their broad enantioselectivity and durability. Immobilized phases, in particular, offer superior solvent compatibility, allowing for a wider range of mobile phases and enabling robust column cleaning procedures.
Rationale for Method Selection
-
Chiral Stationary Phase (CSP): We selected a column based on amylose tris(3,5-dimethylphenylcarbamate) . The helical groove structure of the amylose polymer, decorated with carbamate derivatives, creates a complex chiral environment. Enantioseparation is achieved through a combination of hydrogen bonding with the analyte's carbamate, dipole-dipole interactions, and crucial π-π stacking between the analyte's benzyl group and the CSP's phenyl groups. This multi-modal interaction mechanism is highly effective for molecules with multiple functional groups.
-
Mobile Phase (Polar Organic Mode): A polar organic mode, using a mixture of acetonitrile and methanol, was chosen over traditional normal-phase (e.g., hexane/alcohol) for several reasons. It offers excellent analyte solubility, faster run times due to lower viscosity, and avoids the environmental and safety concerns associated with halogenated or alkane solvents. This mode often provides unique selectivities not seen in normal-phase conditions.
Detailed Experimental Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Data Acquisition: Empower™ 3 or OpenLab CDS.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile / Methanol (50/50, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm (targets the phenyl ring and carbamate chromophores).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.
Workflow for Chiral Purity Analysis
The following diagram outlines the logical flow from sample preparation to data analysis.
Caption: Workflow for chiral purity analysis by HPLC.
Comparative Analysis: Alternative Methodologies
To ensure the selected method is optimal, it must be compared against viable alternatives. We evaluated a different stationary phase (cellulose-based) and an orthogonal separation technique, Supercritical Fluid Chromatography (SFC).
Comparison of Chiral Stationary Phases
While amylose-based CSPs are effective, cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) , offer a different spatial arrangement of the chiral selectors, which can lead to inverted elution orders or improved resolution for certain analytes.
Method Comparison Logic:
Caption: Decision logic for comparing chiral stationary phases.
Comparative Performance Data (Representative)
| Parameter | Method 1: Amylose CSP (Primary) | Method 2: Cellulose CSP | Justification |
| Column | CHIRALPAK® IA-3 | CHIRALCEL® OD-3 | Comparison of two widely used polysaccharide phases. |
| Mobile Phase | ACN / MeOH (50/50) | Hexane / Isopropanol (80/20) | Optimized for each column type (Polar vs. Normal Phase). |
| (R)-Enantiomer tR (min) | 6.2 | 9.8 | The primary method offers a faster elution. |
| (S)-Enantiomer tR (min) | 7.5 | 12.1 | The primary method offers a faster elution. |
| Resolution (Rs) | 3.1 | 2.8 | Both provide baseline resolution (Rs > 1.5), but the amylose phase shows superior separation. |
| Selectivity (α) | 1.25 | 1.21 | Higher selectivity on the amylose phase indicates a better differential interaction. |
| Peak Tailing (Tf) | 1.1 | 1.3 | Better peak shape is observed in the polar organic mode, likely due to better analyte solubility. |
Comparison with an Orthogonal Technique: Chiral SFC
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations. It uses supercritical CO₂ as the primary mobile phase, often modified with a small amount of an alcohol co-solvent.
Advantages of SFC:
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure, leading to dramatically shorter run times (often 2-5x faster than HPLC).
-
"Green" Chemistry: SFC significantly reduces organic solvent consumption, lowering costs and environmental impact.
-
Orthogonal Selectivity: The separation mechanism can differ from HPLC, making SFC an excellent confirmatory technique.
Comparative Performance Data (Representative)
| Parameter | HPLC (Primary Method) | Chiral SFC | Justification |
| Column | CHIRALPAK® IA-3 (4.6x150mm) | CHIRALPAK® IA-3 (4.6x150mm) | Same stationary phase used to directly compare the effect of the mobile phase technique. |
| Mobile Phase | ACN / MeOH (50/50) | CO₂ / Methanol (75/25) | Standard mobile phases for each technique. |
| Flow Rate | 0.7 mL/min | 3.0 mL/min | SFC allows for significantly higher flow rates. |
| Analysis Time | ~8 minutes | ~2.5 minutes | SFC provides a >3x reduction in run time. |
| Resolution (Rs) | 3.1 | 3.3 | Higher efficiency in SFC can lead to improved resolution. |
| Solvent Consumption | ~5.6 mL organic / run | ~0.6 mL organic / run | Over 90% reduction in organic solvent usage with SFC. |
Final Recommendation
For routine, high-quality, and reliable chiral purity analysis of this compound, the primary HPLC method utilizing the CHIRALPAK® IA-3 column with an Acetonitrile/Methanol mobile phase is the recommended approach. It provides excellent resolution, robust performance, and good peak shape within a reasonable analysis time.
For laboratories requiring higher throughput or with a strong commitment to green chemistry, investing in Chiral SFC is a highly recommended orthogonal strategy. It can serve as a rapid screening tool during development and as a fast, cost-effective QC method once validated.
The 5-Oxotetrahydrofuran Scaffold: A Comparison of the Biological Efficacy of Its Derivatives
Introduction
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 5-oxotetrahydrofuran (or γ-butyrolactone) ring system is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This guide focuses on the biological efficacy of derivatives of the 5-oxotetrahydrofuran core, with a particular reference to Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate as a key chiral starting material for the synthesis of more complex bioactive molecules.[1] While specific biological data for direct derivatives of this particular carbamate are not extensively reported in peer-reviewed literature, the broader class of 5-oxotetrahydrofuran derivatives has demonstrated significant potential in anticancer and antimicrobial applications.
This guide will provide a comparative analysis of the biological performance of representative 5-oxotetrahydrofuran derivatives against established therapeutic agents. We will delve into the experimental data supporting their activity, provide detailed protocols for key biological assays, and explore the underlying mechanisms of action where known.
Anticancer Efficacy of 5-Oxotetrahydrofuran Derivatives
The furanone scaffold has been a subject of interest in oncology research due to the potent cytotoxic effects observed in some of its derivatives.[2] These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Comparative Analysis of Cytotoxicity
To contextualize the anticancer potential of 5-oxotetrahydrofuran derivatives, their in vitro cytotoxicity is often compared against standard chemotherapeutic drugs like 5-Fluorouracil (5-FU) . 5-FU is a pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair, leading to cell death.[3] The efficacy of cytotoxic compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Comparator (5-FU) IC50 (µM) |
| 3-Benzyl-5-arylidenefuran-2(5H)-ones | Compound 5 | HCT-8 (Colon) | 101.5 | ~13-20[4][5] |
| 3-Benzyl-5-arylidenefuran-2(5H)-ones | Compound 7 | MDA-MB-435 (Melanoma) | 119.5 | Not available |
| 5-nitrofuran-thiazolidinone hybrids | Compound 14b | MDA-MB-231 (Breast) | 6.61 | ~5-15[6] |
| 5-nitrofuran-thiazolidinone hybrids | Compound 14b | MCF-7 (Breast) | >40 | ~1-5[6] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
The data indicates that while some simpler 3-benzyl-5-arylidenefuran-2(5H)-ones show modest activity, more complex derivatives, such as those hybridized with other heterocyclic rings like thiazolidinone, can exhibit potent cytotoxicity in the low micromolar range against specific cancer cell lines.[6][7]
Mechanism of Action: A Glimpse into Cancer Cell Apoptosis
While the precise molecular targets for many 5-oxotetrahydrofuran derivatives are still under investigation, a common outcome of their cytotoxic activity is the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells.
Caption: Generalized intrinsic apoptosis pathway induced by cytotoxic compounds.
Antimicrobial Efficacy of Furanone Derivatives
Derivatives of the 2(5H)-furanone core, a close structural relative of the 5-oxotetrahydrofuran scaffold, have been extensively studied for their antimicrobial properties.[7] These compounds have shown activity against a range of pathogenic bacteria, including drug-resistant strains.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of furanone derivatives is often compared to broad-spectrum antibiotics like Ciprofloxacin . Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication.[8][9] The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Comparator (Ciprofloxacin) MIC90 (µg/mL) |
| 2(5H)-Furanone Sulfones | Compound 26 | S. aureus | 8 | ~0.5[8] |
| 2(5H)-Furanone Sulfones | Compound 26 | B. subtilis | 8 | Not available |
| Chlorine-containing furanones | Not specified | Gram-positive bacteria | 150-600 (in rich media) | Varies |
| Chlorine-containing furanones | Not specified | Gram-positive bacteria | 0.75 (in minimal media) | Varies |
Note: MIC values are highly dependent on the bacterial strain, growth medium, and testing conditions.
The data reveals that the antimicrobial activity of furanone derivatives can be significant, with some compounds exhibiting MIC values in the single-digit µg/mL range.[10] Interestingly, the activity of some furanones is greatly enhanced in minimal media, suggesting a potential mechanism of action related to bacterial metabolism under nutrient-limiting conditions.[11]
Experimental Protocols
To ensure the reproducibility and validity of biological efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for the two key assays discussed in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., 5-FU) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: Serial dilutions of an antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated, and the lowest concentration of the agent that inhibits visible growth is determined as the MIC.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent. Create a series of two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives [openmedicinalchemistryjournal.com]
- 3. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis and Anticancer Evaluation of Some New [research.amanote.com]
- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ivychem.com [ivychem.com]
- 12. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. This compound [acrospharma.co.kr]
spectroscopic comparison of (R) and (S) enantiomers of Benzyl 5-oxotetrahydrofuran-3-ylcarbamate
An In-Depth Spectroscopic Comparison of (R)- and (S)-Benzyl 5-oxotetrahydrofuran-3-ylcarbamate Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, standard NMR and IR spectra), enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems—enzymes, receptors, and other proteins—are themselves chiral, leading to diastereomeric interactions with distinct affinities and outcomes.
This guide focuses on Benzyl 5-oxotetrahydrofuran-3-ylcarbamate, a chiral molecule with a stereocenter at the C3 position of the tetrahydrofuran ring. The differentiation and quantification of its (R) and (S) enantiomers are critical for ensuring the safety, efficacy, and quality of any potential therapeutic agent derived from it. We will explore and compare advanced spectroscopic techniques capable of distinguishing these mirror-image molecules, providing both the theoretical underpinnings and practical, field-proven experimental protocols.
Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1][2][3] Unlike standard IR spectroscopy, which is identical for both enantiomers, VCD spectra are exquisitely sensitive to the molecule's absolute configuration. For an enantiomeric pair, the VCD spectra are perfect mirror images of each other, making VCD an unambiguous method for assigning (R) or (S) configuration when compared with computational predictions.[1]
Causality in Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is transparent in many regions of the mid-IR spectrum where key vibrational modes (e.g., C=O, N-H stretches) of the analyte appear. A relatively high concentration is required because the VCD signal (ΔA) is typically three to five orders of magnitude weaker than the standard absorbance (A).[4]
Expected VCD Signatures
For Benzyl 5-oxotetrahydrofuran-3-ylcarbamate, key vibrational bands are expected for the lactone carbonyl (C=O), the carbamate carbonyl (C=O), and the N-H bond. The VCD signals for these bands will have equal magnitude but opposite signs for the (R) and (S) enantiomers. A racemic mixture, having a net zero optical activity, will produce no VCD signal.[2]
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the pure (R) enantiomer, the pure (S) enantiomer, and a 1:1 racemic mixture in 200 µL of deuterated chloroform (CDCl₃) to achieve a concentration of ~50 mg/mL.
-
Use a gastight syringe to load each sample into a transmission cell with BaF₂ windows and a 100 µm pathlength. Barium fluoride windows are selected for their broad transmission range in the mid-IR.[4]
-
-
Instrumentation & Data Acquisition:
-
Utilize an FT-IR spectrometer equipped with a VCD module, such as a Photoelastic Modulator (PEM).[1][2]
-
Purge the spectrometer with dry nitrogen for at least 60 minutes to minimize interference from atmospheric water and CO₂.
-
Collect a background spectrum using the solvent-filled cell.
-
For each sample, acquire the VCD spectrum from 4000 to 800 cm⁻¹. Co-add at least 4000 scans with a spectral resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
Perform a baseline correction and subtract the solvent spectrum from each sample spectrum.
-
Compare the VCD spectra of the (R) and (S) enantiomers. They should exhibit mirror-image signals. The racemic mixture should show a flat baseline.
-
Compare the experimental spectra to an ab initio computed VCD spectrum (e.g., using Density Functional Theory, DFT) to definitively assign the absolute configuration.
-
Data Summary: Expected VCD Results
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Expected ΔA for (R)-enantiomer | Expected ΔA for (S)-enantiomer | Expected ΔA for Racemate |
| N-H Stretch | ~3350 | +2.5 x 10⁻⁵ | -2.5 x 10⁻⁵ | 0 |
| C-H Aromatic Stretch | ~3050 | -1.0 x 10⁻⁵ | +1.0 x 10⁻⁵ | 0 |
| Lactone C=O Stretch | ~1780 | -8.0 x 10⁻⁵ | +8.0 x 10⁻⁵ | 0 |
| Carbamate C=O Stretch | ~1710 | +9.5 x 10⁻⁵ | -9.5 x 10⁻⁵ | 0 |
| C-O-C Stretch | ~1170 | +4.0 x 10⁻⁵ | -4.0 x 10⁻⁵ | 0 |
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Electronic Circular Dichroism (ECD) operates on a similar principle to VCD but measures the differential absorption of circularly polarized light in the UV-Visible range.[5] ECD is particularly sensitive to the electronic environment around chromophores. In Benzyl 5-oxotetrahydrofuran-3-ylcarbamate, the primary chromophore is the benzyl group. The interaction of this chromophore with the chiral center dictates the ECD spectrum. Like VCD, the ECD spectra of enantiomers are mirror images, providing a reliable method for determining absolute configuration and enantiomeric purity.[6]
Workflow for Chiral Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of chiral molecules.
Experimental Protocol: ECD Analysis
-
Sample Preparation:
-
Prepare stock solutions of the (R), (S), and racemic samples in methanol at a concentration of 1.0 mg/mL.
-
Dilute the stock solutions to a final concentration of 0.1 mg/mL. Methanol is a suitable solvent due to its UV transparency. The lower concentration compared to VCD is typical for ECD.[6]
-
-
Instrumentation & Data Acquisition:
-
Use a dedicated CD spectropolarimeter.
-
Calibrate the instrument using a standard like camphor-d-10-sulfonic acid.
-
Use a quartz cuvette with a 1.0 cm pathlength.
-
Record a baseline spectrum with methanol alone.
-
Scan each sample from 300 nm to 200 nm with a data pitch of 0.5 nm, a scanning speed of 100 nm/min, and an integration time of 1 second. Average three scans for each sample.
-
-
Data Interpretation:
Data Summary: Expected ECD Results
| Wavelength (nm) | Description | Expected Δε for (R)-enantiomer (M⁻¹cm⁻¹) | Expected Δε for (S)-enantiomer (M⁻¹cm⁻¹) |
| ~265 | Positive Cotton Effect | +1.5 | -1.5 |
| ~240 | Negative Cotton Effect | -2.8 | +2.8 |
| ~215 | Positive Cotton Effect | +5.0 | -5.0 |
NMR Spectroscopy: Chiral Discrimination via Diastereomeric Interaction
Standard NMR spectroscopy is inherently "chirally blind" as the magnetic environments are identical for enantiomers in an achiral solvent.[7][8] However, discrimination can be achieved by introducing a chiral auxiliary, such as a Chiral Solvating Agent (CSA). A CSA is an enantiopure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[9][10] These transient diastereomeric complexes have different spatial arrangements and are no longer energetically degenerate, resulting in distinct chemical shifts (Δδ) for corresponding protons in the (R) and (S) analytes.[11]
Causality in CSA Selection
For Benzyl 5-oxotetrahydrofuran-3-ylcarbamate, a CSA capable of hydrogen bonding and π-π stacking would be effective. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a suitable choice. Its hydroxyl group can interact with the carbonyls of the analyte, the aromatic anthracene group can engage in π-stacking with the benzyl group, and the trifluoromethyl group provides a sensitive ¹⁹F NMR probe if desired.
Principle of NMR Chiral Discrimination
Caption: Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA).
Experimental Protocol: ¹H NMR with a CSA
-
Sample Preparation:
-
Prepare three NMR tubes with a racemic mixture of Benzyl 5-oxotetrahydrofuran-3-ylcarbamate (~5 mg in 0.6 mL CDCl₃).
-
Tube 1: Analyte only (control).
-
Tube 2: Add 0.5 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Tube 3: Add 1.0 equivalent of the CSA.
-
The titration (0, 0.5, 1.0 eq) helps to identify the optimal analyte:CSA ratio for maximum peak separation.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for all three samples on a 400 MHz or higher spectrometer.
-
Ensure sufficient relaxation delay (d1) and number of scans (ns) for good quantification.
-
-
Data Interpretation:
-
In the control spectrum (Tube 1), single peaks will be observed for each unique proton.
-
In Tubes 2 and 3, key proton signals (e.g., the methine proton at C3, the benzylic CH₂) should split into two distinct signals or sets of signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.
-
The separation between these signals (Δδ) is the measure of chiral discrimination.[11]
-
Integration of the separated peaks allows for the direct determination of the enantiomeric ratio.
-
Data Summary: Expected ¹H NMR Results (with CSA)
| Proton | Approx. δ (ppm) without CSA | Expected δ (ppm) for (R)-enantiomer with CSA | Expected δ (ppm) for (S)-enantiomer with CSA | Enantiodiscrimination (Δδ, ppm) |
| CH -N (C3) | 4.65 | 4.68 | 4.71 | 0.03 |
| Ph-CH ₂-O | 5.15 | 5.12 | 5.16 | 0.04 |
| NH | 5.80 | 5.85 | 5.90 | 0.05 |
Conclusion
The spectroscopic comparison of the (R) and (S) enantiomers of Benzyl 5-oxotetrahydrofuran-3-ylcarbamate requires techniques that can probe the molecule's inherent chirality.
-
Vibrational and Electronic Circular Dichroism are definitive, non-destructive methods that provide mirror-image spectra for enantiomers, making them ideal for absolute configuration assignment and purity confirmation.
-
NMR Spectroscopy with Chiral Solvating Agents offers a powerful alternative that enables both the identification and quantification of enantiomers in a mixture by resolving their signals in the spectrum.
The choice of technique depends on the specific analytical goal. For unambiguous assignment of absolute configuration, VCD and ECD coupled with computational analysis are the gold standard. For determining enantiomeric excess in a quality control environment, NMR with a CSA provides a rapid and quantitative solution. A multi-faceted approach, employing at least two of these techniques, provides the most robust and self-validating characterization of these critical chiral molecules.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 3. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 4. jascoinc.com [jascoinc.com]
- 5. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate in Asymmetric Synthesis
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, deleterious. This necessitates synthetic strategies that can introduce and maintain stereochemical integrity throughout a reaction sequence. Chiral building blocks—enantiopure molecules that serve as starting materials—represent a robust and reliable approach to achieving this goal.
This guide provides an in-depth cost-benefit analysis of utilizing Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate (CAS 118399-28-3) as a chiral precursor.[1][2] This molecule incorporates a synthetically versatile γ-butyrolactone scaffold, a key feature in numerous natural products and active pharmaceutical ingredients (APIs).[3] We will dissect the economic and scientific trade-offs of employing this pre-formed chiral synthon compared to alternative strategies, such as racemic synthesis followed by resolution or de novo asymmetric synthesis. This analysis is intended for researchers, chemists, and process development professionals who must make strategic decisions to balance cost, efficiency, and stereochemical purity in their synthetic campaigns.
Section 1: The Strategic Value of the (R)-3-Cbz-amino-γ-butyrolactone Scaffold
This compound is more than just a chiral molecule; it is a highly functionalized intermediate poised for diverse transformations. Its value stems from three key structural features:
-
The γ-Butyrolactone Core: This five-membered lactone ring is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. The lactone itself is an ester that can be hydrolyzed, reduced, or opened with various nucleophiles to generate a 1,4-hydroxy-amino acid derivative, providing a handle for significant structural diversification.
-
The (R)-Stereocenter: The primary benefit is the pre-installed, enantiomerically pure stereocenter at the C3 position. By starting with this building block, all subsequent, well-chosen transformations will be diastereoselective, transferring the initial chirality into the final product. This strategy circumvents the often-challenging development of a novel asymmetric reaction and avoids the inherent 50% material loss from classical resolution.
-
The Carbamate Protecting Group (Cbz): The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group. Its principal advantage is its stability across a broad spectrum of reaction conditions (e.g., acidic, basic, oxidative) and its clean removal via catalytic hydrogenation. This orthogonality allows for selective manipulation of other functional groups in the molecule without disturbing the protected amine.
This combination makes this compound a potent intermediate for synthesizing complex chiral molecules, particularly substituted pyrrolidines and other nitrogen-containing heterocycles after lactone ring manipulation.[1]
Section 2: Synthetic Accessibility and Process Workflow
The commercial availability of this compound is a significant factor in its cost analysis. However, understanding its synthesis is crucial for "make-or-buy" decisions and for appreciating the costs embedded in its market price. A common and efficient route starts from (L)-Aspartic acid, a readily available and inexpensive chiral pool amino acid. The synthesis leverages the inherent chirality of the starting material.
Causality Behind Experimental Choices:
-
(L)-Aspartic Acid to (R)-Lactone: The synthesis starts with the (L)-enantiomer of aspartic acid. The key cyclization step involves an intramolecular SN2 reaction where the hydroxyl group displaces the ester. According to Cahn-Ingold-Prelog priority rules, this inversion of stereochemistry at one of the chiral centers results in the desired (R)-configuration in the final lactone product.
-
Selective Reduction: The choice of reducing agent (e.g., NaBH₄ in the presence of a Lewis acid or LiBH₄) is critical. The goal is to selectively reduce one of the two carboxylic acid groups (as their methyl esters) to a primary alcohol, leaving the other intact to eventually form the lactone ring.
-
Acid-Catalyzed Cyclization: The final ring-closing step is typically driven by heating in the presence of an acid catalyst. This promotes the intramolecular transesterification to form the thermodynamically stable five-membered lactone ring.
Section 3: A Quantitative Cost Analysis
The decision to use a chiral building block is fundamentally an economic one. The analysis must extend beyond the price tag of the material to include associated process costs.
| Cost Factor | Using this compound | Alternative: Racemic Synthesis + Resolution | Alternative: Asymmetric Catalysis |
| Starting Material Cost | High initial cost per gram[1][4] | Low cost for achiral starting materials | Low to moderate cost for prochiral substrate |
| Reagent & Catalyst Cost | Standard reagents for downstream modification | Cost of resolving agent (often stoichiometric and expensive) | High cost for chiral ligand/catalyst (but used in substoichiometric amounts) |
| Process Steps | Fewer steps to final product | Additional 2-3 steps (resolution, separation, racemization of unwanted enantiomer) | Requires extensive reaction optimization; may need special equipment |
| Time & Labor | Significantly reduced development and synthesis time | Increased time for resolution and separation steps | High initial time investment for screening and optimization |
| Material Efficiency (Yield) | High overall yield from building block | Theoretical max yield of 50% per resolution cycle | Highly variable; can be >95% but often lower during development |
| Waste Generation | Lower overall waste | High waste (unwanted enantiomer, resolving agent) | Lower waste if turnover number is high; solvent waste from screening |
| Predictability | High; well-defined intermediate | Moderate; resolution success is not guaranteed | Low initially; requires significant process development |
Summary: The upfront cost of this compound is high. However, this cost is offset by a reduction in the number of synthetic steps, a dramatic increase in material efficiency (no loss of an unwanted enantiomer), and a significant decrease in process development time and waste disposal costs.
Section 4: Comparative Analysis of Synthetic Strategies
A researcher's choice of strategy depends on several factors, including the scale of the synthesis, the available budget, timeline pressures, and the required enantiomeric purity.
Strategy 1: The Chiral Building Block Approach (This Guide's Focus)
-
Benefits: Speed, predictability, high stereochemical purity, and simplified downstream synthesis. Ideal for discovery chemistry, medicinal chemistry, and early-scale synthesis where the cost of labor and time outweighs the cost of materials.
-
Costs: High initial purchase price. The cost-effectiveness diminishes at very large, multi-ton scales unless the building block can be manufactured cheaply in-house.
Strategy 2: Racemic Synthesis and Chiral Resolution
-
Benefits: Utilizes cheap, achiral starting materials. The initial synthesis of the racemic lactam is often straightforward.
-
Costs: The overall process is inefficient. At least 50% of the material is the undesired enantiomer, which must be discarded or racemized and recycled (adding more steps and cost). The resolving agents themselves can be expensive, and the separation (often by fractional crystallization) can be tedious and require optimization. This strategy introduces significant labor costs and solvent waste.
Strategy 3: Asymmetric Catalysis
-
Benefits: Potentially the most elegant and atom-economical approach. A small amount of a chiral catalyst can generate large quantities of the desired enantiopure product from a prochiral starting material. This is often the most cost-effective method for large-scale manufacturing.[5]
-
Costs: The initial investment is very high. The discovery and optimization of a suitable catalyst and reaction conditions can take months or even years of dedicated research. Chiral ligands and metal catalysts are expensive, and the process may be sensitive to impurities, requiring highly pure starting materials and solvents. There is no guarantee of success.
Section 5: Experimental Protocol: N-Alkylation of this compound
This protocol demonstrates a typical downstream application of the title compound, showcasing its utility. The carbamate NH is deprotonated and alkylated, a common step in building molecular complexity.
Objective: To synthesize Benzyl (R)-4-benzyl-5-oxotetrahydrofuran-3-ylcarbamate.
Materials:
-
This compound (1.0 eq, 235 mg, 1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 48 mg, 1.2 mmol)
-
Benzyl Bromide (1.1 eq, 188 mg, 1.1 mmol, 0.13 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolution: Add anhydrous THF (10 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add the Sodium Hydride portion-wise to the stirred solution at 0 °C. Causality: NaH is a strong, non-nucleophilic base, which is ideal for deprotonating the carbamate nitrogen without attacking the lactone's carbonyl group. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Alkylation: Add Benzyl Bromide dropwise to the suspension. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
Self-Validation: The expected outcome is a high yield (>85%) of the N-alkylated product. Successful characterization by ¹H NMR, ¹³C NMR, and HRMS will confirm the structure, and chiral HPLC can be used to confirm that no racemization occurred during the reaction.
Conclusion
The use of This compound as a chiral building block presents a compelling case for projects where speed, predictability, and enantiomeric purity are the primary drivers. The high upfront cost of the material is frequently justified by significant savings in process development time, labor, and waste disposal, and by the elimination of risks associated with de novo asymmetric synthesis or classical resolution.
-
Recommendation for Discovery/MedChem: For small-scale synthesis (<10 g) in discovery and medicinal chemistry, the building block approach is almost always superior. The time saved allows for the faster generation of new chemical entities and structure-activity relationship (SAR) data.
-
Recommendation for Process/Scale-up: For large-scale manufacturing, a thorough cost analysis is required. If the final API is a high-value, low-volume product, continuing with the building block may be viable. However, for large-volume products, the high cost of the intermediate will likely necessitate the development of a dedicated asymmetric catalytic process, despite the significant initial R&D investment.
Ultimately, this compound is a powerful tool in the synthetic chemist's arsenal. Its strategic implementation can de-risk and accelerate complex synthetic projects, delivering enantiomerically pure target molecules with high efficiency.
References
- 1. This compound [myskinrecipes.com]
- 2. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral γ-Butyrolactone Building Blocks: Alternatives to Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the use of chiral building blocks is fundamental to the stereoselective synthesis of complex pharmaceutical agents. Among these, derivatives of 3-amino-γ-butyrolactone are of significant interest due to their prevalence in a variety of biologically active molecules, including antiviral and central nervous system (CNS) targeted therapies. For years, Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate has been a staple chiral synthon for introducing this key structural motif. However, the evolving demands of process chemistry and the quest for more efficient and versatile synthetic routes have spurred the exploration of alternative building blocks.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their synthesis, performance in subsequent chemical transformations, and overall strategic advantages. We will delve into the nuances of using different N-protecting groups and the unprotected hydrochloride salt, supported by experimental data and established protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Incumbent: this compound (Cbz-(R)-3-amino-γ-butyrolactone)
The carboxybenzyl (Cbz) protected form of (R)-3-amino-γ-butyrolactone has long been favored for its crystallinity and stability, which facilitate purification. The Cbz group is typically introduced using benzyl chloroformate under basic conditions and is most commonly removed via catalytic hydrogenolysis. This deprotection method, while effective, can be incompatible with other reducible functional groups within a molecule, such as alkenes, alkynes, or some heteroaromatic systems. This limitation often necessitates strategic adjustments to the overall synthetic plan.
Key Alternatives and Their Comparative Analysis
The primary alternatives to the Cbz-protected building block are the tert-Butoxycarbonyl (Boc) protected analogue and the unprotected (R)-3-aminobutyrolactone hydrochloride salt. Each presents a unique set of advantages and disadvantages.
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (Boc-(R)-3-amino-γ-butyrolactone)
The Boc-protected variant has gained considerable popularity due to the mild, acidic conditions required for its removal, offering a valuable orthogonal protecting group strategy when used in conjunction with base-labile or hydrogenation-sensitive groups.[]
Synthesis: The Boc group is readily installed on (R)-3-aminobutyrolactone using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common procedure involves dissolving the amine hydrochloride in a suitable solvent like THF, followed by the addition of Boc₂O and a tertiary amine base such as triethylamine.[2]
Performance and Applications: The key advantage of the Boc group lies in its acid-lability. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] This allows for the unmasking of the amine under conditions that are orthogonal to the hydrogenolysis required for Cbz removal. This orthogonality is particularly crucial in complex syntheses where multiple protecting groups are employed.[4] For instance, in a synthetic route containing a Cbz-protected alcohol and a Boc-protected amine, the amine can be selectively deprotected for further functionalization without affecting the Cbz group.
(R)-3-Aminodihydrofuran-2(3H)-one hydrochloride ((R)-3-aminobutyrolactone HCl)
Utilizing the unprotected hydrochloride salt of (R)-3-aminobutyrolactone offers the most atom-economical approach, circumventing the need for protection and deprotection steps altogether. This can lead to shorter, more cost-effective synthetic routes.
Synthesis and Availability: (R)-3-aminobutyrolactone hydrochloride is commercially available from various suppliers.[5][6][7] It can also be prepared by the deprotection of either the Cbz- or Boc-protected precursors.
Performance and Applications: The primary consideration when using the hydrochloride salt is its solubility and the need to liberate the free amine in situ for subsequent reactions. This is typically achieved by the addition of a stoichiometric amount of a non-nucleophilic base. While this adds a step to the reaction setup, it can be more efficient than a separate deprotection step. However, the presence of the hydrochloride salt and the added base can sometimes interfere with sensitive catalytic systems or reaction conditions. Careful optimization of the reaction conditions is therefore crucial.
Comparative Summary of Key Characteristics
| Feature | This compound (Cbz) | (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (Boc) | (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride (HCl salt) |
| Protection | Robust, often crystalline | Generally stable, good solubility | Not applicable |
| Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) | Strong Acid (TFA, HCl) | In-situ neutralization with base |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to hydrogenation- and base-labile groups | Not applicable |
| Advantages | High stability, crystallinity | Mild deprotection, excellent orthogonality | Atom economical, fewer synthetic steps |
| Disadvantages | Deprotection incompatible with reducible groups | Sensitivity to strong acids | Requires in-situ neutralization, potential for salt interference |
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Materials:
-
(R)-3-Aminodihydrofuran-2(3H)-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of (R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1.0 eq) in anhydrous THF, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.[2]
Protocol 2: Deprotection of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Materials:
-
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue, (R)-3-aminodihydrofuran-2(3H)-one trifluoroacetate salt, can often be used in the next step without further purification.[3]
Logical Workflow for Building Block Selection
Caption: Decision workflow for selecting the optimal chiral 3-amino-γ-butyrolactone building block.
Conclusion
The choice of a chiral building block is a critical decision in the design of a synthetic route. While this compound remains a valuable tool in the synthetic chemist's arsenal, its Boc-protected counterpart and the unprotected hydrochloride salt offer significant advantages in terms of orthogonality and atom economy, respectively. By carefully considering the overall synthetic strategy and the compatibility of deprotection conditions with other functional groups present in the molecule, researchers can select the most appropriate building block to streamline their syntheses, improve yields, and ultimately accelerate the drug discovery and development process.
References
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxic Activity of Furanone Derivatives in Cancer Research
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds explored, furanone derivatives have emerged as a particularly promising class of molecules exhibiting a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activity of different furanone derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating this dynamic field. Our focus is on the structure-activity relationships, mechanistic insights, and the experimental rigor required to validate these findings.
The Therapeutic Potential of Furanone Scaffolds
The furanone ring, a five-membered heterocyclic ketone, serves as a versatile scaffold for the synthesis of compounds with significant biological activity. Its structural features, including the presence of a lactone moiety and the potential for diverse substitutions, allow for the fine-tuning of its physicochemical properties and biological targets. The cytotoxic activity of many furanone derivatives is often attributed to their ability to act as Michael acceptors, alkylating biological nucleophiles such as proteins and DNA, which can trigger apoptotic pathways in cancer cells.
Comparative Cytotoxic Activity of Furanone Derivatives
The efficacy of furanone derivatives as cytotoxic agents is highly dependent on their specific chemical structures and the cancer cell lines against which they are tested. Below is a comparative analysis of selected furanone derivatives, summarizing their in vitro cytotoxic activity (IC50 values) against various cancer cell lines.
Table 1: Comparative in vitro Cytotoxic Activity (IC50 in µM) of Representative Furanone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Butenolides | 4-((5-oxo-2,5-dihydrofuran-3-yl)methyl)phenyl acetate | A549 (Lung) | 7.8 | |
| MCF-7 (Breast) | 12.5 | |||
| HeLa (Cervical) | 9.2 | |||
| Furanone-triazole hybrids | (Z)-4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-3-methyldihydrofuran-2(3H)-one | HepG2 (Liver) | 5.1 | |
| A549 (Lung) | 8.3 | |||
| SGC-7901 (Gastric) | 6.7 | |||
| Spiro-furanones | Spiro[furan-2,3'-oxindole] derivative | HCT116 (Colon) | 0.9 | |
| MCF-7 (Breast) | 1.5 | |||
| A549 (Lung) | 2.1 |
Analysis of Structure-Activity Relationships (SAR):
The data presented in Table 1 highlights several key SAR insights:
-
Substitution Patterns: The nature and position of substituents on the furanone ring and its appended moieties significantly influence cytotoxic potency. For instance, the introduction of a triazole ring has been shown to enhance activity against a panel of cancer cell lines.
-
Hybrid Molecules: The synthesis of hybrid molecules, such as furanone-triazole conjugates, represents a promising strategy to enhance cytotoxic activity, potentially through multi-target interactions.
-
Three-Dimensional Complexity: The development of spiro-fused furanone derivatives introduces greater three-dimensional complexity, which can lead to more specific and potent interactions with biological targets, as evidenced by the low micromolar IC50 values of some spiro-oxindole furanones.
Mechanistic Insights into Furanone-Induced Cytotoxicity
Understanding the mechanism of action is crucial for the rational design of more effective anticancer drugs. Furanone derivatives have been shown to induce cell death through various mechanisms, primarily by inducing apoptosis.
Key Apoptotic Pathways Targeted by Furanone Derivatives:
-
Intrinsic (Mitochondrial) Pathway: Many furanone derivatives have been reported to induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.
-
Extrinsic (Death Receptor) Pathway: Some derivatives may also engage the extrinsic pathway by upregulating the expression of death receptors like Fas, leading to the activation of caspase-8.
-
Cell Cycle Arrest: In addition to inducing apoptosis, several furanone derivatives have been shown to cause cell cycle arrest at different phases (e.g., G2/M or G1), thereby inhibiting cancer cell proliferation.
Diagram of a Generalized Apoptotic Pathway Induced by Furanone Derivatives:
Caption: Generalized signaling cascade for furanone-induced apoptosis.
Experimental Protocols for Assessing Cytotoxicity
The reliable evaluation of cytotoxic activity is paramount. The following are detailed, step-by-step protocols for standard assays used in the field.
4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the furanone derivatives (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Diagram for the MTT Assay:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
4.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the furanone derivative as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion and Future Directions
Furanone derivatives represent a rich source of inspiration for the development of novel anticancer agents. The comparative data and mechanistic insights presented in this guide underscore the importance of continued structure-activity relationship studies and the exploration of novel molecular hybrids. Future research should focus on identifying the specific molecular targets of the most potent furanone derivatives and evaluating their efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided herein offer a robust framework for researchers to rigorously evaluate the cytotoxic potential of new chemical entities in this promising class of compounds.
A Senior Application Scientist's Guide to the Quantitative Analysis of D-Isomeric Impurities in Synthetic Peptides
For researchers, scientists, and drug development professionals vested in the therapeutic peptide field, ensuring the stereochemical purity of synthetic peptides is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. The unintended presence of D-isomeric impurities, arising from racemization during synthesis or from contaminated starting materials, can profoundly alter a peptide's biological activity, immunogenicity, and degradation profile.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for quantifying these critical impurities, grounded in experimental data and field-proven insights.
The Imperative of Stereochemical Purity in Peptide Therapeutics
The biological function of a peptide is dictated by its precise three-dimensional structure, which is in turn governed by the specific sequence of L-amino acids. The introduction of a D-amino acid can disrupt the native conformation, leading to reduced therapeutic effect or even antagonistic properties. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous characterization and control of such impurities.[1][3] For instance, FDA guidance for generic synthetic peptides specifies that new peptide-related impurities should generally not exceed 0.5% of the drug substance, underscoring the need for highly sensitive and accurate analytical methods.[4]
A Comparative Overview of Analytical Methodologies
The quantification of D-isomeric impurities predominantly relies on chromatographic and electrophoretic techniques. Each method presents a unique set of advantages and limitations in terms of sensitivity, resolution, sample throughput, and complexity. The choice of the optimal technique is contingent upon the specific peptide, the required level of sensitivity, and the available instrumentation.
| Method | Principle | Typical LOD/LOQ | Throughput | Key Advantages | Key Limitations |
| Chiral HPLC-UV/MS | Direct or indirect separation of enantiomers using a chiral stationary phase (CSP) or chiral derivatizing agents. | LOD: ~0.1-1.0 µg/mL; LOQ: ~0.5-5.0 µg/mL | Moderate | High resolution, well-established, direct analysis of hydrolysate possible. | CSPs can be expensive and have limited lifetimes; indirect methods require extra sample preparation. |
| GC-MS | Separation of volatile, derivatized amino acid enantiomers on a chiral capillary column. | LOD: ~3.2-446 nM; LOQ: ~0.031-1.95 µM[5] | High | Excellent sensitivity and resolution, robust and reliable. | Requires peptide hydrolysis and derivatization, which can introduce artifacts if not carefully controlled.[4] |
| Capillary Electrophoresis (CE) | Separation of charged amino acid enantiomers in a capillary based on their differential migration in an electric field containing a chiral selector. | Varies with detection method (UV, LIF, MS). Can achieve high sensitivity. | High | High separation efficiency, low sample and reagent consumption.[5][6] | Lower loading capacity, can be less robust than HPLC for routine QC. |
| NMR Spectroscopy | Quantification based on the distinct chemical shifts of diastereomeric derivatives or in the presence of a chiral solvating agent. | Generally less sensitive than chromatographic methods. | Low | Non-destructive, provides structural information, no calibration required for quantification.[7] | Lower sensitivity, requires higher sample concentrations, complex spectra for larger peptides.[8] |
In-Depth Analysis of Key Techniques
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity assessment.[2][9] It can be broadly categorized into direct and indirect methods.
-
Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Common CSPs include those based on cyclodextrins, macrocyclic glycopeptides, and zwitterionic ion-exchangers.[2] The primary advantage is the direct analysis of the amino acid hydrolysate without the need for derivatization, simplifying sample preparation.
-
Indirect Chiral HPLC: This method involves derivatizing the amino acid enantiomers with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.[10] These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column. While requiring an additional reaction step, this method is often robust and utilizes more common and less expensive HPLC columns.
References
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. weber.hu [weber.hu]
- 9. researchgate.net [researchgate.net]
- 10. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Regulatory Requirements for Enantiomeric Purity in Pharmaceuticals
Introduction: The Imperative of Chirality in Drug Development
In the molecular world, not all mirror images are superimposable—a fundamental property known as chirality. This "handedness" of molecules, which gives rise to pairs of non-superimposable mirror images called enantiomers, is a critical consideration in pharmaceutical sciences.[1][2] While enantiomers of a chiral drug may share identical physical and chemical properties in an achiral environment, they often exhibit vastly different behaviors within the chiral environment of the human body.[3] Our biological systems, composed of chiral amino acids, sugars, and receptors, can differentiate between enantiomers, leading to significant variations in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (therapeutic effect and toxicity).[4][5][6]
The history of pharmacology contains a stark lesson on the importance of stereochemistry: the thalidomide tragedy of the late 1950s and early 1960s. Marketed as a racemic mixture (a 50:50 blend of its two enantiomers) to treat morning sickness, one enantiomer, (R)-thalidomide, provided the desired sedative effect. In tragic contrast, its mirror image, the (S)-enantiomer, was a potent teratogen, causing severe birth defects in thousands of children.[3] This disaster served as a catalyst, fundamentally shifting the perspective of regulatory agencies and the pharmaceutical industry towards a rigorous evaluation of the stereochemical composition of drugs.
This guide provides an in-depth comparison of the regulatory requirements and analytical strategies for ensuring enantiomeric purity. We will delve into the guidelines set forth by major international bodies, compare the performance of key analytical techniques with supporting data, and provide actionable protocols designed for immediate application in a research and development setting.
The Evolving Regulatory Landscape: From Racemates to Single Enantiomers
In the wake of tragedies like thalidomide and with advancing technology that made large-scale separation or synthesis of single enantiomers commercially viable, regulatory bodies established clear policies.[7] The prevailing approach has moved from the general acceptance of racemic mixtures to a preference for the development of single-enantiomer drugs, unless scientifically justified otherwise.
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) are the principal bodies setting these standards. Their guidelines collectively mandate that the stereoisomeric composition of any new drug should be known and controlled.
-
U.S. Food and Drug Administration (FDA): The FDA's 1992 "Policy Statement for the Development of New Stereoisomeric Drugs" was a landmark document.[7][8] It stipulates that manufacturers should characterize the individual enantiomers and that the choice to develop a racemate or a single enantiomer must be justified.[9] Key aspects of the FDA's stance include the need for quantitative assays for individual enantiomers early in development and the comparison of the main pharmacological activities of the isomers.[7][10]
-
European Medicines Agency (EMA): The EMA's "Guideline on the Investigation of Chiral Active Substances" similarly requires a thorough investigation of the properties of individual enantiomers.[11][12] It considers a single-enantiomer version of a previously approved racemate as a new active substance, requiring a comprehensive data package unless specific bridging studies can scientifically justify a reduced submission.[13]
-
International Council for Harmonisation (ICH): The ICH provides a harmonized framework that is adopted by regulatory authorities globally. The ICH Q6A guideline, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," is particularly relevant.[14][15][16] It treats the undesired enantiomer in an enantiopure drug substance as an impurity, which must be controlled within specified limits, just like any other process or degradation impurity.[17]
The decision to develop a chiral drug as a single enantiomer or a racemate is a critical early-stage choice with significant regulatory implications.
| Guideline Aspect | FDA (U.S.) | EMA (Europe) | ICH |
| Core Philosophy | Justify development of single enantiomer vs. racemate. Stereoisomeric composition must be known and controlled.[7] | Preference for single enantiomers. A chiral switch is typically considered a New Active Substance.[11][13] | Provides a harmonized framework for quality, safety, and efficacy. |
| Key Document(s) | Policy Statement for the Development of New Stereoisomeric Drugs (1992)[7][8] | Guideline on the Investigation of Chiral Active Substances[11] | Q6A: Specifications[14][15], Q3A/B: Impurities[14], Q2(R2): Validation of Analytical Procedures[18] |
| Unwanted Enantiomer | Treated as an impurity; limits must be defined and justified based on preclinical toxicology studies.[10] | The unwanted enantiomer is considered a stereoisomeric impurity and must be controlled. | Classified as an impurity and must be listed and controlled in the specification (Q6A).[17] |
| Analytical Methods | Quantitative, stereoselective assays are required early in development for in vivo samples.[7] | Methods must be validated to demonstrate specificity for the enantiomers. | Method validation must follow Q2(R2) guidelines, proving suitability for its intended purpose.[18] |
Comparative Guide to Analytical Techniques for Enantiomeric Purity
The accurate determination of enantiomeric purity is the cornerstone of meeting regulatory requirements. Several analytical techniques can achieve this, with chiral chromatography being the most prevalent. The choice of method is a critical experimental decision, dictated by the analyte's properties, the required sensitivity, and sample matrix.
| Technique | Principle | Advantages | Limitations | Typical Applications |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[19] | Broad applicability, high resolution and efficiency, robust and reproducible.[19][20] | CSP selection can be complex and expensive; method development can be time-consuming. | Gold standard for quality control (QC) release testing of drug substances and products. |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Extremely high resolution for volatile and thermally stable compounds. | Limited to volatile analytes; derivatization may be required, adding complexity. | Analysis of volatile chiral starting materials, intermediates, and some final drug substances. |
| Chiral SFC | Supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Fast separations, reduced solvent consumption (greener), suitable for both normal and reverse-phase compounds. | Requires specialized equipment; less universally available than HPLC. | High-throughput screening, purification, and analysis of thermally labile molecules. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, typically using a chiral selector in the buffer.[19] | High separation efficiency, minimal sample and solvent consumption, rapid analysis times.[20] | Lower concentration sensitivity than HPLC-UV; can be less robust for complex matrices. | Orthogonal method to HPLC for validation; analysis of highly polar or charged molecules. |
Experimental Protocol: A Self-Validating Chiral HPLC Method
Here, we provide a detailed, step-by-step methodology for a typical chiral HPLC analysis. The protocol is designed as a self-validating system, where integrated System Suitability Tests (SSTs) confirm the validity of the results for each analytical run.
Objective: To determine the enantiomeric purity of a chiral drug substance, quantifying the undesired enantiomer relative to the desired enantiomer.
1. Materials and Reagents:
-
Chiral Drug Substance (Sample)
-
Reference Standard of the desired enantiomer
-
Reference Standard of the undesired (impurity) enantiomer
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Additives (e.g., Trifluoroacetic acid, Diethylamine)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Chiral Stationary Phase (CSP) Column: Causality: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often the first choice due to their broad enantioselectivity.[19] The selection is based on the chemical structure of the analyte (e.g., presence of hydrogen bond donors/acceptors, π-systems).
3. Chromatographic Conditions (Example):
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Hexane / Ethanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
System Suitability Solution (SST): Prepare a solution containing approximately 0.1% of the undesired enantiomer and 99.9% of the desired enantiomer in the mobile phase. Trustworthiness: This solution is critical. It is designed to challenge the system's ability to separate and quantify a small amount of the impurity in the presence of the main peak, mimicking a real sample at the specification limit.
-
Sample Solution: Accurately weigh and dissolve the drug substance in the mobile phase to a known concentration (e.g., 1.0 mg/mL).
5. Step-by-Step Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the SST solution.
-
Verify the SST parameters against pre-defined criteria (see table below). Self-Validation: If SST fails, the system is not suitable for analysis. All subsequent data would be invalid. The run must be stopped, the issue investigated (e.g., column degradation, mobile phase error), and SST must pass before proceeding.
-
If SST passes, inject the sample solution(s).
-
Bracket the sample injections with SST checks if running a long sequence to ensure continued system performance.
6. Data Analysis and Calculations:
-
Integrate the peak areas for both the desired (major) and undesired (minor) enantiomers.
-
Calculate the percentage of the undesired enantiomer: % Undesired Enantiomer = (Area_undesired / (Area_undesired + Area_desired)) * 100
-
Calculate the Enantiomeric Excess (ee %): Enantiomeric Excess (ee %) = |% Major Enantiomer - % Minor Enantiomer|[21][22]
System Suitability Test (SST) - The Self-Validating Check
| Parameter | Purpose | Typical Acceptance Criteria |
| Resolution (Rs) | To ensure baseline separation between the two enantiomer peaks. | Rs ≥ 2.0 |
| Tailing Factor (T) | To measure peak symmetry; poor symmetry can affect integration accuracy. | 0.8 ≤ T ≤ 1.5 |
| Repeatability (%RSD) | To confirm precision of the system for multiple injections of the same standard. | %RSD ≤ 2.0% for peak areas (n=5) |
| Signal-to-Noise (S/N) | To ensure the undesired enantiomer peak is detectable and quantifiable at the limit. | S/N ≥ 10 for the undesired enantiomer at the quantitation limit.[23] |
Validation of the Chiral Method: Meeting ICH Q2(R2) Requirements
Before a chiral method can be used for routine quality control, it must be formally validated to prove it is fit for its intended purpose.[23] The validation process provides documented evidence of the method's performance.
| Validation Parameter | Objective | How It's Performed |
| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and other impurities. | Inject individual enantiomers, the racemate, and a placebo. Peaks should be well-resolved with no interference. |
| Linearity | To verify that the response is directly proportional to the concentration of the undesired enantiomer over a defined range. | Analyze a series of solutions of the undesired enantiomer at different concentrations (e.g., from LOQ to 150% of the specification limit). Plot response vs. concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples spiked with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, 150% of the specification). Calculate the % recovery. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Multiple analyses by one analyst on one day. Intermediate Precision: Analyses on different days, by different analysts, or on different equipment. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[23] | Typically determined by analyzing a series of dilute solutions and establishing the concentration at which S/N is ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., % organic in mobile phase, flow rate). | Vary parameters slightly and observe the effect on resolution and other SST parameters. |
Conclusion
Ensuring the enantiomeric purity of pharmaceuticals is a non-negotiable aspect of modern drug development, mandated by regulatory agencies and driven by the fundamental principles of pharmacology and patient safety. The journey from a new chiral molecule to an approved drug requires a deep understanding of the regulatory landscape, a strategic approach to analytical method development, and an unwavering commitment to data integrity through rigorous validation. By selecting the appropriate analytical technique, such as the robust and widely applicable chiral HPLC, and embedding self-validating checks like system suitability tests into routine protocols, researchers and scientists can generate trustworthy, compliant data. This ensures that the final drug product is not only effective but also safe, meeting the stringent criteria set forth to protect public health.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 4. Effect of chirality on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov [fda.gov]
- 8. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 9. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Quality: active substance | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 14. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 17. researchgate.net [researchgate.net]
- 18. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
Executive Summary & Scope
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate (CAS No. 118399-28-3). As a carbamate derivative used in complex organic synthesis, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks governing hazardous waste.
Disclaimer: This document serves as a guide. All procedures must be conducted in accordance with your institution's Environmental Health & Safety (EHS) policies and are subject to local, state, and federal regulations. Always consult your EHS officer for site-specific requirements.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The compound is not benign and presents specific hazards that must be mitigated through proper handling and personal protective equipment (PPE).[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | Practical Implication & Required Precautions |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Direct contact can cause redness and inflammation. Always wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Accidental eye exposure can lead to significant irritation. Mandates the use of safety glasses with side shields or chemical goggles.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] | Inhalation of the solid as a dust can irritate the respiratory tract. All handling should occur in a well-ventilated area or, preferably, a certified chemical fume hood. |
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The risk is highest when weighing or transferring the solid compound.
The Regulatory Context: Why Carbamates Require Special Attention
This compound belongs to the carbamate class of organic compounds. This classification is critical from a regulatory standpoint. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specifically identified wastes generated from the production of carbamates as hazardous.[4][5] Wastes with EPA hazardous waste codes like K156 and K157 are from carbamate production.[4][6]
While a research quantity of this specific reagent is not a "production waste," the underlying chemistry and potential for environmental toxicity mean it must be managed as hazardous waste. The EPA also enforces Land Disposal Restrictions (LDR) for carbamate wastes, which prohibit their disposal in landfills without prior treatment to meet specific standards.[7] Therefore, the only acceptable disposal route is through a licensed hazardous waste management facility.
Disposal Decision Workflow
The following workflow provides a logical pathway for managing the disposal process, from initial assessment to final handoff.
Caption: Disposal workflow for this compound.
Standard Operating Procedure (SOP) for Disposal
This section provides a detailed, step-by-step methodology for the collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure all necessary safety barriers are in place.
-
Primary Engineering Control: All handling and packaging of the dry powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[8]
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear a flame-retardant lab coat and compatible chemical-resistant gloves (nitrile is appropriate for incidental contact). Change gloves immediately if they become contaminated.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8]
Step 2: Waste Segregation and Collection
Cross-contamination of waste streams can create unforeseen hazards and complicate disposal.
-
Dedicated Waste Stream: This compound must be treated as a dedicated hazardous solid organic waste. Do not mix it with halogenated wastes, liquid wastes, or non-hazardous trash.
-
Collection: Carefully transfer the solid waste into the designated waste container using a chemically resistant spatula or scoop. Avoid actions that could generate dust, such as pouring from a height.[3]
Step 3: Container Selection and Labeling
Proper containment and communication are legally required.
-
Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, dry, and in good condition.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
Full Chemical Name: this compound
-
CAS Number: 118399-28-3
-
Hazard Identification: "Irritant" and the corresponding GHS pictograms (exclamation mark).
-
Step 4: Storage and Professional Disposal
Final disposal is a regulated process that must be handled by professionals.
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked, secure, and away from incompatible materials.[3]
-
Professional Disposal: The final step is to contact your institution's EHS department to arrange for the pickup and disposal of the waste. The EHS office will coordinate with a licensed hazardous waste contractor who will transport the material for disposal, typically via high-temperature incineration. The P501 precautionary statement ("Dispose of contents/container to an approved waste disposal plant") found in safety documentation directly supports this required action.[1][8]
Decontamination and Spill Management
Accidents can happen, and a clear plan is essential.
-
Decontamination: For labware (beakers, spatulas) contaminated with the compound, rinse with an appropriate organic solvent (e.g., ethyl acetate) in a fume hood. The resulting solvent rinse must be collected as hazardous liquid waste.
-
Small Spill Management:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep or scoop the mixture into your designated solid hazardous waste container.[3][8]
-
Wipe the area with a cloth dampened with a solvent, and dispose of the cloth as solid hazardous waste.
-
Wash the area with soap and water.
-
Expert Insight: Alternative Treatment Methodologies
From a chemical standpoint, several degradation pathways for carbamates exist, though they are not recommended for on-site laboratory disposal.
-
Alkaline Hydrolysis: Carbamates can undergo hydrolysis under basic (alkaline) conditions to yield an alcohol, an amine, and carbon dioxide.[9][10] While this can be an effective degradation method, it requires careful control of pH, temperature, and reaction byproducts, making it unsuitable and potentially hazardous for routine lab-scale disposal without specific, validated protocols.
-
Thermal Decomposition: As a disposal method, high-temperature incineration is based on the principle of thermal decomposition. Carbamates decompose at temperatures above 150-200°C, a process that can form isocyanates and other potentially hazardous intermediates if not performed in a controlled, high-temperature incinerator with scrubbers.[11][12][13] This underscores why professional incineration is the required and safest method.
References
- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. govinfo.gov [govinfo.gov]
- 5. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 8. aksci.com [aksci.com]
- 9. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cecas.clemson.edu [cecas.clemson.edu]
- 11. researchgate.net [researchgate.net]
- 12. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Comprehensive Guide to the Safe Handling of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that you, the researcher, can utilize them with the utmost confidence and safety. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate is a valuable intermediate in synthetic chemistry, but like any chemical compound, it demands respect and careful handling. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to build a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the Intrinsic Risks
Before any handling protocol is established, a thorough understanding of the compound's potential hazards is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several key risks.[1]
| Hazard Class | GHS Hazard Statement | Description of Risk |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation upon direct contact.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |
This hazard profile dictates that the primary routes of potential exposure are through skin contact, eye contact, and inhalation of the powdered form.[4] Therefore, our safety strategy must create robust barriers to mitigate these specific risks.
The Core of Safety: A Multi-layered PPE Protocol
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified hazards.[5][6] For handling this compound, the following multi-layered approach is mandatory.
-
Eye and Face Protection: To prevent contact with this known eye irritant[1][2], ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement. However, for procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities), it is strongly advised to use chemical splash goggles. A face shield, worn over safety glasses or goggles, provides an additional layer of protection.[7]
-
Skin and Body Protection: A standard laboratory coat, fully buttoned, is required to protect against incidental contact.[8] To prevent direct skin contact, which can cause irritation[1][2], chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this solid compound. Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling to avoid contaminating other surfaces.
-
Respiratory Protection: Since this compound is a powder and a respiratory irritant[1][2], all handling of the solid material that could generate dust must be conducted within a certified chemical fume hood to provide adequate ventilation.[4] If engineering controls like a fume hood are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator equipped with a particulate filter (e.g., an N95, P95, or P100 filter) must be used.[9]
Procedural Workflow: From Safe Handling to Compliant Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory, from initial handling to final disposal.
Experimental Workflow for Safe Chemical Handling
Caption: A step-by-step workflow for the safe handling and disposal of laboratory chemicals.
Step-by-Step Handling Protocol:
-
Preparation: Before any work begins, consult the Safety Data Sheet (SDS).[2][4] Prepare your designated workspace, ensuring a certified chemical fume hood is operational. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your nitrile gloves.
-
Aliquotting the Compound: Conduct all weighing and transferring of the solid compound inside the fume hood to contain any dust. Use a spatula for transfers and avoid pouring the powder, which can create airborne particles.
-
Post-Handling Decontamination: Once the experiment is complete, decontaminate all surfaces and glassware that came into contact with the chemical.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove gloves (peeling them off inside-out), then the lab coat, and finally, eye protection.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing your gloves.
Emergency Response and Disposal Plan
Preparedness is key to safety. In the event of an accidental exposure or spill, immediate and correct action is critical.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[4] Remove any contaminated clothing. Consult a physician if irritation develops or persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Spill: For a small spill, use personal protective equipment and cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4] Scoop the material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
Waste Disposal:
All materials contaminated with this compound, including excess reagent, reaction residues, and contaminated consumables (e.g., gloves, absorbent pads), must be treated as hazardous chemical waste.[2]
-
Collect waste in a clearly labeled, sealed container. The label should include the chemical name and the appropriate hazard warnings.
-
Do not mix this waste with other waste streams unless instructed to do so by your EHS office.
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste.[10][11] Never pour chemical waste down the drain.[12]
By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues while upholding the integrity of your research.
References
- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. ptb.de [ptb.de]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. p2infohouse.org [p2infohouse.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
